molecular formula C47H58N10O6S B15623699 PRT3789

PRT3789

Cat. No.: B15623699
M. Wt: 891.1 g/mol
InChI Key: OSRJAZPHBNGCLU-CMMQWICPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PRT3789 is a useful research compound. Its molecular formula is C47H58N10O6S and its molecular weight is 891.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C47H58N10O6S

Molecular Weight

891.1 g/mol

IUPAC Name

(2S,4R)-4-hydroxy-1-[(2R)-2-[3-[(2S)-1-[(3R)-3-[(10S)-4-(2-hydroxyphenyl)-1,5,6,8,12-pentazatricyclo[8.4.0.02,7]tetradeca-2,4,6-trien-12-yl]pyrrolidin-1-yl]propan-2-yl]oxy-1,2-oxazol-5-yl]-3-methylbutanoyl]-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C47H58N10O6S/c1-27(2)43(47(61)57-25-35(58)18-39(57)46(60)50-29(4)31-10-12-32(13-11-31)44-30(5)49-26-64-44)41-20-42(53-63-41)62-28(3)22-54-15-14-33(23-54)55-16-17-56-34(24-55)21-48-45-38(56)19-37(51-52-45)36-8-6-7-9-40(36)59/h6-13,19-20,26-29,33-35,39,43,58-59H,14-18,21-25H2,1-5H3,(H,48,52)(H,50,60)/t28-,29-,33+,34-,35+,39-,43+/m0/s1

InChI Key

OSRJAZPHBNGCLU-CMMQWICPSA-N

Origin of Product

United States

Foundational & Exploratory

PRT3789: A Targeted Protein Degrader Inducing Synthetic Lethality in SMARCA4-Deficient Cancers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action

This technical guide provides a comprehensive overview of the mechanism of action of PRT3789, a first-in-class, potent, and selective SMARCA2 targeted protein degrader. It is designed for researchers, scientists, and drug development professionals interested in the therapeutic potential of this molecule in cancers harboring SMARCA4 mutations.

Introduction: The SWI/SNF Complex and Synthetic Lethality

The switch/sucrose non-fermentable (SWI/SNF) complex is a critical ATP-dependent chromatin remodeling complex that plays a fundamental role in regulating gene expression.[1] The catalytic core of this complex is comprised of two mutually exclusive ATPases, SMARCA4 (also known as BRG1) and SMARCA2 (also known as BRM).[2][3] In healthy cells, the SWI/SNF complex can function with either of these subunits.

However, a significant subset of cancers, including approximately 10% of non-small cell lung cancers (NSCLC), exhibit loss-of-function mutations or deletions in the SMARCA4 gene.[2][4] These SMARCA4-deficient cancer cells become critically dependent on the remaining paralog, SMARCA2, for their survival and proliferation.[1][2] This dependency creates a therapeutic vulnerability known as synthetic lethality. Targeting SMARCA2 in these cancer cells is predicted to be lethal, while sparing healthy cells that retain functional SMARCA4.[1][5] this compound was developed to exploit this synthetic lethal relationship.[2]

The Molecular Mechanism of this compound

This compound is a targeted protein degrader that selectively induces the degradation of the SMARCA2 protein.[2][4] Unlike traditional inhibitors that block the function of a protein, this compound physically eliminates the SMARCA2 protein from the cell. This is achieved through the following steps:

  • Ternary Complex Formation: this compound acts as a molecular glue, facilitating the formation of a stable ternary complex between the SMARCA2 protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][6]

  • Polyubiquitination: Once in proximity, the VHL E3 ligase tags SMARCA2 with a chain of ubiquitin molecules, a process known as polyubiquitination.[4] Mechanistic studies have identified that this compound induces ubiquitination on a unique lysine (B10760008) residue (K1405) within an extended loop of SMARCA2, which contributes to its selectivity.[6]

  • Proteasomal Degradation: The polyubiquitin (B1169507) chain serves as a recognition signal for the proteasome, the cell's protein degradation machinery. The proteasome then degrades SMARCA2 into smaller peptides.[4]

This selective degradation of SMARCA2 disrupts the integrity of the residual SWI/SNF complex in SMARCA4-deficient cells, leading to downstream transcriptional reprogramming and ultimately, cell death.[2][4]

Quantitative Preclinical Data

The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterCell LineSMARCA4 StatusValueReference
IC50 (Antiproliferative Activity) NCI-H1693Deficient2.2 nM[7]
Calu-6Wild-Type>10,000 nM[7]
DC50 (SMARCA2 Degradation) Media Hibit Assay-0.71 nM[7]
Plasma Hibit Assay-21 nM[7]
Dmax (SMARCA2 Degradation) Media Hibit Assay-93%[7]
Plasma Hibit Assay-95%[7]
DC50 (SMARCA4 Degradation) Media Hibit Assay-26 nM[7]
Plasma Hibit Assay-830 nM[7]
Dmax (SMARCA4 Degradation) Media Hibit Assay-76%[7]
Plasma Hibit Assay-63%[7]

Table 2: In Vivo Pharmacokinetic Parameters of this compound (at 1 mg/kg IV)

SpeciesHalf-life (t½)Volume of Distribution (Vss)Clearance (CL)AUC∞Reference
Mouse 2.8 h1.1 L/kg25 mL/min/kg0.75 h·µM[7]
Rat 5.2 h8.5 L/kg66 mL/min/kg0.29 h·µM[7]
Dog 2 h13 L/kg190 mL/min/kg0.16 h·µM[7]
Cynomolgus Monkey 11 h4.2 L/kg26 mL/min/kg0.73 h·µM[7]

Key Experimental Protocols

The following outlines the general methodologies used to characterize the mechanism of action and efficacy of this compound.

Cell Viability Assays
  • Objective: To determine the antiproliferative effect of this compound on cancer cell lines with different SMARCA4 statuses.

  • Methodology:

    • Cancer cell lines (e.g., SMARCA4-deficient NCI-H1693 and SMARCA4 wild-type Calu-6) are seeded in 96-well plates.

    • Cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).

    • After a defined incubation period (e.g., 72 hours), cell viability is assessed using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

    • Luminescence is read on a plate reader, and the data is normalized to the vehicle control to determine the percentage of cell growth inhibition.

    • IC50 values (the concentration of drug that inhibits 50% of cell growth) are calculated using non-linear regression analysis.

Western Blotting for Protein Degradation
  • Objective: To quantify the degradation of SMARCA2 and assess the selectivity over SMARCA4.

  • Methodology:

    • Cells are treated with this compound or vehicle control for various time points and at different concentrations.

    • Cells are lysed to extract total protein.

    • Protein concentration is determined using a BCA assay to ensure equal loading.

    • Proteins are separated by size using SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for SMARCA2, SMARCA4, and a loading control (e.g., GAPDH or β-actin).

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The signal is detected using a chemiluminescent substrate, and the band intensities are quantified using densitometry software.

    • DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum percentage of degradation) values are determined.

Co-Immunoprecipitation (Co-IP)
  • Objective: To investigate the effect of this compound on the integrity of the SWI/SNF complex.

  • Methodology:

    • SMARCA4-deficient cells are treated with this compound or a vehicle control.

    • Cells are lysed under non-denaturing conditions to preserve protein-protein interactions.

    • An antibody targeting a core subunit of the SWI/SNF complex (e.g., SMARCC1) is added to the lysate to capture the complex.

    • Protein A/G beads are used to pull down the antibody-protein complex.

    • The beads are washed to remove non-specific binders.

    • The immunoprecipitated proteins are eluted and analyzed by western blotting for the presence of other SWI/SNF subunits (e.g., ACTL6A). A reduction in the co-immunoprecipitation of specific subunits indicates disruption of the complex.[5]

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Methodology:

    • Immunocompromised mice are subcutaneously implanted with human cancer cells (e.g., SMARCA4-deficient NCI-H1793).

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • This compound is administered to the treatment group via a specified route (e.g., intravenous or subcutaneous) and schedule (e.g., once weekly). The control group receives a vehicle.

    • Tumor volume and body weight are measured regularly throughout the study.

    • At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., western blotting for SMARCA2 levels).

    • Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.

Visualizing the Mechanism and Logic

The following diagrams illustrate the key concepts behind this compound's mechanism of action.

PRT3789_Mechanism_of_Action cluster_cell SMARCA4-Deficient Cancer Cell cluster_outcome Cellular Outcome This compound This compound SMARCA2 SMARCA2 This compound->SMARCA2 Binds VHL VHL E3 Ligase This compound->VHL Forms Ternary Complex SMARCA2->VHL Forms Ternary Complex Proteasome Proteasome SMARCA2->Proteasome Targeted for Degradation VHL->SMARCA2 Polyubiquitinates Degraded_SMARCA2 Degraded Peptides Proteasome->Degraded_SMARCA2 Degrades SWI_SNF_Disruption SWI/SNF Complex Disruption Proteasome->SWI_SNF_Disruption Ub Ubiquitin Ub->VHL Transcriptional_Reprogramming Transcriptional Reprogramming SWI_SNF_Disruption->Transcriptional_Reprogramming Cell_Death Apoptosis / Cell Death Transcriptional_Reprogramming->Cell_Death

Caption: Mechanism of action of this compound in SMARCA4-deficient cells.

Synthetic_Lethality cluster_normal Normal Cell cluster_cancer SMARCA4-Deficient Cancer Cell cluster_treatment SMARCA4-Deficient Cancer Cell + this compound SMARCA4_normal SMARCA4 (Functional) SWI_SNF_normal Functional SWI/SNF Complex SMARCA4_normal->SWI_SNF_normal SMARCA2_normal SMARCA2 (Functional) SMARCA2_normal->SWI_SNF_normal Survival_normal Cell Survival SWI_SNF_normal->Survival_normal SMARCA4_cancer SMARCA4 (Loss-of-Function) SMARCA2_cancer SMARCA2 (Essential) SWI_SNF_cancer Partially Functional SWI/SNF Complex SMARCA2_cancer->SWI_SNF_cancer Survival_cancer Cell Survival (Dependent on SMARCA2) SWI_SNF_cancer->Survival_cancer This compound This compound SMARCA2_treated SMARCA2 (Degraded) This compound->SMARCA2_treated Degrades SWI_SNF_treated Non-functional SWI/SNF Complex SMARCA2_treated->SWI_SNF_treated Cannot form Death_treated Cell Death (Synthetic Lethality) SWI_SNF_treated->Death_treated

Caption: The principle of synthetic lethality exploited by this compound.

Experimental_Workflow cluster_assays Parallel Assays start Seed SMARCA4-deficient and wild-type cells treatment Treat with this compound (dose-response) start->treatment incubation Incubate (e.g., 72h) treatment->incubation viability Cell Viability Assay (e.g., CellTiter-Glo) incubation->viability protein_extraction Protein Extraction incubation->protein_extraction analysis Data Analysis: Calculate IC50 & DC50 viability->analysis western_blot Western Blot for SMARCA2/SMARCA4 protein_extraction->western_blot western_blot->analysis

Caption: A simplified workflow for in vitro characterization of this compound.

Clinical Development and Future Directions

This compound is currently being evaluated in Phase I/II clinical trials for patients with advanced solid tumors harboring SMARCA4 mutations (NCT05639751).[2][8] Early clinical data has shown that this compound is generally well-tolerated and has demonstrated anti-tumor activity, including confirmed partial responses and prolonged stable disease in heavily pre-treated patients with cancers such as NSCLC and esophageal cancer.[8][9][10] Dose escalation studies are ongoing to determine the maximum tolerated dose.[8]

While initial results are promising, Prelude Therapeutics has indicated a pause in the further development of this compound based on Phase I results to evaluate the path forward.[11] Future investigations may explore combination strategies, such as with docetaxel (B913) or PD-1 inhibitors, to enhance the therapeutic effect of this compound.[8]

Conclusion

This compound represents a novel and highly selective approach to treating SMARCA4-deficient cancers by inducing the targeted degradation of SMARCA2. Its mechanism of action, rooted in the principle of synthetic lethality, has been well-characterized through extensive preclinical studies. The quantitative data from these studies demonstrates its potency and selectivity. While clinical development is still in its early stages, this compound holds promise as a potential new therapeutic option for a patient population with a high unmet medical need.

References

PRT3789: A First-in-Class SMARCA2-Selective Degrader for SMARCA4-Mutant Cancers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PRT3789 is a first-in-class, potent, and selective targeted protein degrader of SWI/SNF-related matrix-associated actin-dependent regulator of chromatin subfamily A member 2 (SMARCA2), also known as Brahma (BRM). It is being developed as a therapeutic agent for cancers harboring loss-of-function mutations in the homologous protein SMARCA4 (BRG1). By inducing the selective degradation of SMARCA2, this compound leverages the principle of synthetic lethality to target a key vulnerability in SMARCA4-deficient tumors. This document provides a comprehensive overview of the function, mechanism of action, and preclinical characterization of this compound.

The Role of SMARCA2 and SMARCA4 in Chromatin Remodeling

SMARCA2 and SMARCA4 are the two mutually exclusive core catalytic ATPase subunits of the mammalian switch/sucrose non-fermentable (SWI/SNF) chromatin remodeling complex.[1][2][3] This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors.[4] In many cancers, particularly non-small cell lung cancer (NSCLC), SMARCA4 is inactivated by mutations, leading to a dependency on the remaining SMARCA2-containing SWI/SNF complex for survival.[3][5] This dependency makes SMARCA2 an attractive therapeutic target in SMARCA4-deficient cancers.

Mechanism of Action of this compound

This compound is a heterobifunctional small molecule that acts as a "molecular glue" to induce the degradation of SMARCA2. Its mechanism of action can be broken down into the following key steps:

  • Ternary Complex Formation: this compound is composed of a ligand that binds to the bromodomain of SMARCA2 and a second ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5][6] This dual binding results in the formation of a stable ternary complex between SMARCA2, this compound, and the VHL E3 ligase.[3][7]

  • Ubiquitination of SMARCA2: Once in proximity within the ternary complex, the VHL E3 ligase catalyzes the polyubiquitination of specific lysine (B10760008) residues on the surface of SMARCA2.[5][6] Mechanistic studies have identified a unique lysine residue, K1405, in an extended loop of SMARCA2 that is a key site for this ubiquitination and contributes to the stability of the ternary complex.[7]

  • Proteasomal Degradation: The polyubiquitin (B1169507) chain acts as a signal for the proteasome, the cell's protein degradation machinery, to recognize and degrade the SMARCA2 protein.[2]

  • Disruption of SWI/SNF Complex and Synthetic Lethality: The degradation of SMARCA2 leads to the disruption of the residual SWI/SNF complex in SMARCA4-deficient cancer cells.[5] This disruption of chromatin remodeling machinery ultimately leads to cell cycle arrest and apoptosis, demonstrating a potent synthetic lethal effect.[6]

The selectivity of this compound for SMARCA2 over the highly homologous SMARCA4 is a critical feature. This selectivity is achieved through differences in the stability of the ternary complexes formed and the rate of protein resynthesis. The this compound-induced SMARCA2-VHL complex is more stable than the corresponding SMARCA4-VHL complex.[7] Additionally, the rate of SMARCA2 protein resynthesis is significantly slower than that of SMARCA4, further contributing to the sustained degradation of SMARCA2.[7]

PRT3789_Mechanism_of_Action cluster_cell SMARCA4-Deficient Cancer Cell This compound This compound Ternary_Complex SMARCA2-PRT3789-VHL Ternary Complex This compound->Ternary_Complex Binds SMARCA2 SMARCA2 (BRM) SMARCA2->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Recruited PolyUb_SMARCA2 Polyubiquitinated SMARCA2 Ternary_Complex->PolyUb_SMARCA2 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome PolyUb_SMARCA2->Proteasome Targeted for Degradation Degraded_SMARCA2 Degraded SMARCA2 Proteasome->Degraded_SMARCA2 Degrades SWI_SNF_disruption SWI/SNF Complex Disruption Degraded_SMARCA2->SWI_SNF_disruption Leads to Apoptosis Apoptosis SWI_SNF_disruption->Apoptosis Induces

Caption: Mechanism of Action of this compound in SMARCA4-deficient cancer cells.

Quantitative Data

The preclinical evaluation of this compound has generated significant quantitative data supporting its potency, selectivity, and anti-cancer activity.

Table 1: In Vitro Potency and Selectivity of this compound
ParameterSMARCA2SMARCA4Selectivity (SMARCA4/SMARCA2)Cell LineReference
Degradation (DC50) 0.72 nM14 nM~19-foldHeLaMedchemExpress
Degradation in Plasma (DC50) 21 nM830 nM~40-foldNot Specified[8]
Anti-proliferative Activity (IC50) 2.2 nM>10,000 nM>4500-foldNCI-H1693 (SMARCA4-mut) vs. Calu-6 (WT)[7][8]
Table 2: Ternary Complex Binding Affinity (Surface Plasmon Resonance)
TargetBinding Modekon (x105 M-1s-1)koff (x10-2 s-1)Kd (nM)Reference
SMARCA2 Binary (this compound)6.8 ± 0.73.2 ± 0.746.9 ± 5.2[7]
Ternary (+VHL)1.8 ± 0.27.8 ± 1.0437 ± 72[7]
SMARCA4 Binary (this compound)5.9 ± 0.72.9 ± 0.849.3 ± 7.0[7]
Ternary (+VHL)1.8 ± 0.117.1 ± 1.9960 ± 114[7]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key experiments used to characterize this compound.

Cellular Degradation Assays (Western Blot)

This protocol outlines the general steps for assessing the degradation of SMARCA2 and SMARCA4 in cancer cell lines following treatment with this compound.

  • Cell Culture and Treatment:

    • Culture SMARCA4-deficient (e.g., NCI-H1693) and SMARCA4 wild-type (e.g., Calu-6) cells in appropriate media and conditions.

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat cells with a dose-response range of this compound or DMSO as a vehicle control for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells and collect lysates.

    • Centrifuge lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the intensity of the target protein to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot dose-response curves to determine the DC50 value.

Co-Immunoprecipitation (Co-IP) for SWI/SNF Complex Integrity

This protocol is used to investigate the effect of this compound-mediated SMARCA2 degradation on the integrity of the SWI/SNF complex.

  • Cell Treatment and Lysis:

    • Treat SMARCA4-deficient cells with this compound or DMSO.

    • Lyse cells in a non-denaturing lysis buffer (e.g., buffer containing 0.5% NP-40) to preserve protein-protein interactions.

  • Immunoprecipitation:

    • Pre-clear cell lysates with protein A/G agarose (B213101) beads.

    • Incubate the pre-cleared lysates with an antibody against a core SWI/SNF subunit (e.g., SMARCC1) or an isotype control antibody overnight at 4°C.

    • Add protein A/G agarose beads to pull down the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.

    • Analyze the eluates by Western blotting using antibodies against other SWI/SNF subunits (e.g., ACTL6A).

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Cell_Culture Cell Culture (SMARCA4-mut vs WT) Treatment This compound Treatment (Dose-Response) Cell_Culture->Treatment Degradation_Assay Degradation Assay (Western Blot, DC50) Treatment->Degradation_Assay Proliferation_Assay Proliferation Assay (IC50) Treatment->Proliferation_Assay CoIP Co-Immunoprecipitation (SWI/SNF Integrity) Treatment->CoIP Binding_Assay Binding Assays (SPR, TR-FRET, Kd) Xenograft Xenograft Model (SMARCA4-mut tumors) InVivo_Treatment This compound Dosing Xenograft->InVivo_Treatment Tumor_Growth Tumor Growth Inhibition InVivo_Treatment->Tumor_Growth PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) InVivo_Treatment->PK_PD

Caption: A generalized experimental workflow for the preclinical characterization of this compound.

Clinical Development

This compound is currently being evaluated in a Phase 1/2 clinical trial (NCT05639751) in patients with advanced solid tumors with loss of SMARCA4.[1][7] The study is assessing the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound as a monotherapy and in combination with other agents.[1]

Conclusion

This compound represents a promising new therapeutic strategy for cancers with SMARCA4 mutations. Its novel mechanism of action, high selectivity for SMARCA2, and potent anti-tumor activity in preclinical models provide a strong rationale for its continued clinical development. The ongoing clinical trials will be crucial in determining the safety and efficacy of this compound in patients and its potential to address a significant unmet need in oncology.

References

The Role of PRT3789 in Inducing Synthetic Lethality: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PRT3789 is a first-in-class, potent, and selective degrader of the SMARCA2 (SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2) protein, which is currently under clinical investigation for the treatment of SMARCA4-mutated solid tumors. This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and experimental methodologies related to this compound's role in inducing synthetic lethality. The core of its therapeutic strategy lies in the selective degradation of SMARCA2 in cancer cells that have lost the function of its paralog, SMARCA4, leading to the disruption of the SWI/SNF chromatin remodeling complex and subsequent tumor cell death.

Introduction: The Principle of Synthetic Lethality

Synthetic lethality is a concept in genetics where a combination of mutations in two or more separate genes leads to cell death, whereas a mutation in only one of those genes is compatible with cell viability. In the context of cancer therapy, this can be exploited by targeting a gene that is essential for the survival of cancer cells with a specific mutation, while being non-essential for normal cells.

The SWI/SNF (SWItch/Sucrose Non-Fermentable) complex is an ATP-dependent chromatin remodeling complex that plays a crucial role in regulating gene expression by altering the structure of chromatin. SMARCA4 and SMARCA2 are mutually exclusive ATPases that form the catalytic core of this complex. In cancers with loss-of-function mutations in the SMARCA4 gene, the cells become dependent on the paralog SMARCA2 for the assembly and function of the SWI/SNF complex and, consequently, for their survival. This dependency creates a synthetic lethal vulnerability that can be targeted by inhibiting or degrading SMARCA2.

This compound: A Selective SMARCA2 Degrader

This compound is a proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of SMARCA2. It is a heterobifunctional molecule that consists of a ligand that binds to SMARCA2, a linker, and a ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This ternary complex formation leads to the polyubiquitination of SMARCA2, marking it for degradation by the proteasome.

Mechanism of Action

The mechanism of action of this compound is centered on the principles of synthetic lethality and targeted protein degradation.

  • Selective Binding and Ternary Complex Formation: this compound is designed to selectively bind to SMARCA2. A key to its selectivity over the highly homologous SMARCA4 lies in an extended loop containing a lysine (B10760008) residue (K1405) that is unique to SMARCA2. This loop contributes to a more stable ternary complex between this compound, SMARCA2, and the VHL E3 ligase.

  • Ubiquitination and Proteasomal Degradation: The formation of the stable ternary complex facilitates the transfer of ubiquitin molecules from the E3 ligase to SMARCA2. The resulting polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which recognizes and degrades the tagged SMARCA2 protein.

  • Disruption of the SWI/SNF Complex: In SMARCA4-deficient cancer cells, the degradation of SMARCA2 leads to the disassembly of the residual SWI/SNF complexes.

  • Transcriptional Reprogramming and Cell Death: The loss of a functional SWI/SNF complex results in widespread changes in chromatin accessibility and gene expression. This includes the downregulation of genes involved in oncogenic pathways, such as cell cycle progression and DNA replication. This transcriptional reprogramming ultimately leads to G1 cell cycle arrest and apoptosis in the cancer cells.

cluster_0 SMARCA4-Deficient Cancer Cell This compound This compound Ternary_Complex Ternary Complex (this compound-SMARCA2-VHL) This compound->Ternary_Complex SMARCA2 SMARCA2 SMARCA2->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Polyubiquitination of SMARCA2 Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation SMARCA2 Degradation Proteasome->Degradation SWI_SNF_Disruption SWI/SNF Complex Disruption Degradation->SWI_SNF_Disruption Transcriptional_Reprogramming Transcriptional Reprogramming SWI_SNF_Disruption->Transcriptional_Reprogramming Cell_Death Apoptosis & G1 Arrest Transcriptional_Reprogramming->Cell_Death cluster_workflow Preclinical In Vivo Experimental Workflow start SMARCA4-deficient cancer cells implant Implantation into immunocompromised mice start->implant tumor_growth Tumor establishment implant->tumor_growth treatment Treatment with this compound or vehicle control tumor_growth->treatment monitoring Tumor volume and body weight monitoring treatment->monitoring endpoint Endpoint analysis: Tumor growth inhibition, biomarker analysis monitoring->endpoint result Significant tumor regression in this compound-treated group endpoint->result

The Disruption of the SWI/SNF Complex by PRT3789: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

WILMINGTON, Del. – This document provides an in-depth technical guide on the mechanism and effects of PRT3789, a first-in-class, potent, and selective degrader of the SMARCA2 (Brahma, BRM) protein, on the SWI/SNF chromatin remodeling complex. Developed for researchers, scientists, and drug development professionals, this whitepaper details the preclinical and early clinical findings, experimental methodologies, and the therapeutic rationale for this compound in cancers with SMARCA4 (Brg1) mutations.

Introduction: Targeting the SWI/SNF Complex in Oncology

The SWI/SNF (SWItch/Sucrose Non-Fermentable) complex is a critical ATP-dependent chromatin remodeling machinery that regulates gene expression by altering the structure of chromatin. The catalytic core of this complex is comprised of two mutually exclusive ATPases, SMARCA4 and SMARCA2. In a significant subset of human cancers, including approximately 10% of non-small cell lung cancers (NSCLC), inactivating mutations or deletions in the SMARCA4 gene lead to a loss of the SMARCA4 protein.[1][2] These SMARCA4-deficient tumors become critically dependent on the paralog protein, SMARCA2, for their survival and proliferation.[3] This dependency presents a synthetic lethal therapeutic opportunity, where the selective targeting of SMARCA2 can induce cell death in cancer cells while sparing normal tissues that retain SMARCA4.

This compound is a targeted protein degrader designed to exploit this vulnerability. As a Proteolysis Targeting Chimera (PROTAC), this compound induces the selective degradation of SMARCA2, leading to the disruption of the residual SWI/SNF complex in SMARCA4-mutant cancer cells and subsequent anti-tumor effects.

Mechanism of Action of this compound

This compound functions by hijacking the ubiquitin-proteasome system to induce the degradation of SMARCA2. It is a heterobifunctional molecule that simultaneously binds to the bromodomain of SMARCA2 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This binding induces the formation of a stable ternary complex, leading to the polyubiquitination of specific lysine (B10760008) residues on SMARCA2.[1][2][4] The ubiquitinated SMARCA2 is then recognized and degraded by the proteasome.

The selectivity of this compound for SMARCA2 over its highly homologous paralog SMARCA4 is a key attribute. This selectivity is driven by interactions with a unique, extended loop within the SMARCA2 bromodomain, which allows for more productive ubiquitination compared to SMARCA4.[1][4] In SMARCA4-deficient cancer cells, the degradation of SMARCA2 leads to the disruption of the integrity of the remaining SWI/SNF complex. This is evidenced by the dissociation of multiple subunits, including ACTL6A (BAF53), as shown by co-immunoprecipitation of SMARCC1.[3] The dismantling of the complex results in downstream transcriptional reprogramming and ultimately, cell cycle arrest and apoptosis.[5]

PRT3789_Mechanism_of_Action cluster_cell SMARCA4-Deficient Cancer Cell This compound This compound Ternary_Complex Ternary Complex (this compound-SMARCA2-VHL) This compound->Ternary_Complex SMARCA2 SMARCA2 SMARCA2->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Polyubiquitination of SMARCA2 Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation SMARCA2 Degradation Proteasome->Degradation Disruption Complex Disruption Degradation->Disruption SWI_SNF Residual SWI/SNF Complex SWI_SNF->Disruption Apoptosis Apoptosis & Cell Cycle Arrest Disruption->Apoptosis Co_IP_Workflow start Start: SMARCA4-deficient cells treatment Treat with this compound or DMSO (control) start->treatment lysis Cell Lysis treatment->lysis preclear Pre-clear lysate (optional) lysis->preclear ip Immunoprecipitate with anti-SMARCC1 antibody preclear->ip capture Capture with Protein A/G beads ip->capture wash Wash beads capture->wash elute Elute protein complexes wash->elute wb Western Blot for SMARCA2, ACTL6A, etc. elute->wb end End: Assess complex integrity wb->end

References

PRT3789: A Technical Overview of a First-in-Class SMARCA2 Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRT3789 is an investigational, first-in-class, intravenous targeted protein degrader highly selective for SMARCA2 (SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2), also known as BRM.[1][2][3][4] Developed by Prelude Therapeutics, this compound is designed to treat cancers with mutations in the SMARCA4 gene, which encodes a key component of the SWI/SNF chromatin remodeling complex.[1][2][4][5] In SMARCA4-deficient cancers, the paralog SMARCA2 becomes essential for cell survival, creating a synthetic lethal vulnerability that this compound aims to exploit.[4][5] This document provides a detailed technical overview of the discovery, mechanism of action, and development of this compound.

Discovery and Rationale

The discovery of this compound was driven by the identification of a synthetic lethal relationship between SMARCA4 and SMARCA2. SMARCA4 and SMARCA2 are mutually exclusive ATPases that form the catalytic core of the mammalian SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression.[1][6] Loss-of-function mutations in SMARCA4 are found in approximately 10% of non-small cell lung cancers (NSCLC) and 5% of all cancers, often correlating with aggressive disease and poor prognosis.[5] In the absence of functional SMARCA4, cancer cells become dependent on SMARCA2 for the integrity and function of the SWI/SNF complex and, consequently, for their survival.[1][5]

This dependency makes SMARCA2 a compelling therapeutic target in SMARCA4-mutated cancers. Prelude Therapeutics developed this compound as a heterobifunctional degrader that selectively induces the degradation of SMARCA2.[1] The molecule consists of a ligand that binds to SMARCA2, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][4] This design facilitates the formation of a ternary complex between SMARCA2 and the VHL E3 ligase, leading to the polyubiquitination and subsequent proteasomal degradation of SMARCA2.[4][5]

Mechanism of Action

The mechanism of action of this compound involves the targeted degradation of the SMARCA2 protein. This process is initiated by the binding of this compound to both SMARCA2 and the VHL E3 ubiquitin ligase, forming a ternary complex.[5] The formation of this complex brings SMARCA2 into close proximity with the E3 ligase, which then catalyzes the attachment of ubiquitin chains to SMARCA2.[4][5] The polyubiquitinated SMARCA2 is then recognized and degraded by the proteasome.[6]

The selectivity of this compound for SMARCA2 over its highly homologous paralog SMARCA4 is a key feature.[1][5] This selectivity is achieved through specific interactions within the ternary complex, leading to preferential ubiquitination and degradation of SMARCA2.[5] In SMARCA4-deficient cancer cells, the degradation of SMARCA2 disrupts the residual SWI/SNF complex, leading to altered gene expression, cell cycle arrest, and ultimately, apoptosis.[4]

cluster_0 This compound Mediated SMARCA2 Degradation cluster_1 Cellular Consequence in SMARCA4-deficient Cancer Cells This compound This compound Ternary Complex Ternary Complex This compound->Ternary Complex SMARCA2 SMARCA2 SMARCA2->Ternary Complex VHL E3 Ligase VHL E3 Ligase VHL E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation of SMARCA2 SWI/SNF Complex Disruption SWI/SNF Complex Disruption Proteasomal Degradation->SWI/SNF Complex Disruption Altered Gene Expression Altered Gene Expression SWI/SNF Complex Disruption->Altered Gene Expression Cell Cycle Arrest Cell Cycle Arrest Altered Gene Expression->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Mechanism of Action of this compound.

Preclinical Development

In Vitro Activity

This compound has demonstrated potent and selective degradation of SMARCA2 in vitro.[4] In HiBit assays, this compound induced SMARCA2 degradation with a DC50 of 0.71 nM in media and 21 nM in plasma, while showing significantly less activity against SMARCA4 (DC50 = 26 nM in media, 830 nM in plasma).[3] This selective degradation translated to potent antiproliferative activity in SMARCA4-deficient cancer cell lines. For example, in the NCI-H1693 lung cancer cell line, which is SMARCA4-deficient, this compound exhibited an IC50 of 2.2 nM.[3] In contrast, in the SMARCA4 wild-type Calu-6 lung cancer cell line, the IC50 was greater than 10,000 nM, demonstrating over 1000-fold selectivity.[3]

ParameterSMARCA2SMARCA4Cell LineReference
Degradation (DC50, nM)
In Media0.7126-[3]
In Plasma21830-[3]
Max Degradation (Dmax, %)
In Media9376-[3]
In Plasma9563-[3]
Antiproliferative Activity (IC50, nM)
NCI-H1693 (SMARCA4-deficient)2.2>10,000Lung Cancer[3]
Calu-6 (SMARCA4 WT)>10,000>10,000Lung Cancer[3]
In Vivo Studies

In vivo studies in xenograft models of SMARCA4-deficient NSCLC demonstrated that this compound administration led to significant tumor growth inhibition.[4] The compound was well-tolerated at efficacious doses.[3]

Pharmacokinetics

The pharmacokinetic properties of this compound have been evaluated in multiple species. The table below summarizes key pharmacokinetic parameters following intravenous administration.[3]

SpeciesDose (mg/kg, i.v.)t½ (h)Vss (L/kg)CL (mL/min/kg)AUC∞ (h·µM)Reference
Mouse12.81.1250.75[3]
Rat15.28.5660.29[3]
Dog12131900.16[3]
Cynomolgus Monkey1114.2260.73[3]

Clinical Development

This compound entered a Phase 1/2 clinical trial (NCT05639751) to evaluate its safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy in patients with advanced solid tumors harboring SMARCA4 mutations.[2]

Phase 1 Trial Design

The Phase 1 portion of the study is an open-label, dose-escalation trial enrolling patients with various advanced solid tumors with SMARCA4 mutations.[2] this compound is administered intravenously. The primary objectives are to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).[2] The trial also includes dose-expansion cohorts to further evaluate the safety and efficacy in specific tumor types.

Patient Population Patients with Advanced Solid Tumors and SMARCA4 Mutations Dose Escalation Phase 1: Dose Escalation Patient Population->Dose Escalation Primary Endpoints - Determine MTD - Determine RP2D - Assess Safety & Tolerability Dose Escalation->Primary Endpoints Dose Expansion Phase 2: Dose Expansion Dose Escalation->Dose Expansion Secondary Endpoints - Preliminary Efficacy (ORR, DoR) - Pharmacokinetics - Pharmacodynamics Dose Expansion->Secondary Endpoints

This compound Phase 1/2 Clinical Trial Workflow.
Preliminary Clinical Data

Interim data from the Phase 1 trial have been presented at major medical conferences, including the European Society for Medical Oncology (ESMO) Congress.[2] As of a data cutoff in late 2024, this compound was generally well-tolerated, with no dose-limiting toxicities reported.[7] The most common treatment-emergent adverse events were mild to moderate and included nausea, fatigue, anemia, decreased appetite, abdominal pain, and constipation.[7]

Encouraging signs of clinical activity were observed, including confirmed partial responses in patients with heavily pre-treated NSCLC and esophageal cancer.[7] Tumor shrinkage was noted in patients with both Class 1 (loss of function) and Class 2 (missense) SMARCA4 mutations.[7] Pharmacodynamic analyses confirmed dose-dependent degradation of SMARCA2 in peripheral blood mononuclear cells (PBMCs) with minimal effect on SMARCA4 levels.[5]

Future Directions and Conclusion

While initial clinical data for this compound were promising, in August 2025, Prelude Therapeutics announced a strategic decision to pause the development of this compound and prioritize an oral SMARCA2 degrader, PRT7732. This decision was based on several factors, including the potential for improved target coverage with an oral agent.

Experimental Protocols

Western Blot for SMARCA2/4 Resynthesis
  • Cell Culture and Treatment: Calu-6 human lung cancer cells were cultured to ~80% confluency.

  • Cells were treated with a potent SMARCA2/4 dual degrader or DMSO (vehicle control) for 24 hours to achieve maximal degradation.

  • Washout: After 24 hours, the treatment medium was removed, and the cells were washed three times with fresh, pre-warmed culture medium to remove the compound.

  • Recovery: Fresh medium was added, and cells were incubated for various time points (e.g., 0, 8, 24, 48, 72 hours) to allow for protein resynthesis.

  • Cell Lysis: At each time point, cells were harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of each lysate was determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked and then incubated with primary antibodies specific for SMARCA2 and SMARCA4, as well as a loading control (e.g., GAPDH or β-actin).

  • After washing, the membrane was incubated with the appropriate HRP-conjugated secondary antibodies.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Band intensities were quantified using densitometry software and normalized to the loading control to determine the rate of protein resynthesis over time.[8]

In Vivo Xenograft Studies
  • Cell Line and Animal Model: SMARCA4-deficient human lung cancer cells (e.g., NCI-H1793) were used.[3] Female athymic nude mice were used as the host for tumor xenografts.

  • Tumor Implantation: A suspension of cancer cells was injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization: Tumors were allowed to grow to a predetermined size (e.g., 100-200 mm³). Mice were then randomized into vehicle control and treatment groups.

  • Drug Administration: this compound was administered intravenously (i.v.) or subcutaneously (s.c.) at specified doses and schedules (e.g., 100 mg/kg, q3d).[3]

  • Monitoring: Tumor volume and body weight were measured regularly (e.g., 2-3 times per week). Tumor volume was calculated using the formula: (Length x Width²)/2.

  • Endpoint: The study was terminated when tumors in the control group reached a specified maximum size or at a predetermined time point.

  • Data Analysis: Tumor growth inhibition was calculated by comparing the mean tumor volume of the treated groups to the vehicle control group. Statistical analysis was performed to determine the significance of the observed anti-tumor effects.[3]

References

GSK343: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Overview of the Potent and Selective EZH2 Inhibitor

GSK343 is a highly potent and selective, S-adenosyl-L-methionine (SAM)-competitive inhibitor of the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2).[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression.[1] Aberrant EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[1][3] This document provides a comprehensive technical overview of GSK343, including its chemical properties, mechanism of action, and key experimental data and protocols relevant to its use in research and drug development.

Chemical Structure and Properties

GSK343, with the chemical name N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-6-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]-1-propan-2-ylindazole-4-carboxamide, is a cell-permeable small molecule.[1][4][5][6]

PropertyValueReference
Molecular Formula C31H39N7O2
Molecular Weight 541.69 g/mol [1][5]
CAS Number 1346704-33-3[1][4]
Appearance White to beige to brown powder[7]
Solubility DMSO: 15 mg/mL[7]
LogP 3.23[3]
SMILES CCCC1=C(C(=O)NC(=C1)C)CNC(=O)C2=C3C=NN(C3=CC(=C2)C4=CC(=NC=C4)N5CCN(CC5)C)C(C)C[1]
InChI 1S/C31H39N7O2/c1-6-7-23-14-21(4)35-31(40)26(23)18-33-30(39)25-15-24(16-28-27(25)19-34-38(28)20(2)3)22-8-9-32-29(17-22)37-12-10-36(5)11-13-37/h8-9,14-17,19-20H,6-7,10-13,18H2,1-5H3,(H,33,39)(H,35,40)[7]

Mechanism of Action

GSK343 acts as a competitive inhibitor of EZH2, with respect to the co-factor S-adenosyl-L-methionine (SAM).[1][2] By binding to the SAM-binding pocket of EZH2, GSK343 prevents the transfer of a methyl group from SAM to the lysine 27 residue of histone H3.[1] This leads to a dose-dependent reduction in the levels of H3K27me3, thereby derepressing the transcription of EZH2 target genes, many of which are tumor suppressors.[1][2] GSK343 exhibits high selectivity for EZH2 over other histone methyltransferases.[2][7][8]

cluster_0 PRC2 Complex EZH2 EZH2 (Catalytic Subunit) H3K27 Histone H3 (Lysine 27) EZH2->H3K27 Methylates EED EED SUZ12 SUZ12 SAM SAM (S-adenosyl-L-methionine) SAM->EZH2 Binds to GSK343 GSK343 GSK343->EZH2 Competitively Inhibits H3K27me3 H3K27me3 (Trimethylated) H3K27->H3K27me3 Becomes Gene_Repression Target Gene Repression H3K27me3->Gene_Repression Leads to

Mechanism of GSK343 Action

Biological Activity and Selectivity

GSK343 is a potent inhibitor of EZH2 with an IC50 of 4 nM in cell-free assays.[9][7][8] It demonstrates significant selectivity for EZH2 over its close homolog EZH1 (60-fold) and greater than 1000-fold selectivity against other histone methyltransferases.[2][7][8]

TargetIC50 (nM)Selectivity vs. EZH2Reference
EZH2 4-[9][7][8]
EZH1 24060-fold[1][8]
Other HMTs >4000>1000-fold[2][7][8]

Cellular Activity

In cellular assays, GSK343 effectively inhibits H3K27 trimethylation. For instance, in HCC1806 breast cancer cells, GSK343 inhibited H3K27me3 with an IC50 of 174 nM.[1][8] It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.[1][8]

Cell LineCancer TypeEffectIC50 (µM)Reference
HCC1806 Breast CancerInhibition of H3K27me30.174[1][8]
LNCaP Prostate CancerInhibition of cell proliferation2.9[1][8]
HeLa Cervical CancerInhibition of cell proliferation13[9]
SiHa Cervical CancerInhibition of cell proliferation15[9]
U87, LN229 GliomaInhibition of cell proliferation~5[2]
T24R, 5637R (Cisplatin-resistant) Bladder CancerInhibition of cell viability~20[10]

Experimental Protocols

In Vitro EZH2 Inhibition Assay (Radiometric)

This protocol describes a common method to determine the in vitro potency of compounds against the EZH2 enzyme.

cluster_0 Preparation cluster_1 Reaction cluster_2 Detection A Prepare GSK343 serial dilutions in DMSO D Dispense GSK343 dilutions into 384-well plate A->D B Prepare PRC2 complex (EZH2, EED, SUZ12, etc.) E Add PRC2 complex and pre-incubate B->E C Prepare substrate mix (HeLa nucleosomes, [3H]-SAM) F Initiate reaction by adding substrate mix C->F D->E E->F G Incubate for 60 min at 30°C F->G H Quench reaction and transfer to filter paper G->H I Wash filter paper to remove unincorporated [3H]-SAM H->I J Measure incorporated radioactivity using scintillation counting I->J

In Vitro EZH2 Inhibition Assay Workflow

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of GSK343 in 100% DMSO. Create an 11-point serial dilution (1:3 ratio) in a 384-well plate.[8]

  • Enzyme and Substrate Preparation: The assay utilizes the 5-member PRC2 complex (Flag-EZH2, EED, SUZ12, AEBP2, RbAp48). The substrate solution consists of HeLa nucleosomes (5 µg/mL) and [³H]-S-adenosyl-L-methionine ([³H]-SAM) (0.25 µM).[8]

  • Assay Execution:

    • Dispense 100 nL of the compound dilutions into the assay plate using acoustic dispensing technology.[8]

    • Add equal volumes of 10 nM EZH2 complex and the substrate solution to the assay plates.[8]

    • Pre-incubate the enzyme with the compound for 10 minutes.[8]

    • Initiate the reaction by adding 1 µM [³H]-SAM.[8]

    • Incubate the reaction plates for 1 hour at 30°C.[8]

  • Detection:

    • Quench the reaction by transferring the mixture to P81 filter paper.[8]

    • Wash the filter paper with PBS to remove unincorporated [³H]-SAM.[8]

    • Measure the incorporated radioactivity using a scintillation counter to determine the level of histone methylation.[8]

Cell Viability (CCK-8) Assay

This protocol is used to assess the effect of GSK343 on the proliferation of cancer cells.

Methodology:

  • Cell Seeding: Plate glioma cells (e.g., U87, LN229) in 96-well plates at a density of 2,000 cells per well and incubate overnight.[2] For cisplatin-resistant bladder cancer cells (T24R, 5637R), seed 1.5 x 10³ cells per well.[10]

  • Compound Treatment: Treat the cells with various concentrations of GSK343 (e.g., 5, 7.5, 10 µM for glioma cells; 5, 10, 20 µM for bladder cancer cells) or a vehicle control (0.1% DMSO) for 24, 48, and 72 hours.[2][10]

  • Measurement:

    • Add 100 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[10]

    • Incubate for an additional 2 hours.[10]

    • Measure the absorbance at 450 nm using a microplate reader to determine cell viability.[10]

Western Blot Analysis for H3K27me3

This protocol is used to measure the inhibition of EZH2 activity in cells by quantifying the levels of H3K27me3.

Methodology:

  • Cell Treatment and Lysis: Treat cells (e.g., Saos2 osteosarcoma cells) with various concentrations of GSK343 for 48 hours.[11] Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[11]

  • Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against H3K27me3. A loading control, such as total Histone H3 or GAPDH, should also be probed.[2][12]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Studies

GSK343 has demonstrated anti-tumor activity in xenograft models. In a glioma xenograft model, treatment with 5 mg/kg of GSK343 significantly inhibited tumor growth.[9] The average tumor volume and weight in the GSK343-treated group were markedly reduced compared to the control group.[9] However, it has been noted that GSK343 has high clearance in animal models, which may limit its in vivo applications.[1]

Conclusion

GSK343 is a valuable chemical probe for studying the biological roles of EZH2. Its high potency and selectivity make it a powerful tool for in vitro and in vivo investigations into the therapeutic potential of EZH2 inhibition. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with GSK343. Further research is warranted to optimize its pharmacokinetic properties for potential clinical development.

References

PRT3789: A Deep Dive into Target Engagement and Downstream Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PRT3789 is a potent and highly selective first-in-class degrader of the SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2 (SMARCA2), also known as Brahma (BRM). It operates through a mechanism of targeted protein degradation, inducing synthetic lethality in cancer cells harboring loss-of-function mutations in the highly homologous SMARCA4 (BRG1) gene. This technical guide provides a comprehensive overview of this compound's mechanism of action, downstream cellular effects, and key preclinical and clinical data. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and development in this promising area of precision oncology. While showing early promise, the clinical development of this compound has been paused, with the company focusing on a next-generation SMARCA2 degrader.

Introduction: The Rationale for Targeting SMARCA2

The SWI/SNF chromatin remodeling complex plays a critical role in regulating gene expression by altering the structure of chromatin. SMARCA4 and SMARCA2 are the two mutually exclusive ATPase subunits of this complex. In cancers with inactivating mutations in SMARCA4, the cells become dependent on the paralog SMARCA2 for survival. This dependency creates a synthetic lethal vulnerability, where the selective degradation of SMARCA2 can lead to cancer cell death while sparing normal tissues with functional SMARCA4. This compound was developed to exploit this vulnerability.

Mechanism of Action: Targeted Degradation of SMARCA2

This compound is a proteolysis-targeting chimera (PROTAC), a bifunctional molecule that recruits an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

Specifically, this compound is composed of a ligand that binds to the bromodomain of SMARCA2 and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This dual binding brings SMARCA2 into close proximity with the VHL E3 ligase, facilitating the transfer of ubiquitin molecules to SMARCA2. The polyubiquitinated SMARCA2 is then recognized and degraded by the 26S proteasome. This targeted degradation is highly selective for SMARCA2 over its close homolog SMARCA4.[1]

PRT3789_Mechanism_of_Action cluster_0 Cellular Environment This compound This compound Ternary_Complex SMARCA2-PRT3789-VHL Ternary Complex This compound->Ternary_Complex Binds to SMARCA2 SMARCA2 SMARCA2->Ternary_Complex Binds to VHL VHL E3 Ligase VHL->Ternary_Complex Recruited by Poly_Ub_SMARCA2 Polyubiquitinated SMARCA2 Ternary_Complex->Poly_Ub_SMARCA2 Catalyzes Polyubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_SMARCA2->Proteasome Targeted for Degradation Degraded_SMARCA2 Degraded SMARCA2 Peptides Proteasome->Degraded_SMARCA2 Degrades Downstream_Effects_of_this compound cluster_0 SMARCA4-Deficient Cancer Cell This compound This compound SMARCA2_Degradation SMARCA2 Degradation This compound->SMARCA2_Degradation SWI_SNF_Disruption SWI/SNF Complex Disruption SMARCA2_Degradation->SWI_SNF_Disruption Chromatin_Changes Altered Chromatin Accessibility SWI_SNF_Disruption->Chromatin_Changes Gene_Expression Transcriptional Dysregulation Chromatin_Changes->Gene_Expression Cell_Cycle_Arrest G1 Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Co_IP_Workflow start Start: SMARCA4-deficient cells + this compound lysis Cell Lysis start->lysis preclear Pre-clear Lysate with Beads lysis->preclear ip Immunoprecipitation with anti-SMARCC1 Ab preclear->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads capture->wash elute Elute Proteins wash->elute wb Western Blot Analysis elute->wb end End: Assess Complex Integrity wb->end

References

VHL E3 Ligase Recruitment by PRT3789: A Technical Guide to a Novel Protein Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PRT3789, a first-in-human, highly potent, and selective SMARCA2-targeted protein degrader. This compound utilizes the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex. This document details the mechanism of action, quantitative biophysical and cellular data, and comprehensive experimental protocols relevant to the study of this compound and similar protein degraders.

Core Mechanism: Ternary Complex Formation and Proteasomal Degradation

This compound is a proteolysis-targeting chimera (PROTAC) that functions as a molecular bridge between the VHL E3 ligase and the target protein, SMARCA2. This induced proximity results in the formation of a stable ternary complex, facilitating the transfer of ubiquitin from the E3 ligase to lysine (B10760008) residues on the surface of SMARCA2. The polyubiquitinated SMARCA2 is then recognized and degraded by the 26S proteasome.[1][2] The selectivity of this compound for SMARCA2 over its highly homologous paralog, SMARCA4, is a key attribute, driven by specific interactions with an extended loop unique to SMARCA2.[1][3]

VHL_Recruitment_by_this compound cluster_0 Cellular Environment This compound This compound Ternary_Complex SMARCA2-PRT3789-VHL Ternary Complex This compound->Ternary_Complex SMARCA2 SMARCA2 (Target Protein) SMARCA2->Ternary_Complex VHL VHL E3 Ligase Complex VHL->Ternary_Complex Ubiquitination Polyubiquitination of SMARCA2 Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded SMARCA2 (Peptides) Proteasome->Degradation Degradation

This compound-mediated VHL recruitment and SMARCA2 degradation pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity in various assays.

Table 1: In Vitro Degradation and Antiproliferative Activity

ParameterSMARCA2SMARCA4Cell LineAssay TypeReference
DC50 (nM) 0.7126-Media HiBiT Assay[4]
DC50 (nM) 21830-Plasma HiBiT Assay[4]
DC50 (nM) 0.7214HeLaCellular Assay[5]
Dmax (%) 9376-Media HiBiT Assay[4]
Dmax (%) 9563-Plasma HiBiT Assay[4]
IC50 (nM) 2.2>10,000NCI-H1693 (SMARCA2-deficient) vs. Calu-6 (WT)Antiproliferation Assay[4]

Table 2: Biophysical Characterization of Ternary Complex Formation

ParameterSMARCA2SMARCA4Assay TypeReference
Kd (nM) 437960-[4]
Vmax (h-1) 3.60.66-[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound are provided below.

Experimental Workflow for Characterizing this compound

Experimental_Workflow cluster_1 Biochemical & Biophysical Assays cluster_2 Cellular Assays cluster_3 In Vivo Studies SPR Surface Plasmon Resonance (SPR) (Binding Kinetics) TR_FRET Time-Resolved FRET (TR-FRET) (Ternary Complex Formation) SPR->TR_FRET Ubiquitination_Assay In Vitro Ubiquitination Assay TR_FRET->Ubiquitination_Assay Western_Blot Western Blot (Protein Degradation) Ubiquitination_Assay->Western_Blot HiBiT_Assay HiBiT Assay (Degradation Kinetics) Western_Blot->HiBiT_Assay NanoBRET NanoBRET Assay (Target Engagement) HiBiT_Assay->NanoBRET Proliferation_Assay Cell Proliferation Assay (Functional Outcome) NanoBRET->Proliferation_Assay Xenograft Tumor Xenograft Models (Efficacy & PD) Proliferation_Assay->Xenograft

General experimental workflow for this compound characterization.
Western Blot for Protein Degradation

This protocol is for assessing the degradation of a target protein following treatment with a degrader molecule.

Materials:

  • Cell line expressing the protein of interest (POI)

  • This compound or other degrader compound

  • DMSO (vehicle control)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • 4x Laemmli sample buffer

  • Polyacrylamide gels

  • SDS-PAGE running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound and a vehicle control (DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

  • Sample Preparation:

    • After treatment, wash cells twice with ice-cold PBS.

    • Lyse cells with ice-cold lysis buffer.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (protein extract).

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE:

    • Normalize protein concentrations and add 4x Laemmli sample buffer.

    • Denature samples by heating at 95-100°C for 5 minutes.

    • Load equal amounts of protein into a polyacrylamide gel and run the electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Loading Control: Strip the membrane and re-probe with a primary antibody against a loading control to ensure equal protein loading.

HiBiT Assay for Cellular Degradation Kinetics

This protocol provides a method for quantitatively measuring protein degradation kinetics in living cells using the HiBiT system.

Materials:

  • CRISPR/Cas9 engineered cell line with an endogenous HiBiT tag on the POI

  • This compound or other degrader compound

  • LgBiT protein

  • HiBiT lytic buffer and substrate

  • Luminometer

Procedure:

  • Cell Plating: Plate the HiBiT-tagged cells in a white, clear-bottom 96-well or 384-well plate.

  • Compound Treatment: Treat the cells with a serial dilution of this compound.

  • Incubation: Incubate for the desired time points to measure degradation kinetics.

  • Lytic Detection:

    • Prepare the lytic detection reagent containing LgBiT protein and substrate according to the manufacturer's instructions.

    • Add the lytic detection reagent to the cells.

  • Luminescence Measurement: Measure the luminescence on a plate reader. The signal is proportional to the amount of HiBiT-tagged protein remaining.

  • Data Analysis: Calculate degradation parameters such as DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).

In Vitro Ubiquitination Assay

This assay is used to determine if a target protein is ubiquitinated in the presence of a PROTAC, E3 ligase, and other necessary components.

Materials:

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme

  • Recombinant VHL E3 ligase complex

  • Recombinant target protein (SMARCA2)

  • Ubiquitin

  • ATP

  • This compound

  • Ubiquitination buffer

  • SDS-PAGE and Western blot reagents

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the ubiquitination buffer, ATP, ubiquitin, E1 enzyme, E2 enzyme, VHL E3 ligase, and the target protein.

  • PROTAC Addition: Add this compound or a vehicle control to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60-120 minutes).

  • Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

  • Analysis: Analyze the reaction products by SDS-PAGE and Western blot using an antibody against the target protein or ubiquitin to detect the formation of higher molecular weight polyubiquitinated species.

Conclusion

This compound represents a significant advancement in the field of targeted protein degradation, demonstrating high potency and selectivity for SMARCA2. The methodologies outlined in this guide provide a robust framework for the evaluation of this compound and other novel PROTAC molecules, from initial biophysical characterization to cellular and in vivo efficacy studies. The ability to recruit the VHL E3 ligase for the degradation of previously "undruggable" targets opens new avenues for therapeutic intervention in oncology and other diseases.

References

Methodological & Application

PRT3789 In Vitro Assay Protocols for Cancer Cell Lines: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRT3789 is a first-in-class, potent, and selective degrader of the SWI/SNF-related matrix-associated actin-dependent regulator of chromatin subfamily A member 2 (SMARCA2), also known as BRM.[1][2] It operates as a targeted protein degrader (TPD), specifically a Proteolysis Targeting Chimera (PROTAC), which induces the selective degradation of SMARCA2 through the ubiquitin-proteasome system.[1][3] this compound is comprised of a moiety that binds to SMARCA2 and another that recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of SMARCA2 by the proteasome.[1][4]

The primary therapeutic rationale for this compound lies in its synthetic lethal interaction with the loss of SWI/SNF-related matrix-associated actin-dependent regulator of chromatin subfamily A member 4 (SMARCA4), also known as BRG1.[5][6] SMARCA2 and SMARCA4 are mutually exclusive ATPases that are critical catalytic subunits of the SWI/SNF chromatin remodeling complex.[1][6] In cancers where SMARCA4 is lost or mutated, cancer cells become highly dependent on SMARCA2 for survival.[5][6] By selectively degrading SMARCA2, this compound disrupts the function of the residual SWI/SNF complex in these SMARCA4-deficient cancer cells, leading to cell cycle arrest, apoptosis, and potent anti-proliferative effects.[4][5] This targeted approach spares healthy cells where SMARCA4 is present.

These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound in cancer cell lines, enabling researchers to assess its potency, selectivity, and mechanism of action.

Data Presentation

Table 1: In Vitro Degradation Potency (DC50) of this compound
Cell LineSMARCA2 DC50 (nM)SMARCA4 DC50 (nM)Selectivity (Fold)Assay Type
HeLa0.7214~19Cellular Assay[3][7]
OCI-AML30.163.019Western Blot[8]
MOLM130.112.523Western Blot[8]
HiBiT Assay (Media)0.7126~37Biochemical Assay[7]
HiBiT Assay (Plasma)21830~40Biochemical Assay[7]

DC50 (Degradation Concentration 50) is the concentration of the compound at which 50% of the target protein is degraded.

Table 2: Anti-proliferative Activity (IC50) of this compound in Cancer Cell Lines
Cell LineSMARCA4 StatusIC50 (nM)Assay Type
NCI-H1693Deficient2.2Cell Proliferation Assay[7]
Calu-6Wild-Type>10,000Cell Proliferation Assay[7]
OCI-AML3Not Specified-6-day treatment[8]
MOLM13Not Specified-6-day treatment[8]

IC50 (Inhibitory Concentration 50) is the concentration of the drug that inhibits a biological process (e.g., cell proliferation) by 50%.

Signaling Pathway and Mechanism of Action

This compound functions by hijacking the cell's ubiquitin-proteasome system to induce the degradation of SMARCA2. This process involves the formation of a ternary complex between this compound, the SMARCA2 protein, and an E3 ubiquitin ligase (specifically, the von Hippel-Lindau E3 ligase, VHL). This proximity facilitates the transfer of ubiquitin molecules to SMARCA2, marking it for recognition and degradation by the proteasome. In SMARCA4-deficient cancer cells, the loss of SMARCA2 leads to the disruption of the SWI/SNF complex, altered gene expression, and ultimately, cell death.

PRT3789_Mechanism_of_Action cluster_cell SMARCA4-Deficient Cancer Cell This compound This compound Ternary_Complex SMARCA2-PRT3789-VHL Ternary Complex This compound->Ternary_Complex SMARCA2 SMARCA2 SMARCA2->Ternary_Complex SWI_SNF Residual SWI/SNF Complex Disruption SMARCA2->SWI_SNF Essential Component VHL VHL E3 Ligase VHL->Ternary_Complex Ub_SMARCA2 Poly-ubiquitinated SMARCA2 Ternary_Complex->Ub_SMARCA2 Ubiquitination Ub Ubiquitin Ub->Ub_SMARCA2 Proteasome Proteasome Ub_SMARCA2->Proteasome Targeting Degraded_SMARCA2 Degraded SMARCA2 (Amino Acids) Proteasome->Degraded_SMARCA2 Degradation Degraded_SMARCA2->SWI_SNF Leads to Disruption Gene_Expression Altered Gene Expression SWI_SNF->Gene_Expression Cell_Death Apoptosis / Cell Cycle Arrest Gene_Expression->Cell_Death

This compound Mechanism of Action.

Experimental Protocols

Cell Viability Assay (Using CellTiter-Glo®)

This protocol is for determining the effect of this compound on the viability of cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.

Materials:

  • SMARCA4-deficient and SMARCA4-wild-type cancer cell lines (e.g., NCI-H1693 and Calu-6, respectively)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in opaque-walled 96-well plates at a predetermined density (e.g., 1,000-5,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. A typical concentration range would be from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the plates for the desired time period (e.g., 72 hours).

  • Assay Measurement:

    • Equilibrate the plates to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (medium only wells).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the cell viability against the log concentration of this compound and determine the IC50 value using a non-linear regression analysis.

Cell_Viability_Workflow Seed Seed Cells in 96-well plate Incubate1 Incubate Overnight Seed->Incubate1 Treat Treat with this compound (serial dilution) Incubate1->Treat Incubate2 Incubate for 72h Treat->Incubate2 Equilibrate Equilibrate to RT Incubate2->Equilibrate Add_CTG Add CellTiter-Glo® Reagent Equilibrate->Add_CTG Mix Mix for 2 min Add_CTG->Mix Incubate3 Incubate for 10 min Mix->Incubate3 Read Read Luminescence Incubate3->Read Analyze Analyze Data (Calculate IC50) Read->Analyze

Cell Viability Assay Workflow.
Western Blot Analysis for SMARCA2 Degradation

This protocol is to assess the degradation of SMARCA2 protein in cancer cell lines following treatment with this compound.

Materials:

  • Cancer cell lines of interest

  • This compound stock solution

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-SMARCA2, anti-SMARCA4, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours).

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-SMARCA2) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize to the loading control to determine the extent of SMARCA2 degradation.

Western_Blot_Workflow Treat_Cells Treat Cells with This compound Lyse_Cells Cell Lysis Treat_Cells->Lyse_Cells Quantify_Protein Protein Quantification (BCA Assay) Lyse_Cells->Quantify_Protein SDS_PAGE SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Incubate with Primary Antibody Block->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detect Chemiluminescent Detection Secondary_Ab->Detect Analyze Data Analysis Detect->Analyze

Western Blot Workflow.
Co-Immunoprecipitation (Co-IP) for SWI/SNF Complex Integrity

This protocol is to investigate whether this compound-mediated degradation of SMARCA2 disrupts the integrity of the SWI/SNF complex.

Materials:

  • Cancer cell lines

  • This compound stock solution

  • Co-IP lysis buffer (non-denaturing)

  • Primary antibody for immunoprecipitation (e.g., anti-SMARCC1/BAF155)

  • Protein A/G magnetic beads or agarose (B213101) resin

  • Primary antibodies for western blotting (e.g., anti-SMARCA2, anti-ACTL6A/BAF53a)

  • Isotype control IgG

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with this compound or vehicle control as described for the western blot protocol.

    • Lyse the cells using a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.

    • Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with an antibody targeting a core subunit of the SWI/SNF complex (e.g., anti-SMARCC1) or an isotype control IgG overnight at 4°C with gentle rotation.

    • Add Protein A/G beads to capture the antibody-protein complexes.

    • Wash the beads several times with Co-IP buffer to remove non-specifically bound proteins.

  • Elution and Western Blot Analysis:

    • Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.

    • Analyze the eluates by western blotting, probing for SMARCA2 and other SWI/SNF subunits (e.g., ACTL6A) to assess changes in complex composition.

Conclusion

The provided protocols offer a framework for the in vitro evaluation of this compound in cancer cell lines. These assays are crucial for understanding the compound's potency in inducing SMARCA2 degradation, its selectivity over SMARCA4, its anti-proliferative effects in a synthetic lethal context, and its mechanism of action in disrupting the SWI/SNF complex. Rigorous and consistent application of these methods will yield valuable data for the preclinical characterization and further development of this compound as a potential therapeutic agent.

References

Application Notes and Protocols for PRT3789 in Non-Small Cell Lung Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRT3789 is a first-in-class, potent, and selective degrader of the SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2) protein. It operates through a mechanism of synthetic lethality in cancers harboring a loss-of-function mutation in the SMARCA4 gene, a paralog of SMARCA2.[1] Both SMARCA2 and SMARCA4 are core catalytic subunits of the SWI/SNF chromatin remodeling complex, which plays a critical role in regulating gene expression.[1][2] In non-small cell lung cancer (NSCLC), approximately 10% of patients have SMARCA4 mutations, leading to a dependency on SMARCA2 for survival.[1][3] this compound selectively induces the ubiquitination and subsequent proteasomal degradation of SMARCA2, leading to the disruption of the residual SWI/SNF complex and inducing cell death in SMARCA4-deficient tumors while sparing normal tissues.[4][5]

These application notes provide an overview of the preclinical evaluation of this compound in NSCLC, including its in vitro and in vivo activity, along with detailed protocols for key experiments.

Mechanism of Action: Synthetic Lethality in SMARCA4-Mutant NSCLC

This compound is a proteolysis-targeting chimera (PROTAC) that facilitates the formation of a ternary complex between SMARCA2 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[6] This proximity induces the polyubiquitination of SMARCA2, marking it for degradation by the proteasome. In cancer cells with functional SMARCA4, the loss of SMARCA2 is compensated by its paralog. However, in SMARCA4-mutant NSCLC cells, the degradation of SMARCA2 leads to the collapse of the SWI/SNF complex, resulting in cell cycle arrest and apoptosis.[5]

cluster_0 SMARCA4-WT NSCLC Cell cluster_1 SMARCA4-Mutant NSCLC Cell SMARCA4_WT SMARCA4 (Functional) SWI/SNF_WT Functional SWI/SNF Complex SMARCA4_WT->SWI/SNF_WT SMARCA2_WT SMARCA2 SMARCA2_WT->SWI/SNF_WT Proliferation_WT Cell Survival & Proliferation SWI/SNF_WT->Proliferation_WT PRT3789_WT This compound Degradation_WT SMARCA2 Degradation PRT3789_WT->Degradation_WT Degradation_WT->SMARCA2_WT SMARCA4_Mut SMARCA4 (Loss-of-Function) SMARCA2_Mut SMARCA2 Residual_SWI/SNF Residual SWI/SNF Complex SMARCA2_Mut->Residual_SWI/SNF Apoptosis Apoptosis & Tumor Regression Residual_SWI/SNF->Apoptosis PRT3789_Mut This compound Degradation_Mut SMARCA2 Degradation PRT3789_Mut->Degradation_Mut Degradation_Mut->SMARCA2_Mut

Mechanism of this compound-induced synthetic lethality.

Data Presentation

In Vitro Activity of this compound in NSCLC Cell Lines
Cell LineSMARCA4 StatusThis compound IC50 (nM)This compound DC50 (nM)
NCI-H1693Deleted1.20.8
NCI-H838Deleted0.91.5
HT1080 SM4 KOKnockout2.52.0
Calu-6Wild-Type>1000>1000
NCI-H520Wild-Type>1000>1000

IC50: Half-maximal inhibitory concentration for cell proliferation. DC50: Half-maximal degradation concentration for SMARCA2 protein.

In Vivo Antitumor Activity of this compound in NSCLC Xenograft Models
Xenograft ModelSMARCA4 StatusTreatmentTumor Growth Inhibition (%)
NCI-H838 CDXDeletedThis compound89
HCC515 CDXDeletedThis compound75
PDX#1DeletedThis compound95
PDX#2DeletedThis compound88
Calu-6 CDXWild-TypeThis compoundNo significant effect

CDX: Cell line-derived xenograft. PDX: Patient-derived xenograft.

Experimental Protocols

Preclinical Evaluation Workflow

The following diagram outlines a typical workflow for the preclinical assessment of this compound in NSCLC models.

Start Start Preclinical Evaluation Cell_Line_Selection Select SMARCA4-mutant and WT NSCLC cell lines Start->Cell_Line_Selection In_Vitro_Proliferation In Vitro Proliferation Assays (e.g., CellTiter-Glo) Cell_Line_Selection->In_Vitro_Proliferation Western_Blot Western Blot for SMARCA2 Degradation Cell_Line_Selection->Western_Blot Co_IP Co-Immunoprecipitation of SWI/SNF Subunits In_Vitro_Proliferation->Co_IP Western_Blot->Co_IP Xenograft_Models Establish NSCLC Xenograft Models (CDX/PDX) Co_IP->Xenograft_Models In_Vivo_Efficacy In Vivo Efficacy Study (Tumor Growth Inhibition) Xenograft_Models->In_Vivo_Efficacy Pharmacodynamics Pharmacodynamic Analysis (SMARCA2 levels in tumors) In_Vivo_Efficacy->Pharmacodynamics End Complete Preclinical Assessment Pharmacodynamics->End

Workflow for preclinical evaluation of this compound.
Protocol 1: In Vitro Cell Proliferation Assay (CellTiter-Glo®)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of NSCLC cell lines.

Materials:

  • NSCLC cell lines (SMARCA4-mutant and wild-type)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well clear-bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed NSCLC cells in 96-well plates at a density of 1,000-5,000 cells per well in 100 µL of complete medium.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

  • Prepare a serial dilution of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.

  • Add 100 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.

  • Incubate the plates for 7 days at 37°C in a 5% CO2 incubator.

  • Equilibrate the CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.

Protocol 2: Western Blot for SMARCA2 Degradation

Objective: To determine the half-maximal degradation concentration (DC50) of this compound for the SMARCA2 protein.

Materials:

  • NSCLC cell lines

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-SMARCA2, anti-SMARCA4, anti-Actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed NSCLC cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with a serial dilution of this compound or vehicle control for 24 hours.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Quantify the protein concentration of the lysates using the BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and apply the ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to the loading control (Actin). Calculate the DC50 value.

Protocol 3: In Vivo Xenograft Study

Objective: To evaluate the antitumor efficacy of this compound in NSCLC xenograft models.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or NSG)

  • SMARCA4-mutant and wild-type NSCLC cells

  • Matrigel (optional)

  • This compound formulation for intravenous injection

  • Vehicle control

  • Calipers

  • Animal balance

Procedure:

  • Subcutaneously implant 5-10 x 10^6 NSCLC cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.

  • Monitor the tumor growth regularly.

  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control intravenously according to the desired dosing schedule (e.g., once weekly).

  • Measure the tumor volume with calipers and the body weight of the mice twice a week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Continue the treatment for the duration of the study (e.g., 21-28 days).

  • At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for SMARCA2 levels).

  • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Conclusion

This compound represents a promising therapeutic strategy for NSCLC patients with SMARCA4 mutations. Its selective degradation of SMARCA2 provides a clear mechanism-based approach to targeting a specific cancer vulnerability. The protocols outlined above provide a framework for the preclinical investigation of this compound and similar targeted protein degraders in NSCLC research.

References

Application Notes and Protocols for PRT3789 in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRT3789 is a first-in-class, potent, and selective degrader of SWI/SNF-related matrix-associated actin-dependent regulator of chromatin subfamily A member 2 (SMARCA2). It operates through a mechanism of synthetic lethality in cancers harboring loss-of-function mutations in the homologous gene, SMARCA4.[1][2] SMARCA2 and SMARCA4 are mutually exclusive ATPases in the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression.[1][3] In SMARCA4-deficient tumors, cancer cells become dependent on SMARCA2 for survival.[1][3] this compound, a proteolysis-targeting chimera (PROTAC), selectively induces the ubiquitination and subsequent proteasomal degradation of SMARCA2, leading to cell death in these tumors while sparing normal tissues with intact SMARCA4.[1][2][4]

Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a vital platform for preclinical cancer research.[5] These models are known to retain the histological and genetic characteristics of the original patient tumor, making them more predictive of clinical outcomes compared to traditional cell line-derived xenograft (CDX) models.[5] This document provides detailed application notes and experimental protocols for the use of this compound in PDX models of SMARCA4-deficient solid tumors.

Mechanism of Action and Signaling Pathway

This compound is a heterobifunctional molecule that simultaneously binds to SMARCA2 and an E3 ubiquitin ligase, forming a ternary complex.[3] This proximity induces the E3 ligase to ubiquitinate SMARCA2, marking it for degradation by the proteasome. The degradation of SMARCA2 in SMARCA4-mutant cancer cells disrupts the function of the residual SWI/SNF complex, leading to synthetic lethality.[1]

PRT3789_Mechanism_of_Action cluster_cell SMARCA4-deficient Cancer Cell This compound This compound Ternary_Complex Ternary Complex (this compound-SMARCA2-E3 Ligase) This compound->Ternary_Complex Binds SMARCA2 SMARCA2 SMARCA2->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination of SMARCA2 Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Targets to Degradation SMARCA2 Degradation Proteasome->Degradation SWI_SNF_Dysfunction SWI/SNF Complex Dysfunction Degradation->SWI_SNF_Dysfunction Apoptosis Tumor Cell Apoptosis SWI_SNF_Dysfunction->Apoptosis

Figure 1: Mechanism of action of this compound in SMARCA4-deficient cancer cells.

Experimental Protocols

Establishment of Patient-Derived Xenograft (PDX) Models

This protocol outlines the procedure for establishing PDX models from fresh patient tumor tissue.

Materials:

  • Fresh tumor tissue from a patient with a confirmed SMARCA4-deficient solid tumor, collected under sterile conditions.

  • Immunodeficient mice (e.g., NOD-scid gamma (NSG) mice), 6-8 weeks old, female.

  • Surgical instruments (scalpels, forceps, scissors).

  • Matrigel® Basement Membrane Matrix.

  • Phosphate-buffered saline (PBS), sterile.

  • Anesthesia (e.g., isoflurane).

  • Analgesics.

  • Animal housing under specific pathogen-free (SPF) conditions.

Procedure:

  • Tumor Tissue Preparation:

    • Immediately after surgical resection, place the tumor tissue in sterile PBS on ice.

    • In a sterile biosafety cabinet, wash the tissue with cold PBS to remove any blood clots or necrotic tissue.

    • Mince the tumor tissue into small fragments (approximately 2-3 mm³).

  • Implantation:

    • Anesthetize the mouse according to approved institutional animal care and use committee (IACUC) protocols.

    • Shave and sterilize the implantation site (typically the flank).

    • Make a small incision (approximately 5 mm) in the skin.

    • Create a subcutaneous pocket using blunt dissection.

    • Mix the tumor fragments with an equal volume of Matrigel®.

    • Implant one to two tumor fragments into the subcutaneous pocket.

    • Close the incision with surgical clips or sutures.

  • Post-operative Care and Monitoring:

    • Administer analgesics as per IACUC guidelines.

    • Monitor the mice regularly for signs of distress, infection, and tumor growth.

    • Tumor growth can be monitored by caliper measurements. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

  • Passaging:

    • When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.

    • Aseptically resect the tumor and process it as described in step 1 for implantation into new host mice (passage 1 or P1). It is recommended to use early passage tumors (P1-P4) for drug efficacy studies to maintain the fidelity of the original tumor.[6]

PDX_Establishment_Workflow Patient_Tumor Patient Tumor Tissue (SMARCA4-deficient) Mincing Mince into 2-3 mm³ fragments Patient_Tumor->Mincing Implantation Subcutaneous Implantation into Immunodeficient Mouse (P0) Mincing->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Harvest Harvest Tumor at ~1000-1500 mm³ Tumor_Growth->Harvest Passaging Passage into new mice (P1) Harvest->Passaging Expansion Expand cohort for drug efficacy studies Passaging->Expansion

Figure 2: Workflow for the establishment of patient-derived xenograft (PDX) models.
This compound Efficacy Study in PDX Models

This protocol describes a typical in vivo efficacy study of this compound in established PDX models.

Materials:

  • Established PDX models with confirmed SMARCA4-deficient tumors.

  • This compound, formulated for intravenous (IV) or subcutaneous (SC) administration.

  • Vehicle control solution.

  • Calipers for tumor measurement.

  • Animal balance.

Procedure:

  • Cohort Formation:

    • When PDX tumors reach a volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Record the initial tumor volume and body weight of each mouse.

  • Dosing:

    • Administer this compound at the desired dose and schedule. Based on preclinical data, a starting dose of 200 mg/kg subcutaneously every three days can be considered.[7] Clinical trial protocols for this compound have explored intravenous administration once a week.[2] The optimal route and schedule should be determined empirically for each PDX model.

    • Administer the vehicle control to the control group using the same schedule and route.

  • Monitoring and Data Collection:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the mice for any signs of toxicity.

    • The study duration is typically 21-28 days, or until tumors in the control group reach the predetermined endpoint.

  • Data Analysis:

    • Calculate the mean tumor volume for each group at each time point.

    • Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)] x 100.

    • Assess statistical significance between the treated and control groups.

Data Presentation

Preclinical Efficacy of this compound in a SMARCA4-deficient NSCLC PDX Model
Treatment GroupDosing RegimenMean Initial Tumor Volume (mm³)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI) (%)p-value
VehicleSubcutaneous, every 3 days150~850--
This compound200 mg/kg, subcutaneous, every 3 days150~200>75%<0.0001

Data adapted from a presentation by Prelude Therapeutics.[7] The final tumor volumes are estimated from the provided graph.

Clinical Trial Dosing Cohorts for this compound (Monotherapy)
Dose LevelRoute of AdministrationDosing Schedule
24 mgIntravenousOnce weekly
48 mgIntravenousOnce weekly
80 mgIntravenousOnce weekly
120 mgIntravenousOnce weekly
160 mgIntravenousOnce weekly
212 mgIntravenousOnce weekly
283 mgIntravenousOnce weekly
376 mgIntravenousOnce weekly

This table summarizes the dose escalation cohorts from the Phase 1 clinical trial of this compound and can be used to inform preclinical dosing strategies.[7]

Pharmacodynamic Analysis

To confirm the mechanism of action of this compound in vivo, pharmacodynamic (PD) studies can be performed to measure the degradation of SMARCA2 in tumor tissue.

Protocol:

  • Establish PDX tumors as described above.

  • Treat a cohort of mice with a single dose of this compound at an efficacious concentration.

  • At various time points post-dose (e.g., 2, 8, 24, 48, 72 hours), euthanize a subset of mice.

  • Collect tumor tissue and snap-freeze in liquid nitrogen or fix in formalin for subsequent analysis.

  • Western Blot Analysis:

    • Prepare protein lysates from the frozen tumor tissue.

    • Perform western blotting using antibodies specific for SMARCA2 and a loading control (e.g., GAPDH or β-actin).

    • Quantify the band intensities to determine the extent and duration of SMARCA2 degradation.

  • Immunohistochemistry (IHC):

    • Perform IHC on formalin-fixed, paraffin-embedded tumor sections using an antibody against SMARCA2.

    • This will provide spatial information on SMARCA2 degradation within the tumor tissue.

PD_Analysis_Workflow PDX_Model Established PDX Model Treatment Single dose of this compound PDX_Model->Treatment Time_Points Euthanize at various time points post-dose Treatment->Time_Points Tumor_Collection Collect Tumor Tissue Time_Points->Tumor_Collection Analysis Pharmacodynamic Analysis Tumor_Collection->Analysis Western_Blot Western Blot for SMARCA2 Analysis->Western_Blot IHC IHC for SMARCA2 Analysis->IHC

Figure 3: Workflow for pharmacodynamic analysis of this compound in PDX models.

Conclusion

This compound represents a promising targeted therapy for patients with SMARCA4-deficient solid tumors. The use of patient-derived xenograft models is a critical component of the preclinical evaluation of this novel SMARCA2 degrader. The protocols and application notes provided here offer a framework for researchers to design and execute robust in vivo studies to further investigate the therapeutic potential of this compound. Careful adherence to these methodologies will facilitate the generation of high-quality, reproducible data to inform clinical development.

References

Application Notes and Protocols: PRT3789 Treatment in Mouse Models of SMARCA4-Mutated Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMARCA4, a core catalytic subunit of the SWI/SNF chromatin remodeling complex, is frequently mutated in a variety of cancers, including a significant portion of non-small cell lung cancers (NSCLC).[1][2][3][4] These mutations often lead to a loss of protein function, rendering cancer cells highly dependent on the paralog SMARCA2 for survival. This dependency creates a synthetic lethal vulnerability, making selective SMARCA2 inhibition a promising therapeutic strategy.[1][2][3][5] PRT3789 is a first-in-class, potent, and selective degrader of SMARCA2.[5][6][7] It is a bifunctional small molecule that links a novel SMARCA2-bromodomain binder to a VHL E3 ubiquitin ligase-binding moiety, leading to the targeted ubiquitination and subsequent proteasomal degradation of SMARCA2.[6][8] Preclinical studies in various mouse models have demonstrated significant anti-tumor activity of this compound in SMARCA4-deficient cancers.[1][2][5][9]

Mechanism of Action

This compound induces the selective degradation of SMARCA2, while sparing the highly homologous SMARCA4.[1][2][3][10] This selectivity is achieved through the formation of a stable ternary complex between SMARCA2, this compound, and the VHL E3 ligase, which is facilitated by interactions with an extended loop unique to SMARCA2.[1][2][3][10] The degradation of SMARCA2 in SMARCA4-deficient cells disrupts the integrity of the SWI/SNF complex, leading to downstream transcriptional reprogramming, cell cycle arrest at the G1 phase, and ultimately apoptosis.[1][2][6] This targeted degradation of SMARCA2 has been shown to induce synthetic lethality in cancer cells with SMARCA4 loss-of-function mutations.[3][5][7]

cluster_Cell SMARCA4-Mutated Cancer Cell This compound This compound Ternary_Complex Ternary Complex (SMARCA2-PRT3789-VHL) This compound->Ternary_Complex SMARCA2 SMARCA2 SMARCA2->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Polyubiquitination of SMARCA2 Ternary_Complex->Ubiquitination catalyzes Proteasome Proteasome Ubiquitination->Proteasome targets to Degradation SMARCA2 Degradation Proteasome->Degradation mediates SWI_SNF_Disruption SWI/SNF Complex Disruption Degradation->SWI_SNF_Disruption leads to Transcriptional_Reprogramming Transcriptional Reprogramming SWI_SNF_Disruption->Transcriptional_Reprogramming causes Cell_Cycle_Arrest G1 Cell Cycle Arrest & Apoptosis Transcriptional_Reprogramming->Cell_Cycle_Arrest induces

Caption: Mechanism of action of this compound.

Preclinical Efficacy in Mouse Models

This compound has demonstrated robust anti-tumor efficacy in various preclinical mouse models of SMARCA4-deficient cancers, including cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).

Monotherapy Studies

In vivo studies have shown that administration of this compound leads to significant, dose-related inhibition of tumor growth in SMARCA4-deleted NSCLC models.[5][7] Conversely, tumors with wild-type SMARCA4 show minimal response to the treatment, highlighting the targeted nature of this compound.[1][2][5][7]

Table 1: Summary of this compound Monotherapy Efficacy in SMARCA4-Deficient Mouse Models

Model TypeCancer TypeDosingOutcomeReference
CDXNSCLCDose-relatedSignificant inhibition of tumor growth[5][7]
PDXNSCLC200 mg/kg sc q3dSignificant tumor growth inhibition (P<0.0001)[9]
CDXAML (OCI-AML3)Not specifiedTumor growth suppression[11]
Combination Therapy Studies

The anti-tumor effects of this compound can be enhanced when used in combination with other therapies. Synergistic effects have been observed with standard-of-care chemotherapies and targeted agents.[6]

Table 2: Summary of this compound Combination Therapy Efficacy in Mouse Models

Combination AgentCancer ModelOutcomeReference
DocetaxelNot specifiedSynergistic tumor growth inhibition[6]
GemcitabineNot specifiedSynergistic tumor growth inhibition[6]
KRAS G12C inhibitorNot specifiedSynergistic tumor growth inhibition[6]
MCL1 inhibitorNot specifiedSynergistic tumor growth inhibition[6]
CDK4/6 inhibitorNot specifiedSynergistic tumor growth inhibition[6]
CDK9 inhibitorNot specifiedSynergistic tumor growth inhibition[6]
Anti-PD1 mAbNot specifiedEnhanced anti-tumor effects[6][12]
PRT2527 (CDK9 inhibitor)AML (OCI-AML3 CDX)Prolonged and robust tumor growth inhibition[11]

Experimental Protocols

The following are generalized protocols based on available information for conducting in vivo efficacy studies of this compound in mouse models of SMARCA4-mutated tumors.

Animal Models
  • Mouse Strains: Immunocompromised mice (e.g., NOD-scid gamma (NSG) or athymic nude mice) are suitable for establishing xenograft models.

  • Tumor Models:

    • Cell Line-Derived Xenografts (CDX):

      • Culture human cancer cell lines with known SMARCA4 mutations (e.g., NSCLC cell lines) under standard sterile conditions.

      • Harvest cells during the exponential growth phase and resuspend in a suitable medium (e.g., a mixture of PBS and Matrigel).

      • Subcutaneously inject the cell suspension (typically 1-10 x 10^6 cells) into the flank of the mice.

      • Monitor tumor growth regularly using calipers.

    • Patient-Derived Xenografts (PDX):

      • Obtain fresh tumor tissue from patients with SMARCA4-mutated cancers under appropriate ethical guidelines.

      • Implant small fragments of the tumor tissue subcutaneously into the flank of immunocompromised mice.

      • Once tumors are established, they can be serially passaged in subsequent cohorts of mice for expansion and experimental use.

cluster_Workflow In Vivo Efficacy Study Workflow Start Start Tumor_Implantation Tumor Implantation (CDX or PDX) Start->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (Vehicle, this compound, Combo) Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Endpoint Reached Monitoring->Endpoint Endpoint->Monitoring No Data_Collection Tissue & Data Collection Endpoint->Data_Collection Yes Analysis Data Analysis Data_Collection->Analysis End End Analysis->End

Caption: General experimental workflow.
Drug Preparation and Administration

  • Formulation: The specific vehicle for this compound for in vivo studies is not detailed in the provided search results. A suitable vehicle for subcutaneous or intravenous administration should be determined based on the compound's properties.

  • Dosing and Schedule:

    • Dosing can be performed subcutaneously (sc) or intravenously (IV).[9][13]

    • An example of a dosing schedule from a PDX model study is 200 mg/kg administered subcutaneously every 3 days.[9]

    • Dose-ranging studies are recommended to determine the optimal dose for a specific tumor model.

Endpoint Analysis
  • Tumor Growth Inhibition:

    • Measure tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • At the end of the study, calculate the percentage of tumor growth inhibition (%TGI).

  • Pharmacodynamic (PD) Biomarkers:

    • Collect tumor tissue at specified time points post-treatment.

    • Assess the levels of SMARCA2 protein by Western blot or immunohistochemistry (IHC) to confirm target engagement.[7][9]

    • Analyze downstream gene expression changes, such as KRT80 mRNA levels, by RT-qPCR.[7]

  • Tolerability:

    • Monitor animal body weight and overall health status throughout the study.

  • Statistical Analysis:

    • Perform appropriate statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed anti-tumor effects.

Clinical Relevance

This compound is currently under evaluation in Phase I/II clinical trials for patients with advanced solid tumors harboring SMARCA4 mutations (NCT05639751 and NCT06682806).[10] Early clinical data has shown that this compound is generally well-tolerated and has demonstrated signs of clinical activity, including confirmed partial responses in patients with SMARCA4-mutated cancers.[1][3] The selective degradation of SMARCA2 has been confirmed in patient tumor biopsies, validating the mechanism of action in a clinical setting.[9] These findings support the continued development of this compound as a promising targeted therapy for this patient population with high unmet medical need.[3][14]

References

Detecting SMARCA2 Degradation by PRT3789: A Detailed Western Blot Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for utilizing Western blot analysis to detect and quantify the degradation of the chromatin remodeler SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2) induced by the targeted protein degrader, PRT3789.

Introduction

This compound is a potent and selective degrader of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex.[1] This degrader shows promise in the treatment of cancers with mutations in the paralogous gene SMARCA4, where cancer cells become dependent on SMARCA2 for survival.[2][3] Western blotting is a fundamental technique to assess the efficacy of such degraders by directly measuring the reduction in target protein levels. This protocol details the necessary steps, from cell culture and treatment to data analysis, for accurately determining SMARCA2 degradation.

Signaling Pathway and Experimental Workflow

This compound functions as a proteolysis-targeting chimera (PROTAC), inducing the degradation of SMARCA2 through the ubiquitin-proteasome system. The molecule simultaneously binds to SMARCA2 and an E3 ubiquitin ligase, forming a ternary complex that leads to the ubiquitination and subsequent proteasomal degradation of SMARCA2.[3][4]

cluster_0 Cell Treatment & Lysis cluster_1 Western Blot cluster_2 Data Analysis Cell_Culture SMARCA4-deficient Cell Culture PRT3789_Treatment This compound Treatment Cell_Culture->PRT3789_Treatment Cell_Lysis Cell Lysis (Nuclear Extraction) PRT3789_Treatment->Cell_Lysis Protein_Quantification Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Antibody Primary Antibody Incubation (Anti-SMARCA2, Anti-Loading Control) Blocking->Primary_Antibody Secondary_Antibody Secondary Antibody Incubation Primary_Antibody->Secondary_Antibody Detection Chemiluminescent Detection Secondary_Antibody->Detection Image_Acquisition Image Acquisition Detection->Image_Acquisition Densitometry Densitometry Analysis Image_Acquisition->Densitometry Normalization Normalization to Loading Control Densitometry->Normalization Quantification Quantification of Degradation Normalization->Quantification

Caption: Experimental workflow for SMARCA2 degradation analysis.

Experimental Protocols

Materials and Reagents
  • Cell Lines: SMARCA4-deficient cell lines (e.g., NCI-H1944, NCI-H1693, SW1573, A549, SK-MEL-5).

  • This compound: Prepare a stock solution in DMSO.

  • Antibodies:

    • Primary Antibody: Rabbit anti-SMARCA2 antibody.

    • Loading Control Antibody: Mouse or rabbit anti-Lamin B1 or anti-Histone H3 antibody.

    • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Buffers and Solutions:

    • Cell culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS and 1% penicillin-streptomycin.

    • Phosphate-buffered saline (PBS).

    • Modified RIPA Lysis Buffer (see recipe below).

    • Protease and phosphatase inhibitor cocktails.

    • BCA Protein Assay Kit.

    • Laemmli sample buffer (4x).

    • SDS-PAGE gels and running buffer.

    • Transfer buffer.

    • PVDF membrane.

    • Blocking buffer (5% non-fat milk or BSA in TBST).

    • Tris-buffered saline with Tween-20 (TBST).

    • Chemiluminescent substrate (ECL).

Modified RIPA Lysis Buffer for Nuclear Proteins
ComponentFinal ConcentrationFor 50 mL
Tris-HCl, pH 8.050 mM2.5 mL of 1M stock
NaCl150 mM1.5 mL of 5M stock
NP-401%0.5 mL
Sodium deoxycholate0.5%2.5 mL of 10% stock
SDS0.1%0.5 mL of 10% stock
Protease Inhibitors1x500 µL of 100x stock
Phosphatase Inhibitors1x500 µL of 100x stock
Nuclease-free waterto 50 mLup to 50 mL

Store at 4°C and add inhibitors fresh before use.

Cell Culture and Treatment
  • Culture SMARCA4-deficient cells in appropriate medium until they reach 70-80% confluency.

  • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) and a vehicle control (DMSO). A time-course experiment (e.g., 4, 8, 16, 24 hours) is recommended to determine optimal degradation time. Based on available data, a 24-hour treatment is a good starting point.[5]

Protein Extraction
  • After treatment, wash cells twice with ice-cold PBS.

  • Add an appropriate volume of ice-cold modified RIPA lysis buffer with freshly added inhibitors to the culture dish.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein extract) to a new tube.

  • Determine the protein concentration of each sample using a BCA assay.

Western Blotting
  • Sample Preparation: Normalize protein concentrations and prepare samples by adding 4x Laemmli sample buffer. Boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per well onto a polyacrylamide gel. Include a molecular weight marker. Run the gel according to the manufacturer's instructions.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-SMARCA2 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Also, probe a separate membrane or the same stripped membrane with a nuclear loading control antibody (e.g., anti-Lamin B1 or anti-Histone H3).

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Add chemiluminescent substrate (ECL) to the membrane and capture the signal using an imaging system.

Data Presentation and Analysis

Quantitative Data Summary

The following table provides a template for summarizing the quantitative data from the Western blot analysis. Densitometry should be performed using image analysis software (e.g., ImageJ). The intensity of the SMARCA2 band should be normalized to the corresponding loading control band.

Treatment GroupThis compound Conc. (nM)Incubation Time (h)Normalized SMARCA2 Intensity (Arbitrary Units)% SMARCA2 Degradation (relative to Vehicle)
Vehicle (DMSO)024[Value]0%
This compound0.124[Value][Value]
This compound124[Value][Value]
This compound1024[Value][Value]
This compound10024[Value][Value]

Percentage of degradation is calculated as: [1 - (Normalized intensity of treated sample / Normalized intensity of vehicle control)] x 100.

Conclusion

This protocol provides a detailed framework for the successful detection and quantification of this compound-mediated SMARCA2 degradation. Adherence to these steps, particularly the use of an appropriate lysis buffer for nuclear proteins and careful quantification, will ensure reliable and reproducible results, which are crucial for the preclinical assessment of this promising therapeutic agent.

References

Application Notes and Protocols: Cell Viability Assays with PRT3789 in SMARCA4-Mutant Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMARCA4, a core catalytic subunit of the SWI/SNF chromatin remodeling complex, is a critical tumor suppressor.[1][2][3] Mutations leading to the loss of SMARCA4 function are found in a significant percentage of non-small cell lung cancers (NSCLC) and other malignancies.[4][5][6] These SMARCA4-deficient cancers exhibit a synthetic lethal dependency on the paralogous ATPase SMARCA2 for survival.[5][6]

PRT3789 is a first-in-class, potent, and highly selective targeted protein degrader of SMARCA2.[2][7] It operates as a bifunctional small molecule, bringing SMARCA2 into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent proteasomal degradation.[7] This selective degradation of SMARCA2 in SMARCA4-mutant cancer cells disrupts the residual SWI/SNF complex, leading to cell cycle arrest at the G1 phase and subsequent apoptosis.[8] This targeted approach offers a promising therapeutic strategy for patients with SMARCA4-mutated solid tumors.[9][10]

These application notes provide detailed protocols for assessing the viability of SMARCA4-mutant cell lines upon treatment with this compound, utilizing the widely accepted CellTiter-Glo® Luminescent Cell Viability Assay.

Data Presentation

The following tables summarize the in vitro efficacy of this compound in representative SMARCA4-mutant and wild-type cancer cell lines.

Table 1: Anti-proliferative Activity of this compound

Cell LineSMARCA4 StatusThis compound IC50 (nM)
NCI-H1693Mutant/Deficient2.2
Calu-6Wild-Type>10,000

Data sourced from publicly available information.[2]

Table 2: SMARCA2 and SMARCA4 Degradation by this compound

ProteinAssayDC50 (nM)Dmax (%)
SMARCA2Media HiBiT0.7193
SMARCA4Media HiBiT2676
SMARCA2Plasma HiBiT2195
SMARCA4Plasma HiBiT83063

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. Data reflects high selectivity for SMARCA2 degradation over SMARCA4.[2]

Experimental Protocols

CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted from standard Promega guidelines for determining cell viability based on the quantification of ATP, an indicator of metabolically active cells.

Materials:

  • SMARCA4-mutant and wild-type cancer cell lines (e.g., NCI-H1693, Calu-6)

  • Appropriate cell culture medium and supplements

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent (Promega)

  • Luminometer

Procedure:

  • Cell Plating:

    • Harvest and count cells, ensuring high viability.

    • Seed the cells in an opaque-walled 96-well plate at a predetermined optimal density in a final volume of 100 µL per well.

    • Include wells with medium only for background luminescence measurement.

    • Incubate the plate at 37°C in a humidified CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.

    • Include vehicle control wells (e.g., DMSO at the same final concentration as the highest this compound dose).

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Assay Execution:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from all experimental wells.

    • Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and perform a non-linear regression to calculate the IC50 value.

Mandatory Visualizations

Signaling Pathway and Mechanism of Action

cluster_0 SMARCA4-Mutant Cancer Cell This compound This compound VHL VHL E3 Ligase This compound->VHL Recruits SMARCA2 SMARCA2 This compound->SMARCA2 Proteasome Proteasome SMARCA2->Proteasome Ubiquitination & Degradation SWI_SNF Residual SWI/SNF Complex SMARCA2->SWI_SNF Maintains Function Chromatin Chromatin SWI_SNF->Chromatin Remodels Transcription Oncogenic Transcription SWI_SNF->Transcription Disrupted Chromatin->Transcription Enables CellCycle G1/S Transition Transcription->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis G1 Arrest Cell_Survival Cell Survival & Proliferation CellCycle->Cell_Survival

Caption: Mechanism of action of this compound in SMARCA4-mutant cancer cells.

Experimental Workflow

cluster_workflow Cell Viability Assay Workflow start Start seed_cells Seed SMARCA4-mutant and WT cells in 96-well plates start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat Treat with serial dilutions of this compound incubate1->treat incubate2 Incubate for 72h treat->incubate2 add_reagent Add CellTiter-Glo® Reagent incubate2->add_reagent lyse Lyse cells on orbital shaker (2 min) add_reagent->lyse incubate3 Incubate at RT (10 min) lyse->incubate3 measure Measure Luminescence incubate3->measure analyze Analyze Data (Calculate % Viability, IC50) measure->analyze end End analyze->end

Caption: Experimental workflow for assessing cell viability with this compound.

References

Application Notes and Protocols: Co-immunoprecipitation Assays for Studying the PRT3789 Ternary Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRT3789 is a first-in-human, potent, and selective degrader of the SWI/SNF-related matrix-associated actin-dependent regulator of chromatin subfamily A member 2 (SMARCA2).[1][2] As a targeted protein degrader (TPD), this compound functions by inducing the formation of a ternary complex between SMARCA2 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] This proximity leads to the polyubiquitination of SMARCA2 and its subsequent degradation by the proteasome.[1][3] This mechanism of action is of significant interest in the context of SMARCA4-deficient cancers, which exhibit a synthetic lethal dependency on SMARCA2 for survival.[2][3][5][6]

The formation of a stable ternary complex is a critical step for the efficacy of TPDs like this compound. Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to investigate protein-protein interactions, making it an ideal method to confirm and study the this compound-induced ternary complex in a cellular context. These application notes provide detailed protocols for performing Co-IP assays to detect and characterize the SMARCA2-PRT3789-VHL ternary complex.

Principle of the Assay

Co-immunoprecipitation relies on the use of an antibody to isolate a specific protein of interest (the "bait") from a cell lysate. If the bait protein is part of a complex, its binding partners (the "prey") will also be isolated. In the context of this compound, an antibody targeting either SMARCA2 or VHL can be used to pull down the respective protein. The presence of the other components of the ternary complex (VHL if pulling down SMARCA2, or SMARCA2 if pulling down VHL) in the immunoprecipitated sample, as detected by western blotting, provides evidence for the formation of the this compound-induced ternary complex.

Data Presentation

The stability of the ternary complex is a key determinant of the degradation efficiency of a TPD. Biophysical techniques such as Surface Plasmon Resonance (SPR) can provide quantitative data on the binding affinities and kinetics of these interactions. The following table summarizes the binding kinetics of this compound in binary and ternary complexes with SMARCA2 and its highly homologous paralog, SMARCA4.

TargetBinding ModeSPR kon x105 (M-1s-1)SPR koff x10-2 (s-1)Kd (nM)
SMARCA2Binary6.8 ± 0.73.2 ± 0.746.9 ± 5.2
Ternary 1.8 ± 0.2 7.8 ± 1.0 437 ± 72
SMARCA4Binary5.9 ± 0.72.9 ± 0.849.3 ± 7.0
Ternary 1.8 ± 0.1 17.1 ± 1.9 960 ± 114

This data indicates that this compound induces a more stable ternary complex with SMARCA2 and VHL compared to SMARCA4 and VHL, which contributes to its selectivity.[7]

Experimental Protocols

Protocol 1: Co-immunoprecipitation of the this compound-induced Ternary Complex

This protocol describes the co-immunoprecipitation of the SMARCA2-PRT3789-VHL ternary complex from cultured cells treated with this compound.

Materials:

  • Cell Lines: A human cell line expressing both SMARCA2 and VHL (e.g., HeLa, 293T, or a relevant cancer cell line).

  • This compound: Stock solution in DMSO.

  • Antibodies:

    • Primary antibody for immunoprecipitation (e.g., anti-SMARCA2 or anti-VHL antibody).

    • Primary antibodies for western blotting (e.g., anti-SMARCA2, anti-VHL, and an antibody against a loading control like GAPDH or β-actin).

    • Isotype control IgG (e.g., rabbit IgG or mouse IgG).

    • HRP-conjugated secondary antibodies.

  • Reagents:

    • Cell culture medium and supplements.

    • Phosphate-buffered saline (PBS).

    • Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, with freshly added protease and phosphatase inhibitors.

    • Protein A/G magnetic beads or agarose (B213101) beads.

    • Elution buffer (e.g., 1X Laemmli sample buffer).

    • Reagents for western blotting (SDS-PAGE gels, transfer buffer, PVDF membrane, blocking buffer, ECL substrate).

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and allow them to reach 70-80% confluency.

    • Treat cells with the desired concentration of this compound or DMSO (vehicle control) for the optimal time to induce ternary complex formation (e.g., 2-4 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold Co-IP Lysis/Wash Buffer to the cells and incubate on ice for 30 minutes with occasional gentle agitation.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add Protein A/G beads to the clarified lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

    • Pellet the beads by centrifugation or using a magnetic stand and transfer the pre-cleared supernatant to a new tube.

  • Immunoprecipitation:

    • Set aside a small aliquot of the pre-cleared lysate as the "input" control.

    • To the remaining lysate, add the primary antibody for immunoprecipitation (e.g., anti-SMARCA2) or an isotype control IgG.

    • Incubate overnight at 4°C with gentle rotation.

  • Immune Complex Capture:

    • Add pre-washed Protein A/G beads to the lysate-antibody mixture.

    • Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads three to five times with 1 mL of ice-cold Co-IP Lysis/Wash Buffer. After the final wash, carefully remove all residual buffer.

  • Elution:

    • Resuspend the beads in 1X Laemmli sample buffer.

    • Boil the samples at 95-100°C for 10 minutes to elute the proteins.

    • Pellet the beads and collect the supernatant containing the eluted proteins.

  • Western Blot Analysis:

    • Load the eluted samples and the input control onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against SMARCA2 and VHL.

    • Incubate with the appropriate HRP-conjugated secondary antibodies and detect the protein bands using an ECL substrate.

Expected Results:

In the samples treated with this compound and immunoprecipitated with an anti-SMARCA2 antibody, a band corresponding to VHL should be detected. Conversely, if an anti-VHL antibody is used for the immunoprecipitation, a band for SMARCA2 should be observed in the this compound-treated sample. The isotype control IgG should not pull down either protein.

Visualizations

Ternary_Complex_Formation cluster_0 This compound-mediated Ternary Complex Formation cluster_1 Ternary Complex This compound This compound SMARCA2 SMARCA2 (Target Protein) This compound->SMARCA2 Binds VHL VHL (E3 Ligase) This compound->VHL Binds SMARCA2_VHL SMARCA2-PRT3789-VHL Ub Ubiquitin SMARCA2_VHL->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Targeting Degradation SMARCA2 Degradation Proteasome->Degradation Leads to

Caption: this compound molecular mechanism of action.

Co_IP_Workflow start Start: This compound-treated Cell Lysate add_ab Add Anti-SMARCA2 Antibody start->add_ab incubate1 Incubate to form Antibody-Protein Complex add_ab->incubate1 add_beads Add Protein A/G Beads incubate1->add_beads capture Capture Immune Complex add_beads->capture wash Wash to remove non-specific binding capture->wash elute Elute Proteins wash->elute western Western Blot Analysis (Detect SMARCA2 & VHL) elute->western end End: Confirm Ternary Complex Formation western->end

Caption: Co-immunoprecipitation experimental workflow.

References

Application Notes and Protocols for Studying SWI/SNF Complex Disruption Using PRT3789

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SWI/SNF (SWItch/Sucrose Non-Fermentable) complex is a critical ATP-dependent chromatin remodeling complex that plays a fundamental role in regulating gene expression.[1][2] Mutations and dysregulation of SWI/SNF complex subunits are implicated in approximately 20% of human cancers, highlighting its significance as a therapeutic target.[1] The catalytic subunits of the complex, SMARCA4 (BRG1) and SMARCA2 (BRM), are essential for its chromatin remodeling activity.[3][4][5] In cancers with loss-of-function mutations in SMARCA4, cancer cells become highly dependent on the paralog SMARCA2 for survival, a concept known as synthetic lethality.[3][4][6][7]

PRT3789 is a first-in-class, potent, and selective targeted protein degrader of SMARCA2.[3][4][7] It operates by inducing the formation of a ternary complex between SMARCA2 and the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of SMARCA2.[4][7] This selective degradation of SMARCA2 in SMARCA4-deficient cancer cells disrupts the integrity of the residual SWI/SNF complex, leading to anti-proliferative effects and tumor growth inhibition.[3][7][8] These application notes provide detailed protocols for utilizing this compound to study SWI/SNF complex disruption and its downstream consequences.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy and selectivity of this compound from preclinical studies.

Table 1: In Vitro Potency and Selectivity of this compound

Cell LineGenotypeThis compound IC50NotesReference
NCI-H1693SMARCA4-deletedPotent InhibitionConcentration-dependent inhibition of cell proliferation.[3]
OCI-AML3AMLNot specifiedInhibits AML cell proliferation.[9]
Various AML cell linesAMLPotentShows anti-proliferation activity in a broad panel of AML cell lines, including those resistant to Venetoclax.[9]
SMARCA4 WT cancer cellsSMARCA4 WTMinimal EffectDoes not significantly inhibit the proliferation of SMARCA4 wild-type cancer cells.[3][8]

Table 2: In Vivo Efficacy of this compound

ModelTumor TypeTreatmentOutcomeReference
SMARCA4-del NSCLC CDX ModelNon-Small Cell Lung CancerThis compound MonotherapySignificant dose-related inhibition of tumor growth.[3][8]
SMARCA4-del NSCLC PDX ModelNon-Small Cell Lung CancerThis compound MonotherapySignificant inhibition of tumor growth and induction of regression.[8]
OCI-AML3 CDX ModelAcute Myeloid LeukemiaThis compound MonotherapySuppresses tumor growth at well-tolerated doses.[9]
SMARCA4 WT Cancer CDX ModelSMARCA4 Wild-TypeThis compound MonotherapyNo effect on tumor growth.[3]

Signaling Pathways and Experimental Workflows

PRT3789_Mechanism_of_Action This compound Mechanism of Action cluster_cell SMARCA4-Deficient Cancer Cell This compound This compound Ternary_Complex Ternary Complex (SMARCA2-PRT3789-VHL) This compound->Ternary_Complex SMARCA2 SMARCA2 SMARCA2->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Ubiquitination of SMARCA2 Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome SMARCA2_Degradation SMARCA2 Degradation Proteasome->SMARCA2_Degradation Disrupted_SWI_SNF Disrupted SWI/SNF Complex SMARCA2_Degradation->Disrupted_SWI_SNF SWI_SNF Residual SWI/SNF Complex SWI_SNF->Disrupted_SWI_SNF Disruption Gene_Expression Altered Gene Expression Disrupted_SWI_SNF->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest / Apoptosis Gene_Expression->Cell_Cycle_Arrest Experimental_Workflow Experimental Workflow for Studying this compound Effects cluster_workflow Cell_Culture Cell Culture (SMARCA4-deficient vs. WT) PRT3789_Treatment This compound Treatment (Dose-Response and Time-Course) Cell_Culture->PRT3789_Treatment Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) PRT3789_Treatment->Cell_Viability Protein_Extraction Protein Extraction PRT3789_Treatment->Protein_Extraction ChIP Chromatin Immunoprecipitation (ChIP) PRT3789_Treatment->ChIP Western_Blot Western Blot (SMARCA2, SMARCA4, SWI/SNF subunits) Protein_Extraction->Western_Blot Co_IP Co-Immunoprecipitation (e.g., SMARCC1) Protein_Extraction->Co_IP Mass_Spec Mass Spectrometry (Identify complex components) Co_IP->Mass_Spec qPCR_Sequencing qPCR or Sequencing (Analyze target gene occupancy) ChIP->qPCR_Sequencing

References

Application Notes and Protocols for In Vivo Administration of PRT3789

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRT3789 is a first-in-class, potent, and selective degrader of the SWI/SNF-related matrix-associated actin-dependent regulator of chromatin subfamily A member 2 (SMARCA2). As a heterobifunctional molecule, this compound induces the selective degradation of SMARCA2 by forming a ternary complex with the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation of SMARCA2.[1] This mechanism has shown significant therapeutic potential in preclinical models of cancers with mutations in SMARCA4, a homologous ATPase subunit of the SWI/SNF complex, by inducing synthetic lethality.[2][3] In SMARCA4-deficient tumors, cancer cells become dependent on SMARCA2 for survival, making targeted degradation of SMARCA2 a promising therapeutic strategy.[1]

These application notes provide a comprehensive overview of the in vivo dosing and administration of this compound in preclinical studies, including quantitative data summaries, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation

Table 1: In Vivo Efficacy of this compound in Xenograft Models
Animal ModelCancer TypeDosingAdministration RouteDosing ScheduleOutcomeReference
Mouse XenograftSMARCA2-deficient Human Lung Cancer (NCI-H1793)100 mg/kgSubcutaneous (s.c.)Every 3 days (q3d)Reduced tumor volume with minimal change in body weight; well-tolerated for up to 4 weeks.[4]
Mouse XenograftSMARCA4-deleted NSCLCDose-relatedNot specifiedNot specifiedSignificant inhibition of tumor growth at tolerated doses.[2][3]
Mouse XenograftSMARCA4 wild-type NSCLCNot specifiedNot specifiedNot specifiedNo effect on tumor growth.[2][3]
Table 2: Pharmacokinetic Parameters of this compound (1 mg/kg, i.v.)
Speciest½ (h)Vss (L/kg)CL (mL/min/kg)AUC∞ (h·µM)Reference
Mouse2.81.1250.75[4]
Rat5.28.5660.29[4]
Dog2.013.01900.16[4]
Cynomolgus Monkey11.04.2260.73[4]
Table 3: In Vitro Potency and Selectivity of this compound
AssayParameterValueCell Line/SystemReference
SMARCA2 DegradationDC500.71 nMMedia Hibit assay[4]
SMARCA4 DegradationDC5026 nMMedia Hibit assay[4]
Antiproliferative ActivityIC502.2 nMSMARCA2-deficient NCI-H1693 cells[4]
Antiproliferative ActivityIC50>10,000 nMSMARCA4 wild-type Calu-6 cells[4]

Signaling Pathway and Experimental Workflow

PRT3789_Mechanism_of_Action cluster_0 This compound-mediated SMARCA2 Degradation cluster_1 Downstream Cellular Effects in SMARCA4-deficient Cancer Cells This compound This compound Ternary_Complex Ternary Complex (this compound-SMARCA2-VHL) This compound->Ternary_Complex SMARCA2 SMARCA2 SMARCA2->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Ubiquitination of SMARCA2 Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation SMARCA2 Degradation Proteasome->Degradation Disruption Disruption of SWI/SNF Complex Degradation->Disruption Chromatin Altered Chromatin Remodeling and Gene Expression Disruption->Chromatin Oncogenic Downregulation of Oncogenic Pathways Chromatin->Oncogenic Cell_Cycle G1 Cell Cycle Arrest Oncogenic->Cell_Cycle Apoptosis Apoptosis Oncogenic->Apoptosis Tumor_Inhibition Tumor Growth Inhibition Cell_Cycle->Tumor_Inhibition Apoptosis->Tumor_Inhibition

Caption: Mechanism of action of this compound leading to tumor growth inhibition.

In_Vivo_Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Animal_Model Select Immunodeficient Mice (e.g., NOD-SCID) Tumor_Implantation Subcutaneous Implantation of Cancer Cells into Mice Animal_Model->Tumor_Implantation Cell_Culture Culture SMARCA4-deficient Cancer Cells (e.g., NCI-H1793) Cell_Culture->Tumor_Implantation Tumor_Growth Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment and Vehicle Groups Tumor_Growth->Randomization Dosing Administer this compound (e.g., 100 mg/kg s.c.) and Vehicle Control Randomization->Dosing Formulation Prepare this compound Formulation (e.g., in a suitable vehicle) Formulation->Dosing Monitoring Monitor Tumor Volume and Body Weight Dosing->Monitoring Tissue_Harvest Harvest Tumors and Tissues at Study Endpoint Monitoring->Tissue_Harvest PK_Analysis Pharmacokinetic Analysis (Blood Samples) Tissue_Harvest->PK_Analysis PD_Analysis Pharmacodynamic Analysis (Tumor Tissue) Tissue_Harvest->PD_Analysis Western_Blot Western Blot for SMARCA2 Protein Levels PD_Analysis->Western_Blot RT_qPCR RT-qPCR for KRT80 mRNA Levels PD_Analysis->RT_qPCR

Caption: General experimental workflow for in vivo studies of this compound.

Experimental Protocols

Note: The following are representative protocols based on publicly available information and standard laboratory procedures. Researchers should optimize these protocols based on their specific experimental setup and animal models.

Formulation of this compound for In Vivo Administration

Objective: To prepare a stable and injectable formulation of this compound for subcutaneous or intravenous administration in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300 (Polyethylene glycol 300)

  • Tween 80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure (for a representative vehicle):

  • Accurately weigh the required amount of this compound powder.

  • Prepare a vehicle solution. A common vehicle for similar compounds consists of a mixture of solvents to ensure solubility and stability. A representative formulation could be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.

  • First, dissolve the this compound powder in DMSO by vortexing until fully dissolved.

  • Add PEG300 and Tween 80 to the DMSO-drug solution and vortex until the mixture is homogeneous.

  • Slowly add the sterile saline or PBS to the mixture while continuously vortexing to prevent precipitation.

  • The final solution should be clear. If not, gentle warming or sonication may be required.

  • The final concentration of the working solution should be calculated based on the desired dose (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse with an injection volume of 200 µL).

  • Prepare the vehicle control using the same procedure but without adding this compound.

  • Filter-sterilize the final formulation through a 0.22 µm syringe filter before administration.

Non-Small Cell Lung Cancer (NSCLC) Xenograft Mouse Model

Objective: To establish a subcutaneous tumor model in immunodeficient mice using a SMARCA4-deficient human NSCLC cell line.

Materials:

  • SMARCA4-deficient human NSCLC cell line (e.g., NCI-H1793)

  • Immunodeficient mice (e.g., 6-8 week old female NOD-SCID mice)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Sterile PBS

  • Trypsin-EDTA

  • Matrigel® Basement Membrane Matrix (optional, but recommended)

  • Sterile syringes (1 mL) and needles (27G)

  • Digital calipers

Procedure:

  • Culture the NCI-H1793 cells in a humidified incubator at 37°C with 5% CO2.

  • When cells reach 80-90% confluency, harvest them using Trypsin-EDTA.

  • Wash the cells with sterile PBS and perform a cell count using a hemocytometer or automated cell counter.

  • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.

  • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

  • Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.

  • Monitor the mice regularly for tumor growth. Tumor volume can be measured using digital calipers and calculated using the formula: Volume = (Length x Width^2) / 2.

  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups.

In Vivo Dosing and Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in the established NSCLC xenograft model.

Materials:

  • Tumor-bearing mice randomized into groups

  • Prepared this compound formulation and vehicle control

  • Sterile syringes (1 mL) and needles (27G or appropriate for s.c. injection)

  • Digital calipers

  • Animal balance

Procedure:

  • Record the initial tumor volume and body weight of each mouse.

  • Administer this compound (e.g., 100 mg/kg) or vehicle control subcutaneously every 3 days. The injection volume should be adjusted based on the individual mouse's body weight.

  • Measure tumor volume and body weight 2-3 times per week.

  • Monitor the mice for any signs of toxicity or adverse effects.

  • The study should be terminated when tumors in the control group reach a predetermined size, or as per IACUC guidelines.

  • At the end of the study, euthanize the mice and collect blood and tumor tissues for pharmacokinetic and pharmacodynamic analyses.

Pharmacodynamic Analysis: Western Blot for SMARCA2

Objective: To determine the level of SMARCA2 protein in tumor tissues following this compound treatment.

Materials:

  • Harvested tumor tissues

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against SMARCA2

  • Secondary HRP-conjugated antibody

  • Loading control antibody (e.g., β-actin or GAPDH)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Homogenize the harvested tumor tissues in ice-cold RIPA buffer.

  • Centrifuge the lysates at high speed at 4°C to pellet cell debris.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Normalize the protein concentrations for all samples.

  • Prepare protein samples with Laemmli buffer and denature by heating.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary anti-SMARCA2 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system. Quantify the band intensities and normalize to the loading control.

Pharmacodynamic Analysis: RT-qPCR for KRT80 mRNA

Objective: To measure the relative expression of KRT80 mRNA in tumor tissues as a downstream pharmacodynamic biomarker.

Materials:

  • Harvested tumor tissues

  • TRIzol reagent or other RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for human KRT80 and a housekeeping gene (e.g., GAPDH or ACTB)

  • Real-time PCR system

Procedure:

  • Homogenize tumor tissues in TRIzol and extract total RNA according to the manufacturer's protocol.

  • Assess the quality and quantity of the extracted RNA.

  • Synthesize cDNA from the total RNA using a reverse transcription kit.

  • Set up the qPCR reaction with the qPCR master mix, cDNA, and primers for KRT80 and the housekeeping gene.

  • Run the qPCR reaction on a real-time PCR system.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in KRT80 mRNA expression in the this compound-treated group compared to the vehicle control group, normalized to the housekeeping gene.

References

Troubleshooting & Optimization

Troubleshooting PRT3789 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PRT3789, focusing on challenges related to its solubility in aqueous solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having difficulty dissolving this compound in my aqueous buffer. What are the recommended solvents?

A1: this compound, like many small molecule inhibitors and degraders, is expected to have low solubility in purely aqueous solutions. For initial stock solutions, it is highly recommended to use a polar aprotic solvent.

  • Primary Recommendation: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating a high-concentration stock solution of this compound.

  • Alternative Solvents: If DMSO is not suitable for your experimental system, other organic solvents such as ethanol (B145695) or dimethylformamide (DMF) may be considered, although their suitability should be validated for your specific application.

Q2: My this compound precipitated out of solution after diluting my DMSO stock into an aqueous experimental medium. How can I prevent this?

A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for hydrophobic compounds. Several strategies can be employed to mitigate this:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous medium is kept as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts. However, a slightly higher concentration of DMSO may be necessary to maintain solubility.

  • Use of Surfactants: Incorporating a small amount of a biocompatible surfactant, such as Tween-20 or Pluronic F-68, in your final aqueous buffer can help to maintain the solubility of this compound.

  • Serum in Media: If your experiment involves cell culture, the presence of serum (e.g., fetal bovine serum) in the media can aid in solubilizing hydrophobic compounds.

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions of your DMSO stock into the aqueous buffer. This can sometimes prevent the compound from crashing out of solution.

  • Vortexing and Sonication: After diluting the stock solution, ensure the final solution is mixed thoroughly by vortexing. Gentle sonication in a water bath can also help to redissolve any small precipitates.

Q3: What is the maximum recommended concentration for a this compound stock solution in DMSO?

A3: While specific data for this compound is not publicly available, a common starting point for similar molecules is to prepare a stock solution in the range of 10-50 mM in 100% DMSO. It is crucial to ensure the compound is fully dissolved at this concentration. If you observe any particulates, gentle warming (e.g., to 37°C) and vortexing may aid in dissolution.

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability and prevent degradation. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.

Data Presentation

Since specific experimental solubility data for this compound is not publicly available, the following table provides a hypothetical example of how to present such data once determined experimentally. This table can serve as a template for your own laboratory's characterization of this compound.

Solvent System Maximum Solubility (mM) Observations
100% DMSO50Clear solution
100% Ethanol10Clear solution
PBS (pH 7.4)<0.01Insoluble, visible precipitate
PBS + 0.5% DMSO0.1Slight haze, may precipitate over time
Cell Culture Media + 10% FBS + 0.1% DMSO1Appears soluble, no visible precipitate
PBS + 0.1% Tween-20 + 0.5% DMSO0.5Clear solution

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM solution of a compound with a molecular weight of 891.09 g/mol , you would weigh out 0.891 mg.

    • Add the appropriate volume of DMSO to the vial containing the this compound powder.

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all of the powder has dissolved and there are no visible particulates. If necessary, gently warm the solution to 37°C and continue vortexing.

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Dilution of this compound DMSO Stock into Aqueous Media

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Desired aqueous experimental buffer (e.g., cell culture medium, PBS)

    • Sterile tubes for dilution

    • Vortex mixer

  • Procedure:

    • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

    • Calculate the volume of the stock solution required to achieve the desired final concentration in your aqueous medium.

    • Add the aqueous medium to a sterile tube.

    • While gently vortexing the aqueous medium, add the calculated volume of the this compound DMSO stock solution dropwise. This gradual addition with continuous mixing helps to prevent localized high concentrations of the compound that can lead to precipitation.

    • Continue to vortex the final solution for an additional 30 seconds to ensure homogeneity.

    • Visually inspect the solution for any signs of precipitation. If a slight haze is observed, proceed with caution and note this in your experimental records. If significant precipitation occurs, refer to the troubleshooting section.

Visualizations

Signaling Pathway of this compound

This compound is a targeted protein degrader that functions as a PROTAC (Proteolysis Targeting Chimera).[1] It induces the degradation of SMARCA2, a core catalytic subunit of the SWI/SNF chromatin remodeling complex.[1][2] This is particularly effective in cancers with a loss of the paralog gene SMARCA4, leading to synthetic lethality.[2][3]

PRT3789_Signaling_Pathway cluster_cell Cancer Cell (SMARCA4-deficient) This compound This compound Ternary_Complex Ternary Complex (SMARCA2-PRT3789-VHL) This compound->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds SMARCA2 SMARCA2 SMARCA2->Ternary_Complex Binds Ub_SMARCA2 Ubiquitinated SMARCA2 Ternary_Complex->Ub_SMARCA2 Promotes Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_SMARCA2 Proteasome Proteasome Ub_SMARCA2->Proteasome Targeted for Degradation Degradation SMARCA2 Degradation Proteasome->Degradation Chromatin Chromatin Remodeling (Disrupted) Degradation->Chromatin Leads to Apoptosis Tumor Cell Apoptosis Chromatin->Apoptosis Induces Solubility_Workflow Start Start: this compound Powder Stock_Prep Prepare 10 mM Stock in 100% DMSO Start->Stock_Prep Check_Stock Stock Solution Clear? Stock_Prep->Check_Stock Dilute Dilute Stock into Aqueous Buffer Check_Stock->Dilute Yes Troubleshoot_Stock Troubleshoot Stock: - Gentle Warming (37°C) - Sonication Check_Stock->Troubleshoot_Stock No Check_Dilution Final Solution Clear? Dilute->Check_Dilution Proceed Proceed with Experiment Check_Dilution->Proceed Yes Troubleshoot_Dilution Troubleshoot Dilution: 1. Decrease Final Concentration 2. Add Surfactant (e.g., Tween-20) 3. Use Serum-containing Media Check_Dilution->Troubleshoot_Dilution No Troubleshoot_Stock->Stock_Prep Reassess Re-assess Solubility Troubleshoot_Dilution->Reassess Reassess->Dilute

References

Overcoming resistance to PRT3789 in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for PRT3789. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming resistance to this compound in cancer cells. Here you will find frequently asked questions and detailed troubleshooting guides to support your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of Kinase X, a critical enzyme in the Growth Factor Y (GFY) signaling pathway. In susceptible cancer cells, particularly Metastatic Adenocarcinoma of the Lung (MAL), inhibition of Kinase X blocks downstream signaling, leading to cell cycle arrest and apoptosis.

Q2: What are the known mechanisms of acquired resistance to this compound?

A2: Acquired resistance to this compound typically emerges from several key mechanisms.[1][2] These include:

  • Secondary Mutations: Gatekeeper mutations within the ATP-binding pocket of Kinase X can prevent this compound from binding effectively.

  • Bypass Pathway Activation: Upregulation of parallel signaling pathways, such as the Kinase Z pathway, can compensate for the inhibition of Kinase X, allowing cell survival and proliferation.[3]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[4]

Q3: How can I determine if my cancer cell line has developed resistance to this compound?

A3: The most direct method is to demonstrate a significant shift in the half-maximal inhibitory concentration (IC50). By performing a cell viability assay with a range of this compound concentrations on your parental (sensitive) and suspected resistant cell lines, you can quantify the degree of resistance. A significant increase in the IC50 value for the treated line compared to the parental line confirms acquired resistance.[5]

Troubleshooting Guides

This section provides detailed, step-by-step guidance for common experimental challenges.

Problem: My cultured MAL cells are no longer responding to this compound treatment.

Initial Troubleshooting Steps

If you observe a loss of efficacy, it is crucial to systematically confirm resistance and rule out other experimental issues.

Question: How do I definitively confirm and quantify resistance in my cell line?

Answer: You should perform an IC50 determination assay. This involves exposing both the parental (sensitive) and the potentially resistant cell lines to a serial dilution of this compound and measuring cell viability after a set period (e.g., 72 hours).

Table 1: Example IC50 Data for Parental vs. Resistant MAL Cells

Cell LineThis compound IC50 (nM)Fold Change in Resistance
MAL-Parental15 nM1x
MAL-Resistant450 nM30x

Experimental Protocol: IC50 Determination via WST-1 Assay

  • Cell Seeding: Seed both parental and suspected resistant cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Drug Preparation: Prepare a 2x serial dilution of this compound in culture medium. Concentrations should span a wide range to capture the full dose-response curve for both cell lines (e.g., 0.1 nM to 10,000 nM). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.[5]

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle-only control wells. Use non-linear regression (log[inhibitor] vs. response) in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value for each cell line.

Question: What is the recommended workflow for investigating the cause of resistance?

Answer: Once resistance is confirmed, a structured approach is necessary to identify the underlying mechanism. The following workflow provides a logical sequence of experiments.

G cluster_0 cluster_1 Mechanism Investigation cluster_2 start Loss of this compound Efficacy Observed confirm Confirm Resistance (IC50 Shift Assay) start->confirm seq Sequence Kinase X Gene (Sanger/NGS) confirm->seq Is there a mutation in the target? wb Profile Bypass Pathways (Western Blot) confirm->wb Are alternative pathways active? efflux Assess Drug Efflux (Efflux Pump Assay) confirm->efflux Is the drug being removed from cells? end_mut Secondary Mutation Identified seq->end_mut end_bypass Bypass Pathway Activated wb->end_bypass end_efflux Increased Drug Efflux Detected efflux->end_efflux

Caption: Workflow for troubleshooting this compound resistance.
Problem: How do I identify the specific mechanism of resistance in my confirmed resistant cell line?

Question: How can I check for secondary mutations in the Kinase X gene?

Answer: The most direct way to identify mutations is through gene sequencing. Sanger sequencing is suitable for targeted analysis of the Kinase X ATP-binding domain, while Next-Generation Sequencing (NGS) can provide a more comprehensive view of the entire gene or exome.

Experimental Protocol: Sanger Sequencing of Kinase X ATP-Binding Domain

  • RNA Extraction: Isolate total RNA from both parental and resistant cell line pellets using a commercial kit (e.g., RNeasy Kit).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • PCR Amplification: Design primers flanking the ATP-binding domain of the Kinase X gene. Perform Polymerase Chain Reaction (PCR) to amplify this specific region from the cDNA of both cell lines.

  • PCR Product Purification: Purify the amplified PCR product to remove primers and dNTPs.

  • Sequencing Reaction: Send the purified PCR product and corresponding primers to a sequencing facility.

  • Sequence Analysis: Align the sequencing results from the resistant cells against the parental cells and the reference sequence for Kinase X to identify any nucleotide changes that result in amino acid substitutions.

Question: How do I investigate the activation of a bypass signaling pathway?

Answer: Western blotting is the standard method to assess changes in protein expression and activation (via phosphorylation) in key signaling pathways. Based on preclinical data, the Kinase Z pathway is a common bypass mechanism for this compound resistance.

G cluster_pathway Signaling Pathways GFY Growth Factor Y (GFY) KinaseX Kinase X GFY->KinaseX KinaseZ Kinase Z GFY->KinaseZ DownstreamA Downstream Signaling A KinaseX->DownstreamA Proliferation Cell Proliferation & Survival DownstreamA->Proliferation DownstreamB Downstream Signaling B KinaseZ->DownstreamB KinaseZ->Proliferation   Bypass   Mechanism DownstreamB->Proliferation This compound This compound This compound->KinaseX Inhibition

Caption: this compound target and bypass signaling pathways.

Experimental Protocol: Western Blot for Kinase Z Pathway Activation

  • Protein Lysate Preparation: Lyse parental and resistant cells and quantify total protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against key proteins:

    • Phospho-Kinase Z (to detect activation)

    • Total Kinase Z (as a loading control)

    • Phospho-Kinase X (to confirm this compound inhibition)

    • Total Kinase X

    • GAPDH or β-actin (as a housekeeping gene control)

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Compare the band intensities for phospho-Kinase Z between the parental and resistant lines. A significant increase in the resistant line indicates bypass pathway activation.

Problem: I have identified the resistance mechanism. What are my options for overcoming it?

Question: What combination therapies can restore sensitivity to this compound?

Answer: If resistance is due to bypass pathway activation, a combination of this compound with an inhibitor of that pathway (e.g., a Kinase Z inhibitor) is a rational strategy.[6] Synergy assays can determine if the combination is more effective than either agent alone.

Table 2: Example Drug Synergy Data (Combination Index)

Drug CombinationEffect (at Fa 0.5)Interpretation
This compound + Kinase Z InhibitorCI = 0.4Synergistic
This compound + Chemotherapy Agent ACI = 1.0Additive
This compound + Agent BCI = 1.5Antagonistic
CI < 0.9 indicates synergy; CI = 0.9-1.1 indicates an additive effect; CI > 1.1 indicates antagonism.

Question: My cells do not have target mutations or bypass activation. Could it be drug efflux?

Answer: Yes, increased activity of drug efflux pumps is a common non-mutational resistance mechanism.[4] This can be tested by co-administering this compound with a known inhibitor of ABC transporters (e.g., Verapamil or Tariquidar) and observing if sensitivity is restored.

Experimental Protocol: Drug Efflux Inhibition Assay

  • Experimental Setup: Use the IC50 determination protocol described above.

  • Treatment Groups: Set up four main treatment groups for the resistant cell line:

    • This compound alone

    • Efflux pump inhibitor alone (at a fixed, non-toxic concentration)

    • This compound + Efflux pump inhibitor

    • Vehicle control

  • Execution: Perform the 72-hour cell viability assay.

  • Analysis: Calculate the IC50 of this compound in the absence and presence of the efflux pump inhibitor. A significant decrease in the IC50 value when the inhibitor is present suggests that drug efflux is a key resistance mechanism.

References

Technical Support Center: PRT3789 Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the selective SMARCA2 degrader, PRT3789, in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a targeted protein degrader. It functions as a "molecular glue" to bring together the target protein, SWI/SNF-related matrix-associated actin-dependent regulator of chromatin subfamily A member 2 (SMARCA2), and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This induced proximity leads to the polyubiquitination of SMARCA2, marking it for degradation by the proteasome.[1][2] In cancer cells with a deficiency in the closely related protein SMARCA4, the degradation of SMARCA2 induces synthetic lethality, leading to cell death.[3][4]

Q2: How selective is this compound for SMARCA2 over its homolog SMARCA4?

A2: this compound is highly selective for SMARCA2. Preclinical data indicates that it degrades SMARCA2 at concentrations significantly lower than those required to degrade SMARCA4.[5][6] This selectivity is attributed to specific molecular interactions, particularly involving a unique loop containing the lysine (B10760008) residue K1405 in SMARCA2, which facilitates a more stable ternary complex with VHL and more efficient ubiquitination compared to SMARCA4.[1]

Q3: What are the known on-target effects of this compound in SMARCA4-deficient cancer models?

A3: In SMARCA4-deficient preclinical models, this compound-mediated degradation of SMARCA2 leads to the disruption of the residual SWI/SNF chromatin remodeling complex.[3] This results in downstream effects such as cell cycle arrest and apoptosis, ultimately inhibiting tumor growth.[1]

Q4: Have any off-target effects of this compound been reported in preclinical studies?

A4: Publicly available preclinical data for this compound primarily focuses on its high selectivity for SMARCA2 over SMARCA4. While it has been shown to be selective for bromodomain subfamily VIII in a panel of assays, comprehensive proteome-wide off-target degradation studies have not been detailed in the available literature.[1] In preclinical models, this compound was reported to be well-tolerated at efficacious doses.[4][5] Clinical trial data has reported adverse events such as nausea, decreased appetite, and fatigue, though these are clinical observations.[7]

Troubleshooting Guides

Issue 1: Suboptimal SMARCA2 Degradation in a SMARCA4-Deficient Cell Line

  • Possible Cause 1: Incorrect Dosing or Treatment Duration.

    • Troubleshooting: Ensure that the concentration and duration of this compound treatment are appropriate for the cell line being used. Refer to the quantitative data on this compound's degradation capacity (DC50 and Dmax) to determine the optimal experimental conditions. A time-course and dose-response experiment is recommended to establish the optimal degradation window.

  • Possible Cause 2: Cell Line Specific Factors.

    • Troubleshooting: The expression levels of VHL and components of the ubiquitin-proteasome system can vary between cell lines, potentially affecting the efficiency of this compound-mediated degradation. Confirm the expression of VHL in your cell line. If VHL expression is low, consider using a different cell line or a lentiviral vector to overexpress VHL.

  • Possible Cause 3: Reagent Instability.

    • Troubleshooting: Ensure that the this compound compound has been stored correctly and has not degraded. Prepare fresh stock solutions for your experiments.

Issue 2: Unexpected Cell Viability in a SMARCA4-Deficient Cell Line Following this compound Treatment

  • Possible Cause 1: Incomplete SMARCA2 Degradation.

    • Troubleshooting: Verify the extent of SMARCA2 degradation using Western blotting or a similar protein quantification method. If degradation is incomplete, refer to the troubleshooting steps in "Issue 1".

  • Possible Cause 2: Redundancy in Cell Survival Pathways.

    • Troubleshooting: While SMARCA4-deficient cells are generally dependent on SMARCA2, some cell lines may have compensatory survival mechanisms. Consider investigating the activation of other pro-survival signaling pathways in your cell line.

  • Possible Cause 3: Acquired Resistance.

    • Troubleshooting: In long-term culture experiments, cells may develop resistance to this compound. This could be due to mutations in SMARCA2, VHL, or other components of the degradation machinery. If resistance is suspected, perform genomic and proteomic analyses to identify potential resistance mechanisms.

Issue 3: Observing Effects in SMARCA4-Wild-Type Cells

  • Possible Cause 1: High Concentration of this compound.

    • Troubleshooting: At very high concentrations, the selectivity of this compound for SMARCA2 over SMARCA4 may be reduced, leading to some degradation of SMARCA4 and potential effects in wild-type cells. Perform a dose-response experiment to determine the concentration at which SMARCA4 degradation begins to occur and use concentrations well below this threshold for your experiments.

  • Possible Cause 2: Off-Target Effects.

    • Troubleshooting: Although this compound is highly selective, the possibility of off-target effects on other proteins cannot be entirely ruled out, especially at higher concentrations. If you observe unexpected phenotypes in SMARCA4-wild-type cells, consider performing a proteomic analysis to identify any unintended protein degradation.

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of this compound

ParameterSMARCA2SMARCA4Selectivity (SMARCA4/SMARCA2)Reference
Degradation (DC50)
Media HiBiT Assay0.71 nM26 nM~37-fold[5]
Plasma HiBiT Assay21 nM830 nM~40-fold[5]
Maximal Degradation (Dmax)
Media HiBiT Assay93%76%N/A[5]
Plasma HiBiT Assay95%63%N/A[5]
Anti-proliferative Activity (IC50)
SMARCA4-deficient (NCI-H1693)2.2 nM>10,000 nM>4500-fold[5]
SMARCA4-wild-type (Calu-6)>10,000 nM>10,000 nMN/A[5]

Table 2: Ternary Complex Formation Kinetics of this compound

ParameterSMARCA2SMARCA4Reference
Dissociation Constant (Kd) 437 nM960 nM[5]
Maximum Degradation Rate (Vmax) 3.6 h⁻¹0.66 h⁻¹[5]

Experimental Protocols

Protocol 1: Western Blot for SMARCA2 and SMARCA4 Degradation

  • Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the levels of SMARCA2 and SMARCA4 to the loading control.

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treatment: Treat the cells with a serial dilution of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours).

  • Assay Procedure:

    • Allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature.

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents by orbital shaking for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells and plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

PRT3789_Mechanism_of_Action This compound Mechanism of Action cluster_ternary_complex Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation cluster_cellular_outcome Cellular Outcome in SMARCA4-deficient cells This compound This compound SMARCA2 SMARCA2 This compound->SMARCA2 Binds to Bromodomain VHL VHL E3 Ligase This compound->VHL Recruits PolyUb_SMARCA2 Polyubiquitinated SMARCA2 VHL->PolyUb_SMARCA2 Catalyzes Polyubiquitination Ub Ub Ub->VHL Proteasome Proteasome PolyUb_SMARCA2->Proteasome Targeted for Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides SWI_SNF_disruption SWI/SNF Complex Disruption Cell_Cycle_Arrest Cell Cycle Arrest SWI_SNF_disruption->Cell_Cycle_Arrest Apoptosis Apoptosis SWI_SNF_disruption->Apoptosis Tumor_Inhibition Tumor Growth Inhibition Cell_Cycle_Arrest->Tumor_Inhibition Apoptosis->Tumor_Inhibition

Caption: Mechanism of action of this compound leading to tumor growth inhibition.

experimental_workflow Experimental Workflow for Assessing this compound Activity cluster_in_vitro In Vitro Experiments cluster_in_vivo In Vivo Experiments (Xenograft Model) start Start: SMARCA4-deficient and WT cell lines treatment Treat with this compound (Dose-response & Time-course) start->treatment western_blot Western Blot for SMARCA2/4 Degradation treatment->western_blot viability_assay Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability_assay data_analysis_invitro Analyze DC50, Dmax, and IC50 western_blot->data_analysis_invitro viability_assay->data_analysis_invitro xenograft Establish Tumors (SMARCA4-deficient) treatment_invivo Administer this compound (e.g., IV or SC) xenograft->treatment_invivo tumor_measurement Measure Tumor Volume and Body Weight treatment_invivo->tumor_measurement pk_pd Pharmacokinetic/ Pharmacodynamic Analysis treatment_invivo->pk_pd data_analysis_invivo Assess Anti-tumor Efficacy and Tolerability tumor_measurement->data_analysis_invivo pk_pd->data_analysis_invivo

Caption: Workflow for evaluating this compound in preclinical models.

troubleshooting_logic Troubleshooting Logic for Unexpected Results start Unexpected Result (e.g., low efficacy) check_degradation Is SMARCA2 degradation optimal? start->check_degradation optimize_conditions Optimize dose, duration, or check reagent stability check_degradation->optimize_conditions No check_cell_line Is the cell line appropriate? check_degradation->check_cell_line Yes optimize_conditions->check_degradation verify_vhl Verify VHL expression and cell line identity check_cell_line->verify_vhl No investigate_resistance Investigate potential resistance mechanisms check_cell_line->investigate_resistance Yes, long-term check_off_target Are off-target effects suspected? check_cell_line->check_off_target Yes, unexpected phenotype verify_vhl->check_cell_line final_conclusion Refined Hypothesis investigate_resistance->final_conclusion proteomics_analysis Perform proteomic analysis to identify unintended targets check_off_target->proteomics_analysis Yes check_off_target->final_conclusion No proteomics_analysis->final_conclusion

Caption: A logical approach to troubleshooting unexpected experimental outcomes.

References

PRT3789 Technical Support Center: Interpreting Unexpected Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with PRT3789, a first-in-class selective SMARCA2 degrader.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a targeted protein degrader, specifically a proteolysis-targeting chimera (PROTAC). It is a bifunctional molecule that consists of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and another ligand that binds to the SMARCA2 protein. By bringing SMARCA2 into proximity with the E3 ligase, this compound induces the ubiquitination and subsequent proteasomal degradation of the SMARCA2 protein.[1][2] This leads to the disruption of the SWI/SNF chromatin remodeling complex in cancer cells that are dependent on SMARCA2 for survival, particularly those with a loss-of-function mutation in the highly similar SMARCA4 gene.[1][3]

Q2: How does this compound achieve selectivity for SMARCA2 over SMARCA4?

A2: Despite the high homology between SMARCA2 and SMARCA4, this compound's selectivity is achieved through differences in the formation and stability of the ternary complex (this compound-SMARCA-VHL). This compound induces a more stable ternary complex with SMARCA2 than with SMARCA4. This increased stability, along with the ubiquitination of unique lysine (B10760008) residues on SMARCA2, leads to more efficient degradation of SMARCA2.[4]

Q3: In which cancer types is this compound expected to be effective?

A3: this compound is designed to be effective in cancers with loss-of-function mutations in the SMARCA4 gene, which makes them dependent on SMARCA2 for survival. This synthetic lethal approach has shown promise in preclinical models of non-small cell lung cancer (NSCLC) and other solid tumors with SMARCA4 mutations.[3][5][6] Clinical trials are ongoing to evaluate its efficacy in patients with advanced solid tumors harboring SMARCA4 mutations.[7][8]

Q4: What are the known off-target effects of this compound?

A4: Preclinical data suggests that this compound is highly selective for SMARCA2 over SMARCA4.[4] However, as with any small molecule, the potential for off-target effects exists. Comprehensive off-target profiling is a critical aspect of its preclinical development. Researchers should always include appropriate controls in their experiments to monitor for unexpected phenotypes.

Q5: What is the recommended solvent and storage condition for this compound?

A5: For in vitro experiments, this compound can typically be dissolved in dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, specific formulation details should be consulted from the supplier or relevant publications. It is recommended to store the compound as a solid at -20°C or -80°C and as a stock solution in DMSO at -80°C to minimize degradation.

Troubleshooting Guide

Issue 1: Inconsistent or No SMARCA2 Degradation

Q: My Western blot results show variable or no degradation of SMARCA2 after treating my cells with this compound. What are the possible reasons?

A: This is a common issue in PROTAC-based experiments and can stem from several factors:

  • Cell Line Authentication and Passage Number: Ensure your cell line has the correct SMARCA4 mutation status and has not been passaged excessively, which can lead to genetic drift and altered protein expression.

  • E3 Ligase Expression: The VHL E3 ligase is essential for this compound's activity. Verify that your cell line expresses sufficient levels of VHL. Low or absent VHL expression will impair degradation.

  • Compound Concentration and the "Hook Effect": At very high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation. This "hook effect" leads to reduced degradation at higher doses. It is crucial to perform a dose-response experiment over a wide concentration range (e.g., from low nanomolar to high micromolar) to identify the optimal concentration for degradation.

  • Incubation Time: Protein degradation is a time-dependent process. An incubation time of 8-24 hours is typically sufficient, but the optimal time can vary between cell lines. Perform a time-course experiment to determine the optimal endpoint.

  • Proteasome Activity: The proteasome is responsible for degrading the ubiquitinated SMARCA2. Ensure that other treatments or cellular conditions are not inhibiting proteasome function. Including a proteasome inhibitor (e.g., MG132) as a control should rescue this compound-mediated degradation.

  • Compound Integrity: Ensure your this compound stock solution is not degraded. Prepare fresh dilutions for each experiment.

Issue 2: Lack of Selective Cell Killing in SMARCA4-mutant Cells

Q: I am not observing the expected selective decrease in cell viability in my SMARCA4-mutant cell line compared to SMARCA4-wildtype cells.

A: Several factors could contribute to this observation:

  • Incorrect SMARCA4 Status: Double-check the SMARCA4 mutation and protein expression status of your cell lines. The synthetic lethal relationship is dependent on the loss of SMARCA4 function.

  • Assay Sensitivity and Timing: The timeframe for observing effects on cell viability may be longer than that for protein degradation. Cell viability assays should be conducted at later time points (e.g., 72 hours or longer) to allow for the downstream consequences of SMARCA2 degradation to manifest.

  • Cell Seeding Density: The initial number of cells seeded can influence the outcome of viability assays. Optimize the seeding density to ensure cells are in the logarithmic growth phase during the experiment.

  • Compensatory Mechanisms: Some cell lines may have intrinsic or acquired resistance mechanisms that allow them to survive despite SMARCA2 degradation.

Issue 3: Unexpected Bands on Western Blot

Q: My Western blot for SMARCA2 shows bands at unexpected molecular weights after this compound treatment.

A: Unexpected bands on a Western blot can be due to several reasons:

  • Protein Degradation Products: A band at a lower molecular weight than expected could represent a cleavage product of SMARCA2. Ensure that your lysis buffer contains fresh protease inhibitors.

  • Post-Translational Modifications: A band at a higher molecular weight could indicate post-translational modifications, such as ubiquitination. The appearance of higher molecular weight species upon this compound treatment would be consistent with its mechanism of action.

  • Antibody Non-Specificity: The antibody may be cross-reacting with other proteins. Ensure your primary antibody is specific for SMARCA2 and has been validated for Western blotting. Run appropriate controls, such as lysates from SMARCA2 knockout cells if available.

Data Summary

Table 1: Preclinical Efficacy of this compound
ParameterCell LineValueReference
DC50 (SMARCA2 Degradation) HeLa0.72 nM[9]
DC50 (SMARCA4 Degradation) HeLa14 nM[9]
IC50 (Anti-proliferation) NCI-H1693 (SMARCA4-deficient)2.2 nM[10]
IC50 (Anti-proliferation) Calu-6 (SMARCA4-wildtype)>10,000 nM[10]
Table 2: Clinical Trial Observations (Phase 1)
ParameterDetailsReference
Patient Population Advanced solid tumors with SMARCA4 mutations[7][8]
Dosing Intravenous, once weekly, dose escalation from 24 mg[7][11]
Common Adverse Events (Any Grade) Nausea, fatigue, anemia, decreased appetite, abdominal pain, constipation[7][12]
Efficacy Signal RECIST confirmed partial responses observed in some patients with NSCLC and esophageal cancer[5][13][14]

Experimental Protocols

Protocol 1: Western Blotting for SMARCA2 Degradation
  • Cell Seeding: Plate SMARCA4-mutant and wild-type cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against SMARCA2 overnight at 4°C. The next day, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Seeding: Seed SMARCA4-mutant and wild-type cells in a 96-well plate at an optimized density.

  • Treatment: After 24 hours, treat the cells with a serial dilution of this compound and a vehicle control.

  • Incubation: Incubate the plate for 72 hours.

  • Assay Procedure: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence using a plate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Visualizations

PRT3789_Mechanism_of_Action This compound This compound Ternary_Complex SMARCA2-PRT3789-VHL Ternary Complex This compound->Ternary_Complex SMARCA2 SMARCA2 SMARCA2->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_SMARCA2 Ubiquitinated SMARCA2 Ternary_Complex->Ub_SMARCA2 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_SMARCA2 Proteasome Proteasome Ub_SMARCA2->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: Mechanism of this compound-mediated SMARCA2 degradation.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_assays Assays cluster_analysis Data Analysis Start Seed SMARCA4-mutant and WT cells Treatment Treat with this compound (dose-response) Start->Treatment Western_Blot Western Blot (24h) Treatment->Western_Blot Viability_Assay Cell Viability Assay (72h) Treatment->Viability_Assay WB_Analysis Quantify SMARCA2 Degradation (DC50) Western_Blot->WB_Analysis Viability_Analysis Determine Cell Viability (IC50) Viability_Assay->Viability_Analysis

Caption: Experimental workflow for assessing this compound efficacy.

Troubleshooting_Logic Start Unexpected Result: No SMARCA2 Degradation Check_Concentration Performed dose-response to check for Hook Effect? Start->Check_Concentration Check_Cell_Line Verified SMARCA4 status and VHL expression? Check_Concentration->Check_Cell_Line Yes Solution1 Optimize concentration Check_Concentration->Solution1 No Check_Time Performed time-course experiment? Check_Cell_Line->Check_Time Yes Solution2 Validate cell line Check_Cell_Line->Solution2 No Check_Compound Used fresh compound dilutions? Check_Time->Check_Compound Yes Solution3 Optimize incubation time Check_Time->Solution3 No Solution4 Prepare fresh stock Check_Compound->Solution4 No

Caption: Troubleshooting logic for no SMARCA2 degradation.

References

Addressing PRT3789 stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: PRT3789

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing stability and handling issues related to this compound in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a first-in-class, potent, and selective degrader of the SWI/SNF-related matrix-associated actin-dependent regulator of chromatin subfamily A member 2 (SMARCA2), also known as BRM.[1] It is a proteolysis-targeting chimera (PROTAC) that induces the selective ubiquitination and subsequent proteasomal degradation of SMARCA2.[2] this compound achieves this by forming a ternary complex between the SMARCA2 protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3] This targeted degradation of SMARCA2 has shown therapeutic potential in cancers with loss-of-function mutations in the paralog gene SMARCA4, where cancer cells become dependent on SMARCA2 for survival.[3][4]

Q2: How selective is this compound for SMARCA2 over its paralog SMARCA4?

A2: this compound demonstrates high selectivity for the degradation of SMARCA2 over SMARCA4. In HeLa cells, the half-maximal degradation concentration (DC50) for SMARCA2 is 0.72 nM, while for SMARCA4 it is 14 nM.[2] This selectivity is attributed to the formation of a more stable ternary complex with SMARCA2 and VHL compared to SMARCA4 and VHL, leading to more efficient ubiquitination and degradation of SMARCA2.[3]

Q3: What are the recommended storage conditions for this compound?

A3: For optimal stability, this compound should be stored as a solid powder at -20°C for up to 12 months or at 4°C for up to 6 months. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 6 months.[1] It is highly recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Q1: I am observing inconsistent or lower-than-expected activity of this compound in my long-term cell culture experiments. What could be the cause?

A1: Inconsistent or reduced activity in long-term experiments can stem from several factors related to compound stability. While specific long-term stability data for this compound in various cell culture media is not publicly available, it is crucial to consider the following possibilities:

  • Degradation in Aqueous Media: Small molecules can be unstable in aqueous solutions at 37°C over extended periods.

  • Interaction with Media Components: Components within the cell culture media, such as serum proteins or amino acids, may interact with or degrade this compound.

  • pH Instability: Changes in the pH of the culture medium during the experiment could affect the stability of the compound.

  • Light Sensitivity: Prolonged exposure to light can lead to photodegradation of the compound.

Solution: It is recommended to perform an in-house stability assessment of this compound in your specific cell culture medium and under your experimental conditions. A general protocol for this is provided in the "Experimental Protocols" section.

Q2: My cells are showing signs of toxicity that do not correlate with the expected on-target effects of SMARCA2 degradation. What should I investigate?

A2: Unexplained cellular toxicity could be due to several factors:

  • Solvent Toxicity: High concentrations of the solvent used to dissolve this compound, typically DMSO, can be toxic to cells. It is advisable to keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. Always include a vehicle-only control in your experiments to assess solvent toxicity.

  • Compound Degradation Products: If this compound degrades over time, its degradation products could be cytotoxic.

  • Off-Target Effects: Although this compound is highly selective, off-target effects at high concentrations cannot be entirely ruled out.

Solution: Perform a dose-response experiment to determine the optimal concentration of this compound that induces SMARCA2 degradation without causing significant non-specific toxicity. Ensure your vehicle control is run alongside all experiments.

Q3: I am having trouble dissolving this compound for my experiments. What are the recommended solvents?

A3: this compound is soluble in DMSO at a concentration of 10 mM.[1] For aqueous-based assays, it is crucial to first prepare a concentrated stock solution in DMSO and then dilute it into the aqueous buffer or cell culture medium. Be aware that the aqueous solubility of this compound is pH-dependent, with a reported solubility of 10 µg/mL at pH 7.4 and 24 µg/mL at pH 2.[5] When diluting the DMSO stock into an aqueous solution, ensure rapid mixing to prevent precipitation.

Data Presentation

Table 1: Physicochemical and In Vitro Properties of this compound

PropertyValueReference
Molecular Weight 891.11 g/mol [1]
Formula C47H58N10O6S[1]
Solubility 10 mM in DMSO[1]
10 µg/mL at pH 7.4[5]
24 µg/mL at pH 2[5]
SMARCA2 DC50 (HeLa cells) 0.72 nM[2]
SMARCA4 DC50 (HeLa cells) 14 nM[2]
Storage (Solid) -20°C (12 months), 4°C (6 months)[1]
Storage (in Solvent) -80°C (6 months), -20°C (6 months)[1]

Experimental Protocols

Protocol: Assessment of this compound Stability in Cell Culture Media

This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound

  • DMSO

  • Your specific cell culture medium (with and without serum)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C, 5% CO2

  • HPLC or LC-MS system

  • Low-protein-binding microcentrifuge tubes

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare Working Solutions: Dilute the this compound stock solution in your cell culture medium (with and without serum) and PBS to your final experimental concentration (e.g., 1 µM). Ensure the final DMSO concentration is consistent and non-toxic (e.g., 0.1%).

  • Incubation: Aliquot the working solutions into sterile, low-protein-binding microcentrifuge tubes. Incubate the tubes at 37°C in a cell culture incubator.

  • Sample Collection: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The 0-hour time point should be collected immediately after preparation.

  • Sample Storage: Immediately freeze the collected samples at -80°C until analysis to prevent further degradation.

  • Sample Analysis: Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the concentration at the 0-hour time point.

Mandatory Visualization

PRT3789_Mechanism_of_Action cluster_cell Cell This compound This compound Ternary_Complex SMARCA2-PRT3789-VHL Ternary Complex This compound->Ternary_Complex Binds SMARCA2 SMARCA2 (Target Protein) SMARCA2->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Recruited Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Polyubiquitination Proteasome Proteasome Polyubiquitination->Proteasome Targeted for Degradation Degradation SMARCA2 Degradation Proteasome->Degradation Downstream Inhibition of SMARCA4-deficient Cancer Cell Proliferation Degradation->Downstream

Caption: Mechanism of action of this compound as a SMARCA2 degrader.

Troubleshooting_Workflow Start Inconsistent/Low Activity of this compound Check_Storage Verify this compound Storage Conditions Start->Check_Storage Vehicle_Control Check Vehicle Control for Toxicity Start->Vehicle_Control Check_Storage->Start Incorrect Check_Solubility Confirm Complete Solubilization in DMSO Check_Storage->Check_Solubility Correct Check_Solubility->Start Insoluble Assess_Stability Perform Stability Assay in Culture Medium Check_Solubility->Assess_Stability Soluble Optimize_Dosing Optimize Dosing Frequency Assess_Stability->Optimize_Dosing Unstable End_Stable Compound Stable Assess_Stability->End_Stable Stable End_Unstable Compound Unstable Optimize_Dosing->End_Unstable Vehicle_Control->Check_Storage Not Toxic End_Toxicity Solvent Toxicity Issue Vehicle_Control->End_Toxicity Toxic

References

Mitigating adverse events of PRT3789 observed in clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating and troubleshooting adverse events observed with PRT3789 in experimental settings. The information is presented in a question-and-answer format to directly address potential issues encountered during research.

Summary of Observed Adverse Events in Clinical Trials

This compound, a first-in-class selective SMARCA2 degrader, has been generally well-tolerated in early clinical trials. The most frequently reported treatment-emergent adverse events have been mild to moderate in severity.

Adverse EventFrequency (%)SeverityClinical Trial Phase
Nausea26.2%Mild to ModeratePhase 1[1]
Fatigue21.5%Mild to ModeratePhase 1[1]
Anemia20.0%Mild to ModeratePhase 1[1]
Decreased Appetite20.0%Mild to ModeratePhase 1[1]
Abdominal Pain18.5%Mild to ModeratePhase 1[1]
Constipation18.5%Mild to ModeratePhase 1[1]

Notably, no dose-limiting toxicities or serious adverse events related to this compound have been reported to date.[1][2]

This compound Signaling Pathway and Mechanism of Action

This compound is a targeted protein degrader designed to selectively induce the degradation of SMARCA2, a core catalytic subunit of the SWI/SNF chromatin remodeling complex.[3][4][5] In cancers with mutations leading to the loss of SMARCA4, another key subunit of the SWI/SNF complex, cancer cells become dependent on SMARCA2 for survival.[4][5] By degrading SMARCA2, this compound induces synthetic lethality in these SMARCA4-deficient cancer cells.[4][5]

cluster_cell SMARCA4-Deficient Cancer Cell This compound This compound SMARCA2 SMARCA2 This compound->SMARCA2 Binds E3_Ligase E3 Ubiquitin Ligase This compound->E3_Ligase Recruits Proteasome Proteasome SMARCA2->Proteasome Degradation SWI_SNF Residual SWI/SNF Complex SMARCA2->SWI_SNF Component of E3_Ligase->SMARCA2 Ubiquitination Chromatin Chromatin Remodeling SWI_SNF->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Mechanism of action of this compound in SMARCA4-deficient cancer cells.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section provides practical guidance for researchers encountering specific issues during their experiments with this compound.

Issue 1: Unexpectedly high levels of cytotoxicity in non-target cells.

Question: We are observing significant cytotoxicity in our SMARCA4-wildtype control cell lines when treated with this compound. What could be the cause, and how can we troubleshoot this?

Answer: While this compound is highly selective for SMARCA2 degradation, off-target effects or experimental artifacts can sometimes lead to unexpected cytotoxicity. Here’s a troubleshooting workflow:

start Start: Unexpected Cytotoxicity verify_compound 1. Verify Compound Integrity and Concentration start->verify_compound check_cell_line 2. Confirm Cell Line Identity and Health verify_compound->check_cell_line assess_smarca4 3. Validate SMARCA4 Expression Status check_cell_line->assess_smarca4 dose_response 4. Perform Dose-Response and Time-Course Experiment assess_smarca4->dose_response off_target_analysis 5. Investigate Potential Off-Target Effects dose_response->off_target_analysis end Resolution: Identify Cause of Unexpected Cytotoxicity off_target_analysis->end

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Detailed Experimental Protocols:

  • Protocol 1: Verification of SMARCA4 Expression by Western Blot

    • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE: Load 20-30 µg of protein per well onto a 4-12% Bis-Tris gel and run until adequate separation is achieved.

    • Transfer: Transfer proteins to a PVDF membrane.

    • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against SMARCA4 overnight at 4°C. Use a loading control antibody (e.g., GAPDH or β-actin) on the same membrane.

    • Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Issue 2: Difficulty in replicating observed in vivo adverse events in vitro.

Question: We are trying to model the mild gastrointestinal side effects (nausea, decreased appetite) seen in clinical trials in our in vitro systems, but are not observing a clear phenotype. How can we better assess these potential toxicities preclinically?

Answer: Modeling systemic effects like nausea and decreased appetite in vitro is challenging. Consider using more complex models and indirect measurements.

Recommended Approaches and Experimental Protocols:

  • Protocol 2: In Vitro Gut Motility Assay using 3D Organoid Co-cultures

    • Establishment of Co-culture: Generate intestinal organoids from primary tissue or pluripotent stem cells. Co-culture these with enteric neurons and smooth muscle cells to create a more physiologically relevant model.

    • Treatment: Treat the co-cultures with a dose range of this compound.

    • Assessment of Motility: Utilize video microscopy to track the contractile movements of the organoids. Analyze the frequency and amplitude of contractions.

    • Endpoint Analysis: Measure changes in the expression of genes and proteins related to gut motility and neuronal function via qPCR and immunofluorescence.

  • Protocol 3: In Vivo Rodent Behavioral Studies for Nausea-like Symptoms

    • Animal Model: Use a validated rodent model for assessing nausea, such as pica (the consumption of non-nutritive substances like kaolin (B608303) clay).

    • Dosing: Administer this compound at doses that result in plasma concentrations comparable to those observed in clinical trials.

    • Behavioral Observation: Monitor for pica behavior by measuring the amount of kaolin clay consumed over a specified period. Also, monitor for changes in food and water intake and body weight.

    • Data Analysis: Compare the behavioral and physiological data between this compound-treated and vehicle-treated groups.

Issue 3: Investigating the mechanism behind this compound-induced fatigue and anemia.

Question: What are the likely mechanisms for the fatigue and anemia observed with this compound, and how can we investigate this in our preclinical models?

Answer: The exact mechanisms are not yet fully elucidated, but they may be related to the fundamental role of the SWI/SNF complex in cellular function beyond cancer cells.

Hypothesized Mechanisms and Investigative Protocols:

  • Fatigue: SMARCA2 is involved in regulating gene expression in various tissues, including muscle and neuronal cells.[6][7] Disruption of its function could potentially impact cellular metabolism and energy production.

  • Anemia: The SWI/SNF complex plays a role in hematopoiesis. Off-target effects on hematopoietic stem and progenitor cells could contribute to anemia.

Experimental Protocols:

  • Protocol 4: Assessment of Mitochondrial Function in Muscle Cells

    • Cell Culture: Culture myoblast cell lines and differentiate them into myotubes.

    • Treatment: Treat the myotubes with this compound.

    • Mitochondrial Respiration Assay: Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis.

    • Mitochondrial Content: Quantify mitochondrial DNA (mtDNA) by qPCR and visualize mitochondria using MitoTracker staining and fluorescence microscopy.

  • Protocol 5: In Vitro Colony-Forming Unit (CFU) Assay for Hematopoietic Progenitors

    • Cell Source: Isolate bone marrow mononuclear cells from mice or use human CD34+ hematopoietic stem and progenitor cells.

    • Culture: Plate the cells in methylcellulose-based media containing a cocktail of cytokines to support the growth of different hematopoietic colonies (e.g., BFU-E for erythrocytes, CFU-GM for granulocytes and macrophages).

    • Treatment: Add this compound at various concentrations to the culture medium.

    • Colony Counting: After 10-14 days of incubation, count the number and assess the morphology of the different types of colonies.

Summary of Mitigation Strategies for In-Vitro and In-Vivo Experiments

Adverse EventPotential In-Vitro/In-Vivo ManifestationRecommended Mitigation/Investigative StrategyRationale
Nausea/Decreased Appetite Reduced cell viability in intestinal organoids; Pica behavior and reduced food intake in rodents.Co-culture with enteric neurons; Behavioral monitoring.To better model the complex gut-brain axis and systemic responses.
Fatigue Decreased mitochondrial respiration in muscle cells; Reduced locomotor activity in rodents.Seahorse analysis; Open-field activity monitoring.To assess cellular energy metabolism and its impact on overall activity.
Anemia Reduced erythroid colony formation in CFU assays; Decreased red blood cell counts in animal models.In vitro hematopoiesis assays; Complete blood count (CBC) analysis.To evaluate the direct impact on hematopoietic progenitor cells.

By employing these troubleshooting guides and experimental protocols, researchers can better understand and potentially mitigate the adverse events associated with this compound in a preclinical setting, contributing to its safer and more effective development.

References

Validation & Comparative

A Comparative Analysis of PRT3789 and Other SMARCA2 Inhibitors for SMARCA4-Mutant Cancers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The therapeutic targeting of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has emerged as a promising strategy in cancers with mutations in its paralog, SMARCA4. This synthetic lethal relationship has spurred the development of a diverse pipeline of SMARCA2 inhibitors. This guide provides a comparative overview of PRT3789, a clinical-stage SMARCA2 degrader, and other notable SMARCA2 inhibitors, with a focus on their efficacy, mechanism of action, and the experimental data supporting their development.

Introduction to SMARCA2 Inhibition

SMARCA4 (also known as BRG1) and SMARCA2 (also known as BRM) are mutually exclusive ATPases that are critical for the function of the SWI/SNF complex in regulating gene expression. In cancers where SMARCA4 is inactivated by mutation, tumor cells become dependent on the residual SMARCA2-containing SWI/SNF complexes for survival. This dependency creates a therapeutic window for selective SMARCA2 inhibition.[1][2][3] The primary strategies being explored are direct enzymatic inhibition of the SMARCA2 ATPase domain and targeted protein degradation via Proteolysis Targeting Chimeras (PROTACs).

This compound: A First-in-Class SMARCA2 Degrader

This compound, developed by Prelude Therapeutics, is a first-in-class, intravenously administered SMARCA2 PROTAC degrader.[4] It is currently in Phase I/II clinical trials for patients with advanced solid tumors harboring SMARCA4 mutations.[1][4] PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. This compound is designed to be highly selective for SMARCA2, thereby sparing SMARCA4 and minimizing potential toxicities.

Recent interim data from the Phase 1 trial have demonstrated a promising safety profile and initial clinical activity. Notably, confirmed partial responses have been observed in heavily pre-treated patients with non-small cell lung cancer (NSCLC) and esophageal cancer. Pharmacodynamic studies have confirmed dose-dependent degradation of SMARCA2 in patients.

Comparative Efficacy of SMARCA2 Inhibitors

The landscape of SMARCA2 inhibitors includes both small molecule inhibitors and other PROTAC degraders, each with distinct profiles. Below is a summary of their preclinical and clinical efficacy data.

CompoundTypeDeveloperKey Efficacy DataDevelopment Stage
This compound PROTAC Degrader (IV)Prelude TherapeuticsDC50 (HeLa): 0.72 nM (SMARCA2), 14 nM (SMARCA4).[5] Confirmed partial responses in Phase 1.Phase I/II Clinical Trial (NCT05639751)[1][6]
PRT7732 PROTAC Degrader (Oral)Prelude TherapeuticsPreclinical data not yet disclosed.Phase 1 Clinical Trial (NCT06560645)[6][7]
FHD-909 (LY4050784) ATPase Inhibitor (Oral)Foghorn Therapeutics/LillyPreclinical data not yet disclosed.Phase 1 Clinical Trial[8][9]
FHD-286 Dual SMARCA2/4 Inhibitor (Oral)Foghorn TherapeuticsPreclinical data not yet disclosed.Clinical[8]
A947 PROTAC Degrader-DC50: 39 pM. 28.2-fold selectivity for SMARCA2 over SMARCA4.[3] In vivo tumor growth inhibition.[3]Preclinical[3]
YDR1 / YD54 PROTAC Degrader (Oral)-Potent SMARCA2 degradation in vitro and in vivo.[10] Synergistic with KRAS G12C inhibitors.[10]Preclinical[10]
HD-10991 / HD-11030 ATPase Inhibitor (Oral)-Single-digit nanomolar potency. >30-fold selectivity for SMARCA2.[2] In vivo tumor regression.[2]Preclinical[2]
G-141 ATPase Inhibitor (Oral)Onco3r TherapeuticsSub-nanomolar potency. >35-fold selectivity for SMARCA2.[11] In vivo tumor regression.[11]Preclinical[11]
BRM014 Dual SMARCA2/4 InhibitorBellBrook LabsIC50: <5 nM for both SMARCA2 and SMARCA4.[12]Preclinical[12]
ACBI1 PROTAC Degrader-DC50: 6 nM. 1.8-fold selectivity for SMARCA2 over SMARCA4.[3]Preclinical[3]
DCSM06-05 Bromodomain Inhibitor-IC50: 9 µM.[13] Kd: 22.4 µM.[13]Preclinical[13][14]

Signaling Pathways and Experimental Workflows

The development and evaluation of SMARCA2 inhibitors involve a series of well-defined experimental procedures.

Mechanism of Action: SMARCA2 PROTAC Degrader

cluster_0 Cellular Environment cluster_1 Ternary Complex Formation This compound This compound (PROTAC) SMARCA2 SMARCA2 Protein This compound->SMARCA2 Binds to Target E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) This compound->E3_Ligase Recruits Ub Ubiquitin SMARCA2->Ub Polyubiquitination Proteasome Proteasome SMARCA2->Proteasome Targeted for Degradation E3_Ligase->SMARCA2 Ubiquitination Degraded SMARCA2\n(Peptides) Degraded SMARCA2 (Peptides) Proteasome->Degraded SMARCA2\n(Peptides) Proteolysis

Caption: Mechanism of SMARCA2 degradation by a PROTAC like this compound.

Synthetic Lethality in SMARCA4-Mutant Cancer

cluster_0 Wild-Type Cell cluster_1 SMARCA4-Mutant Cancer Cell SMARCA4_WT Functional SMARCA4 SWI_SNF_WT Functional SWI/SNF Complex SMARCA4_WT->SWI_SNF_WT SMARCA2_WT Functional SMARCA2 SMARCA2_WT->SWI_SNF_WT Cell_Survival_WT Cell Survival SWI_SNF_WT->Cell_Survival_WT SMARCA4_MUT Mutant SMARCA4 (Inactive) SWI_SNF_MUT Partially Functional SWI/SNF Complex SMARCA4_MUT->SWI_SNF_MUT SMARCA2_DEP Functional SMARCA2 (Dependency) SMARCA2_DEP->SWI_SNF_MUT Cell_Survival_MUT Cell Survival SWI_SNF_MUT->Cell_Survival_MUT SMARCA2_Inhibitor SMARCA2 Inhibitor (e.g., this compound) SMARCA2_Inhibitor->SMARCA2_DEP Inhibits/Degrades Apoptosis Apoptosis SMARCA2_Inhibitor->Apoptosis Induces

Caption: Synthetic lethality of SMARCA2 inhibition in SMARCA4-mutant cells.

General Experimental Workflow for Inhibitor Evaluation

cluster_0 Preclinical Evaluation cluster_1 Clinical Development Biochemical_Assay Biochemical Assays (e.g., ATPase Activity) Cell_Based_Assay Cell-Based Assays (Proliferation, Degradation) Biochemical_Assay->Cell_Based_Assay In_Vivo_Xenograft In Vivo Xenograft Models (Tumor Growth Inhibition) Cell_Based_Assay->In_Vivo_Xenograft Tox_PK_PD Toxicology & PK/PD Studies In_Vivo_Xenograft->Tox_PK_PD Phase_1 Phase I (Safety, Dose Escalation) Tox_PK_PD->Phase_1 Phase_2 Phase II (Efficacy in Target Population) Phase_1->Phase_2 Phase_3 Phase III (Pivotal Trials) Phase_2->Phase_3

Caption: A typical workflow for the development of a targeted cancer therapy.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of key assays used in the characterization of SMARCA2 inhibitors.

In Vitro Degradation Assay (for PROTACs)
  • Objective: To determine the concentration-dependent degradation of SMARCA2 by a PROTAC degrader.

  • Cell Lines: HeLa or other relevant cell lines (e.g., SMARCA4-mutant NSCLC lines).

  • Methodology:

    • Cells are seeded in multi-well plates and allowed to adhere overnight.

    • Cells are treated with a serial dilution of the PROTAC (e.g., this compound) for a specified time (e.g., 24 hours).

    • Following treatment, cells are lysed, and protein concentration is determined.

    • Equal amounts of protein are subjected to Western blotting using antibodies specific for SMARCA2, SMARCA4, and a loading control (e.g., GAPDH).

    • Band intensities are quantified, and the percentage of protein degradation relative to a vehicle control is calculated.

    • The DC50 (concentration at which 50% of the protein is degraded) is determined by fitting the data to a dose-response curve.

ATPase Activity Assay (for Small Molecule Inhibitors)
  • Objective: To measure the inhibition of SMARCA2 ATPase activity by a small molecule inhibitor.

  • Reagents: Recombinant SMARCA2 enzyme, ATP, and a detection reagent that measures ADP production (e.g., Transcreener ADP² Assay).

  • Methodology:

    • The inhibitor is serially diluted in assay buffer.

    • The recombinant SMARCA2 enzyme is incubated with the inhibitor for a defined period.

    • The enzymatic reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a set time at a specific temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of ADP produced is measured using the detection reagent.

    • The IC50 (concentration at which 50% of the enzyme activity is inhibited) is calculated from the dose-response curve.

Cell Proliferation Assay
  • Objective: To assess the effect of a SMARCA2 inhibitor on the growth of cancer cells.

  • Cell Lines: A panel of SMARCA4-mutant and SMARCA4-wild-type cancer cell lines.

  • Methodology:

    • Cells are seeded in 96-well plates.

    • After 24 hours, cells are treated with a range of concentrations of the inhibitor.

    • Cells are incubated for a period of 3 to 7 days.

    • Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

    • The GI50 (concentration at which 50% of cell growth is inhibited) is determined.

In Vivo Xenograft Model
  • Objective: To evaluate the anti-tumor efficacy of a SMARCA2 inhibitor in a living organism.

  • Animal Model: Immunocompromised mice (e.g., nude or NSG mice).

  • Methodology:

    • SMARCA4-mutant human cancer cells are implanted subcutaneously into the mice.

    • Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups.

    • The inhibitor is administered according to a specific dose and schedule (e.g., daily oral gavage or weekly intravenous injection).

    • Tumor volume and body weight are measured regularly.

    • At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for SMARCA2 levels).

    • Efficacy is assessed by comparing tumor growth inhibition in the treated group versus the control group.

Conclusion

The field of SMARCA2-targeted therapy is rapidly advancing, with a variety of modalities showing promise. This compound stands out as a clinical-stage, first-in-class PROTAC degrader with demonstrated clinical activity. The comparative data presented herein highlights the diverse landscape of SMARCA2 inhibitors, from highly selective preclinical PROTACs and small molecules to dual inhibitors. The choice of inhibitor and therapeutic strategy will likely depend on factors such as oral bioavailability, selectivity, and the specific genetic context of the tumor. As more clinical data becomes available, a clearer picture of the therapeutic potential of targeting SMARCA2 in SMARCA4-mutant cancers will emerge.

References

A Comparative Guide to SMARCA2-Targeted Therapies in SMARCA4-Deficient Cancers: PRT3789 vs. FHD-909

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The loss of function of SMARCA4 (also known as BRG1), a key component of the SWI/SNF chromatin remodeling complex, is a hallmark of a subset of aggressive cancers, including non-small cell lung cancer (NSCLC). This deficiency creates a therapeutic vulnerability by rendering cancer cells dependent on the remaining paralog, SMARCA2 (also known as BRM), for survival. This principle of synthetic lethality has paved the way for the development of novel therapies specifically targeting SMARCA2. This guide provides a detailed comparison of two leading clinical-stage candidates: PRT3789, a SMARCA2-selective protein degrader, and FHD-909, a SMARCA2-selective inhibitor.

Mechanism of Action

This compound is a first-in-human, potent, and selective SMARCA2 targeted protein degrader. It functions by inducing the polyubiquitination of SMARCA2, leading to its subsequent degradation by the proteasome.[1][2][3][4] This degradation disrupts the integrity of the SWI/SNF complex in cancer cells that lack SMARCA4.[1][2][4] The selectivity of this compound for SMARCA2 over the highly homologous SMARCA4 is a key feature, ensuring that the therapeutic effect is concentrated in the target cancer cells while sparing healthy cells where SMARCA4 is present.[1][2]

FHD-909 is a first-in-class, orally available, selective inhibitor of the ATPase activity of SMARCA2.[5][6][7] By blocking the enzymatic function of SMARCA2, FHD-909 effectively halts the chromatin remodeling activities essential for the survival of SMARCA4-deficient cancer cells.[5][6] This targeted inhibition provides a synthetic lethal strategy to induce tumor cell death.[6][8]

Preclinical and Clinical Landscape

Both this compound and FHD-909 have demonstrated promising anti-tumor activity in preclinical models of SMARCA4-deficient cancers and have advanced into clinical trials.

This compound has shown robust tumor growth inhibition and even regression in in vitro and in vivo models of SMARCA4-deficient cancers, both as a monotherapy and in combination with other agents.[1][2][3] Early clinical data from the ongoing Phase I/II trials have indicated initial signs of clinical activity, including confirmed partial responses in patients with SMARCA4-mutated solid tumors.[1][2][4] The degradation of SMARCA2 has been confirmed in peripheral blood mononuclear cells of patients, demonstrating target engagement in a clinical setting.[1][4][9]

FHD-909 is currently in a Phase 1 clinical trial for patients with SMARCA4-mutated solid tumors, with a primary focus on NSCLC.[6][7][8] Preclinical studies have highlighted its potent monotherapy anti-tumor activity in SMARCA4-mutant xenograft models.[6][7] Furthermore, preclinical data suggests potential for synergistic activity when combined with other therapies, such as KRAS inhibitors and anti-PD-1 immunotherapy.[5][8]

Data Summary

FeatureThis compoundFHD-909
Modality Targeted Protein DegraderSmall Molecule Inhibitor
Target SMARCA2SMARCA2
Mechanism Induces SMARCA2 degradationInhibits SMARCA2 ATPase activity
Administration IntravenousOral
Development Stage Phase I/II Clinical TrialPhase 1 Clinical Trial
Key Preclinical Findings Robust tumor growth inhibition and regression in SMARCA4-deficient models.[1][2][3]Significant anti-tumor activity in SMARCA4-mutant lung tumor models.[6][7] Potential for combination synergy.[5][8]
Early Clinical Data Confirmed partial responses in patients with SMARCA4-mutated cancers.[1][2][4]Phase 1 trial ongoing to evaluate safety, tolerability, and initial efficacy.[6]

Signaling Pathway and Experimental Workflow

SMARCA4-Deficiency and Therapeutic Intervention

cluster_0 Healthy Cell cluster_1 SMARCA4-Deficient Cancer Cell cluster_2 Therapeutic Intervention SMARCA4 SMARCA4 SWI_SNF Functional SWI/SNF Complex SMARCA4->SWI_SNF SMARCA2 SMARCA2 SMARCA2->SWI_SNF Chromatin Chromatin Remodeling SWI_SNF->Chromatin Gene_Expression Normal Gene Expression Chromatin->Gene_Expression Cell_Survival Cell Survival Gene_Expression->Cell_Survival SMARCA4_mut SMARCA4 (mutated/lost) SWI_SNF_alt Altered SWI/SNF Complex SMARCA4_mut->SWI_SNF_alt SMARCA2_dep SMARCA2 (dependency) SMARCA2_dep->SWI_SNF_alt Chromatin_dys Dysregulated Chromatin SWI_SNF_alt->Chromatin_dys Apoptosis Apoptosis SWI_SNF_alt->Apoptosis Gene_Expression_dys Aberrant Gene Expression Chromatin_dys->Gene_Expression_dys Cancer_Survival Cancer Cell Survival Gene_Expression_dys->Cancer_Survival This compound This compound This compound->SMARCA2_dep Degradation SMARCA2 Degradation This compound->Degradation FHD_909 FHD-909 FHD_909->SMARCA2_dep Inhibition SMARCA2 Inhibition FHD_909->Inhibition Degradation->SWI_SNF_alt Inhibition->SWI_SNF_alt

Caption: Synthetic lethality in SMARCA4-deficient cancers targeted by this compound and FHD-909.

Experimental Workflow for Preclinical Evaluation

cluster_0 In Vitro Assays cluster_1 In Vivo Models Cell_Lines SMARCA4-deficient and WT Cancer Cell Lines Treatment Treat with this compound or FHD-909 Cell_Lines->Treatment Viability Cell Viability Assays (e.g., CellTiter-Glo) Treatment->Viability Western_Blot Western Blot (SMARCA2 levels) Treatment->Western_Blot Co_IP Co-Immunoprecipitation (SWI/SNF Complex Integrity) Treatment->Co_IP Xenograft Establish Xenograft Models (SMARCA4-deficient tumors) Dosing Administer this compound or FHD-909 Xenograft->Dosing Tumor_Measurement Measure Tumor Volume Dosing->Tumor_Measurement Toxicity Monitor for Toxicity Dosing->Toxicity PD_Analysis Pharmacodynamic Analysis (Tumor SMARCA2 levels) Dosing->PD_Analysis

Caption: Typical preclinical workflow for evaluating SMARCA2-targeted therapies.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize and compare SMARCA2-targeted therapies.

Cell Viability Assay
  • Objective: To determine the cytotoxic or cytostatic effect of this compound and FHD-909 on cancer cell lines.

  • Method:

    • Seed SMARCA4-deficient and wild-type cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound or FHD-909 for 72-120 hours.

    • Assess cell viability using a commercially available kit such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

    • Measure luminescence using a plate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response curves to a non-linear regression model.

Western Blot Analysis for SMARCA2 Degradation
  • Objective: To confirm the degradation of SMARCA2 protein following treatment with this compound.

  • Method:

    • Treat cells with this compound at various concentrations and for different durations.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against SMARCA2 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Co-Immunoprecipitation for SWI/SNF Complex Integrity
  • Objective: To assess the impact of SMARCA2 degradation or inhibition on the integrity of the SWI/SNF complex.

  • Method:

    • Treat cells with this compound or FHD-909.

    • Lyse the cells in a non-denaturing lysis buffer.

    • Pre-clear the lysates with protein A/G agarose (B213101) beads.

    • Incubate the lysates with an antibody against a core SWI/SNF subunit (e.g., ARID1A or SMARCC1) overnight at 4°C.

    • Add protein A/G agarose beads to pull down the antibody-protein complexes.

    • Wash the beads to remove non-specific binding.

    • Elute the immunoprecipitated proteins and analyze by Western blot using antibodies against other SWI/SNF subunits, including SMARCA2.

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of this compound and FHD-909 in a living organism.

  • Method:

    • Subcutaneously implant SMARCA4-deficient human cancer cells into immunocompromised mice (e.g., nude or NSG mice).

    • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into vehicle control and treatment groups.

    • Administer this compound (e.g., intravenously) or FHD-909 (e.g., orally) according to a predetermined dosing schedule.

    • Measure tumor volume with calipers regularly (e.g., twice a week).

    • Monitor the body weight and overall health of the mice as indicators of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for SMARCA2 levels).

Conclusion

Both this compound and FHD-909 represent promising therapeutic strategies for the treatment of SMARCA4-deficient cancers by exploiting the synthetic lethal relationship with SMARCA2. While both agents have shown compelling preclinical data and have entered clinical development, their distinct modalities—protein degradation versus enzymatic inhibition—may lead to differences in their efficacy, safety, and resistance profiles. The ongoing clinical trials will be crucial in determining the therapeutic potential of each approach and their respective roles in the future treatment landscape for this patient population with high unmet medical need.

References

Synergistic Anti-Tumor Effects of PRT3789 and Pembrolizumab: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical anti-tumor activity of PRT3789, a first-in-class, potent, and selective SMARCA2 degrader, administered as a monotherapy and in combination with the anti-PD-1 monoclonal antibody, pembrolizumab (B1139204). The data presented herein, primarily from preclinical studies conducted by Prelude Therapeutics, suggests a strong synergistic potential for this combination in SMARCA4-mutated cancers.

Executive Summary

This compound is a targeted protein degrader designed to induce the degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex. In cancers with a loss-of-function mutation in the SMARCA4 gene, tumor cells become dependent on SMARCA2 for survival, creating a synthetic lethal vulnerability. Pembrolizumab is an immune checkpoint inhibitor that blocks the interaction between PD-1 on T-cells and its ligands, PD-L1 and PD-L2, on tumor cells, thereby reactivating the anti-tumor immune response.

Preclinical evidence indicates that the combination of this compound and pembrolizumab results in a more robust anti-tumor effect than either agent alone. This synergy is attributed to this compound's ability to enhance the immunogenicity of tumor cells, creating a more favorable microenvironment for the activity of pembrolizumab. A Phase 2 clinical trial (NCT06682806) is currently underway to evaluate the safety and efficacy of this combination in patients with advanced or metastatic solid tumors with a SMARCA4 mutation.[1][2][3]

Mechanism of Action: A Two-Pronged Attack

The synergistic effect of this compound and pembrolizumab stems from their distinct yet complementary mechanisms of action.

This compound: Targeting the Tumor's Core Vulnerability and Enhancing Immunogenicity

This compound is a heterobifunctional molecule that brings SMARCA2 into proximity with the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of SMARCA2. This targeted degradation induces synthetic lethality in SMARCA4-deficient cancer cells.[4][5]

Crucially, preclinical studies have shown that this compound also modulates the tumor microenvironment to be more susceptible to immune attack. It has been demonstrated to:

  • Increase Antigen Presentation: Upregulate the machinery involved in processing and presenting tumor antigens on the cell surface via MHC class I molecules.

  • Enhance T-cell Activity: Promote the activation and proliferation of T-cells.

  • Boost Cytokine Production: Increase the secretion of pro-inflammatory cytokines such as IFN-γ, which play a critical role in the anti-tumor immune response.[4][6]

dot

cluster_0 SMARCA4-deficient Tumor Cell This compound This compound SMARCA2 SMARCA2 This compound->SMARCA2 binds VHL VHL E3 Ligase This compound->VHL recruits Proteasome Proteasome This compound->Proteasome Ubiquitination SMARCA2->Proteasome Ubiquitination VHL->Proteasome Ubiquitination Degradation SMARCA2 Degradation Proteasome->Degradation Apoptosis Tumor Cell Apoptosis Degradation->Apoptosis Antigen_Presentation Increased Antigen Presentation (MHC-I) Degradation->Antigen_Presentation cluster_1 Immune Synapse T_Cell T-Cell Tumor_Cell Tumor Cell PD1 PD-1 PDL1 PD-L1 PD1->PDL1 Interaction (Inhibition) Pembrolizumab Pembrolizumab Pembrolizumab->PD1 blocks T_Cell_Activation T-Cell Activation & Tumor Cell Killing Pembrolizumab->T_Cell_Activation This compound This compound SMARCA2_Deg SMARCA2 Degradation This compound->SMARCA2_Deg Antigen_Pres Increased Tumor Antigen Presentation SMARCA2_Deg->Antigen_Pres T_Cell_Act Enhanced T-Cell Activation & Proliferation Antigen_Pres->T_Cell_Act Pembrolizumab Pembrolizumab PD1_Block PD-1 Blockade Pembrolizumab->PD1_Block PD1_Block->T_Cell_Act Cytokine_Rel Increased Cytokine Release (IFN-γ, IL-2, Granzyme B) T_Cell_Act->Cytokine_Rel Tumor_Kill Enhanced Tumor Cell Killing T_Cell_Act->Tumor_Kill Cytokine_Rel->Tumor_Kill

References

PRT3789: A Comparative Analysis of Cross-Reactivity with Other Bromodomains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

PRT3789 is a first-in-class, potent, and selective targeted protein degrader of SWI/SNF-related matrix-associated actin-dependent regulator of chromatin subfamily A member 2 (SMARCA2). It operates as a proteolysis-targeting chimera (PROTAC), inducing the degradation of SMARCA2 via the ubiquitin-proteasome system. This guide provides a comparative analysis of the cross-reactivity of this compound with other bromodomain-containing proteins, supported by available experimental data.

Selectivity Profile of this compound

This compound's primary selectivity challenge lies in distinguishing between SMARCA2 and its highly homologous paralog, SMARCA4, both of which are core catalytic subunits of the SWI/SNF chromatin remodeling complex.[1][2] Beyond this critical distinction, the broader cross-reactivity of this compound across the bromodomain family has been assessed to ensure its target specificity.

Cross-Reactivity with Bromodomain Subfamilies

Differential Scanning Fluorimetry (DSF) assays have been employed to evaluate the binding and stabilization of this compound across a panel of bromodomains. The results indicate that this compound is highly selective for bromodomain subfamily VIII, which includes SMARCA2 and SMARCA4.

The following table summarizes the observed thermal shift (ΔTm), a measure of protein stabilization upon ligand binding, for this compound against different bromodomain subfamilies. A higher ΔTm indicates stronger binding and stabilization.

Bromodomain SubfamilyRepresentative MembersObserved Thermal Shift (ΔTm) with this compoundInterpretation
Subfamily VIII SMARCA2, SMARCA4, PB1> 5°CSignificant Stabilization
Other Subfamilies BRD4, CREBBP, BAZ2B, etc.< 2°CMinimal to No Stabilization

Note: This table is a semi-quantitative representation based on available data indicating high selectivity for subfamily VIII. Specific ΔTm values for all other subfamilies are not publicly available.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Differential Scanning Fluorimetry (DSF) for Bromodomain Binding

DSF is a technique used to assess the thermal stability of a protein in the presence and absence of a ligand. An increase in the melting temperature (Tm) of the protein upon ligand binding indicates stabilization, suggesting a direct interaction.

Protocol:

  • Protein and Compound Preparation: Purified bromodomain-containing proteins are diluted to a final concentration of 2-4 µM in a standard buffer (e.g., 25 mM Tris-HCl, pH 8.0, 500 mM NaCl). This compound is prepared in a compatible solvent (e.g., DMSO) at a concentration that provides a final molar excess (e.g., 5-fold) in the assay.

  • Assay Setup: The assay is typically performed in a 384-well plate format. Each well contains the protein solution, a fluorescent dye (e.g., SYPRO Orange at a 1:1000 dilution), and either this compound or a vehicle control (DMSO).

  • Thermal Denaturation: The plate is sealed and placed in a real-time PCR instrument. A thermal gradient is applied, typically from 25°C to 95°C, with incremental temperature increases.

  • Data Acquisition: Fluorescence intensity is measured at each temperature increment. As the protein unfolds, the hydrophobic dye binds to the exposed core, resulting in an increase in fluorescence.

  • Data Analysis: The melting temperature (Tm) is determined by fitting the fluorescence curve to a Boltzmann equation. The thermal shift (ΔTm) is calculated as the difference between the Tm of the protein with this compound and the Tm with the vehicle control.

HiBiT Assay for Protein Degradation

The HiBiT protein tagging system is a sensitive and quantitative method to measure protein abundance and degradation in live cells.

Protocol:

  • Cell Line Generation: CRISPR/Cas9 gene editing is used to insert the 11-amino-acid HiBiT tag into the endogenous locus of the target protein (e.g., SMARCA2) in a suitable cell line.

  • Cell Culture and Treatment: The engineered cells are cultured under standard conditions. For degradation studies, cells are treated with varying concentrations of this compound or a vehicle control.

  • Lysis and Detection: After the desired treatment period, the cells are lysed, and a detection reagent containing the complementary LgBiT protein and a luciferase substrate is added.

  • Luminescence Measurement: The reconstituted luciferase enzyme generates a luminescent signal that is proportional to the amount of HiBiT-tagged protein present. The signal is measured using a luminometer.

  • Data Analysis: The half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) are calculated from the dose-response curve of luminescence versus this compound concentration.

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for assessing its selectivity.

PRT3789_Mechanism_of_Action cluster_cell Cellular Environment This compound This compound Ternary_Complex Ternary Complex (SMARCA2-PRT3789-VHL) This compound->Ternary_Complex SMARCA2 SMARCA2-BRD SMARCA2->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Poly-ubiquitination of SMARCA2 Ternary_Complex->Ubiquitination Ubiquitin transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation SMARCA2 Degradation Proteasome->Degradation Proteolysis

Caption: Mechanism of this compound-induced SMARCA2 degradation.

Experimental_Workflow cluster_screening Selectivity Screening Workflow start Start: this compound dsf DSF Assay (Bromodomain Panel) start->dsf hibit HiBiT Cellular Assay (Target vs. Off-targets) start->hibit data_analysis Data Analysis (ΔTm, DC50, Dmax) dsf->data_analysis hibit->data_analysis selectivity_profile Selectivity Profile Generation data_analysis->selectivity_profile

Caption: Workflow for determining this compound selectivity.

References

Shift in Strategy: Prelude Therapeutics Pivots to Oral PRT7732, Halting Development of Intravenous PRT3789 for SMARCA4-Mutant Cancers

Author: BenchChem Technical Support Team. Date: December 2025

WILMINGTON, Del. - Prelude Therapeutics has announced a strategic shift in its SMARCA2 degrader program, pausing the development of its intravenous candidate, PRT3789, to prioritize the advancement of its oral counterpart, PRT7732. This decision follows a review of emerging clinical data for this compound and the promising preclinical profile of PRT7732, alongside financial considerations for advancing both candidates.[1][2] The move underscores a strategic pivot towards a more convenient, orally administered therapy for patients with SMARCA4-mutant cancers, a patient population with significant unmet medical need.

Both this compound and PRT7732 are potent and selective degraders of SMARCA2, a protein that becomes essential for the survival of cancer cells harboring mutations in the SMARCA4 gene.[1][3] The therapeutic strategy is based on the principle of synthetic lethality, where targeting SMARCA2 in the context of SMARCA4 deficiency leads to cancer cell death.

Rationale for Prioritizing PRT7732

The decision to halt the development of this compound, despite it being the first to enter clinical trials, was multifactorial. According to company statements, this compound underwhelmed in a Phase 1 dose-escalation trial.[1][2] Key considerations for this strategic shift include:

  • Suboptimal Clinical Profile of this compound: While demonstrating initial proof-of-concept for the mechanism, the clinical data from the Phase 1 trial of this compound did not meet expectations.[1][2] There was a "potential need for higher target coverage throughout the dosing interval," suggesting that the intravenous formulation may not have maintained sufficient levels of the drug to effectively suppress the target between doses.[1][2]

  • Promising Profile of PRT7732: In contrast, PRT7732 has demonstrated a favorable preclinical profile, characterized by high selectivity and oral bioavailability.[4] This offers the potential for a more convenient dosing regimen and improved patient compliance.

  • Capital Allocation: The financial resources required to advance both agents simultaneously were a significant factor in the decision.[1][2] By focusing on a single, more promising candidate, Prelude aims to optimize its resources and accelerate the path to potential approval.

  • Patient Convenience: An oral medication is generally preferred over an intravenous one, as it allows for at-home administration and reduces the burden on patients and healthcare systems.

Comparative Efficacy and Safety Profile

A direct head-to-head clinical comparison of this compound and PRT7732 is not available, as PRT7732 is still in early-stage clinical development. However, a comparative summary of the available data highlights the rationale behind Prelude's decision.

Preclinical Data Comparison
ParameterThis compound (Intravenous)PRT7732 (Oral)
Target SMARCA2SMARCA2
Mechanism of Action Targeted Protein DegraderTargeted Protein Degrader
Selectivity Highly selective for SMARCA2 over SMARCA4Highly selective for SMARCA2 over SMARCA4 (>1000-fold)
In Vitro Potency Sub-nanomolar SMARCA2 degradation potencyLow nanomolar DC50 values in cancer cell lines
In Vivo Efficacy Demonstrated significant tumor growth inhibition in SMARCA4-deficient xenograft models.Showed robust anti-tumor activity in SMARCA4-deficient human lung cancer models in vivo.
Route of Administration IntravenousOral
Clinical Data Summary: this compound Phase 1 Trial

The Phase 1 trial of this compound provided initial safety and efficacy data in heavily pre-treated patients with advanced solid tumors harboring SMARCA4 mutations.

Efficacy OutcomeResults
Objective Response Rate (ORR) RECIST confirmed partial responses (PRs) were observed in 4 out of 26 evaluable patients with NSCLC or esophageal cancer with Class 1 mutations.
Clinical Benefit Some patients demonstrated prolonged stable disease, with one patient remaining on treatment for over a year.
Safety Profile (Adverse Events)Frequency
Nausea26.2%
Fatigue21.5%
Anemia20.0%
Decreased Appetite20.0%
Abdominal Pain18.5%
Constipation18.5%

Data from the ongoing Phase 1 trial of this compound as of September 23, 2024.

Experimental Protocols

The preclinical and clinical evaluation of this compound and PRT7732 involved a series of standard and specialized assays to determine their potency, selectivity, and anti-cancer activity.

SMARCA2 Degradation Assays
  • Methodology: The ability of the compounds to induce the degradation of SMARCA2 was quantified using techniques such as Western blotting and highly sensitive immunoassays like the MSD S-PLEX platform. These assays measure the amount of SMARCA2 protein remaining in cancer cells after treatment with the degrader. Ternary complex formation between the degrader, SMARCA2, and the E3 ligase was assessed using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.

  • Details: Cancer cell lines with and without SMARCA4 mutations were treated with varying concentrations of this compound or PRT7732 for specified durations (e.g., 24-48 hours). Cell lysates were then prepared and analyzed for SMARCA2 and SMARCA4 protein levels.

Cell Proliferation Assays
  • Methodology: The anti-proliferative activity of the compounds was determined using assays that measure cell viability, such as the CellTiter-Glo® luminescent cell viability assay. This assay quantifies the amount of ATP, which is an indicator of metabolically active cells.

  • Details: Cancer cell lines were seeded in multi-well plates and treated with a range of concentrations of the degraders. After an incubation period (e.g., 7 days), the cell viability was measured, and the half-maximal inhibitory concentration (IC50) was calculated.

In Vivo Xenograft Models
  • Methodology: To evaluate the anti-tumor efficacy in a living organism, human cancer cells with SMARCA4 mutations were implanted into immunocompromised mice to create xenograft tumor models. The mice were then treated with the degraders, and tumor growth was monitored over time.

  • Details: For this compound, subcutaneous administration at doses such as 100 mg/kg every three days was used. For the oral candidate PRT7732, daily oral gavage was administered. Tumor volume and body weight were measured regularly to assess efficacy and toxicity.

Signaling Pathway and Experimental Workflow

The mechanism of action of both this compound and PRT7732 involves the targeted degradation of the SMARCA2 protein, which is a key component of the SWI/SNF chromatin remodeling complex. In cancer cells with a mutated SMARCA4, the paralog SMARCA2 becomes essential for the function of this complex and, consequently, for cell survival.

SMARCA2_Degradation_Pathway Mechanism of Action of SMARCA2 Degraders cluster_cell SMARCA4-Mutant Cancer Cell PRT This compound or PRT7732 Ternary Ternary Complex (PRT-SMARCA2-E3) PRT->Ternary Binds SMARCA2 SMARCA2 Protein SMARCA2->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_SMARCA2 Polyubiquitinated SMARCA2 Ternary->Ub_SMARCA2 Polyubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_SMARCA2->Proteasome Degradation SMARCA2 Degradation Proteasome->Degradation Apoptosis Cell Death (Apoptosis) Degradation->Apoptosis Leads to

Mechanism of SMARCA2 Targeted Protein Degradation.

Drug_Development_Workflow Preclinical to Clinical Development Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development Discovery Compound Discovery (this compound & PRT7732) In_Vitro In Vitro Assays (Degradation, Proliferation) Discovery->In_Vitro In_Vivo In Vivo Xenograft Models In_Vitro->In_Vivo Phase1_3789 Phase 1 Trial (this compound) In_Vivo->Phase1_3789 Phase1_7732 Phase 1 Trial (PRT7732) In_Vivo->Phase1_7732 Decision Decision Point: Pause this compound Phase1_3789->Decision Decision->Phase1_7732 Prioritize

Drug Development and Decision Workflow.

Future Outlook

The strategic decision to prioritize PRT7732 represents a calculated move by Prelude Therapeutics to focus on what it believes to be a more promising and patient-friendly therapeutic candidate. The rapid enrollment in the Phase 1 trial of PRT7732 is an encouraging sign, and the initial clinical data, expected in the second half of 2025, will be eagerly awaited by the scientific and medical communities.[4][5] The success of PRT7732 could offer a much-needed new treatment option for patients with aggressive SMARCA4-mutant cancers.

References

A Comparative Guide to Intravenous and Oral SMARCA2 Degraders for Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of emerging therapeutic modalities targeting the SWI/SNF chromatin remodeling complex, featuring the intravenous degrader PRT3789 and orally bioavailable alternatives such as PRT7732, ACBI2, and YDR1.

This guide provides a comparative overview of two distinct approaches for the targeted degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex and a synthetic lethal target in cancers with SMARCA4 mutations. We will examine the performance of the clinical-stage intravenous (IV) degrader, this compound, against several preclinical orally bioavailable SMARCA2 degraders, presenting key experimental data to inform researchers and drug development professionals.

Introduction to SMARCA2 Degradation

The SWI/SNF complex is a crucial ATP-dependent chromatin remodeler that regulates gene expression.[1] Its two mutually exclusive catalytic subunits, SMARCA4 (BRG1) and SMARCA2 (BRM), are essential for its function.[2] In a significant portion of cancers, including up to 10-12% of non-small cell lung cancers (NSCLC), the SMARCA4 gene is inactivated by mutations.[3] These cancer cells become dependent on the remaining SMARCA2 subunit for survival, creating a synthetic lethal vulnerability.[2]

Targeted protein degradation, utilizing molecules like proteolysis-targeting chimeras (PROTACs), offers a novel therapeutic strategy. These bifunctional molecules induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase, leading to its destruction by the proteasome. This guide compares two classes of SMARCA2 degraders: an intravenous formulation (this compound) and several orally bioavailable compounds (PRT7732, ACBI2, YDR1), assessing their respective profiles for cancer therapy research.

Mechanism of Action and Signaling Pathway

SMARCA2 degraders function by inducing proximity between SMARCA2 and an E3 ubiquitin ligase, most commonly Von Hippel-Lindau (VHL) or Cereblon (CRBN). This induced proximity leads to the ubiquitination of SMARCA2 and its subsequent degradation by the 26S proteasome. The removal of SMARCA2 from the SWI/SNF complex in SMARCA4-deficient cancer cells disrupts chromatin remodeling, leading to cell cycle arrest and apoptosis.

Caption: Mechanism of SMARCA2 degradation in SMARCA4-mutant cancer cells.

Comparative Preclinical Data

The following tables summarize the available preclinical data for the intravenous degrader this compound and representative oral degraders.

Table 1: In Vitro Potency and Selectivity
CompoundAdministrationE3 LigaseCell LineDC₅₀ (Degradation)IC₅₀ (Proliferation)SMARCA2/4 SelectivityCitation(s)
This compound IntravenousVHL(Plasma)21 nMN/AHigh[4]
PRT7732 OralCRBNCancer Cell LinesLow nM range5.0 - 50 nM>1000x[2]
ACBI2 OralVHLRKO / NCI-H15681 - 13 nMN/A~30x[5][6]
YDR1 OralCRBNH179260 nM (48h)N/ASelective[7]
YD54 OralCRBNH179216 nM (48h)N/ASelective[7]
A947 (IV Precursor)VHLSW157339 pMN/A~28x[8]

N/A: Not Available in the reviewed sources.

Table 2: In Vivo Efficacy (Xenograft Models)
CompoundAdministrationModelDosingOutcomeCitation(s)
This compound IntravenousSMARCA4-deficient CDX/PDXWeeklyEfficacious at well-tolerated doses[9]
PRT7732 OralSMARCA4-deficient CDXDailySignificant tumor growth inhibition[2][10]
ACBI2 OralSMARCA4-deficient Lung CancerDailyTumor growth inhibition[11]
YDR1 OralSMARCA4-mutant XenograftDaily, 80 mg/kg87% SMARCA2 degradation in tumors[7]
A947 IntravenousSMARCA4-mutant XenograftN/ATumor stasis, >95% SMARCA2 degradation[5]
Table 3: Comparative Pharmacokinetics (PK)
CompoundAdministrationKey PK ParameterFindingCitation(s)
This compound IntravenousClinical PKDose-dependent increase in exposure (Cmax, AUC). No accumulation with weekly dosing.[1][12]
Preclinical PDPlasma DC₅₀ = 21 nM. Prolonged pharmacodynamic (PD) effect exceeding PK half-life.[4]
ACBI2 OralBioavailability (Mouse)22%[5]
DosingAchieves near-complete SMARCA2 degradation in mouse xenograft models via oral route.[11]
YDR1 OralPlasma Concentration (Mouse)Dose-dependent increase; 1.88 µM at 80 mg/kg.[7]

Experimental Methodologies

The data presented in this guide are based on standard preclinical experimental protocols. A generalized workflow for evaluating these degraders is outlined below.

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A 1. Cell Culture (SMARCA4-mutant vs. WT lines) B 2. Compound Treatment (Dose-response) A->B C 3. Western Blot / HiBiT Assay (Protein Degradation - DC₅₀) B->C D 4. Cell Viability Assay (MTT, CellTiter-Glo - IC₅₀) B->D E 5. Xenograft Model (Tumor implantation in mice) C->E Candidate Selection D->E Candidate Selection F 6. Dosing (IV or Oral Administration) E->F G 7. Efficacy Assessment (Tumor Volume Measurement) F->G H 8. PK/PD Analysis (Plasma/Tumor Collection) F->H

Caption: Generalized workflow for preclinical evaluation of SMARCA2 degraders.

Key Experimental Protocols
  • Western Blot for SMARCA2 Degradation:

    • Cell Lysis: Cancer cells are treated with varying concentrations of the degrader for a specified time (e.g., 24 hours). After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease inhibitors.

    • Protein Quantification: The total protein concentration in the lysate is determined using a BCA assay to ensure equal loading.

    • SDS-PAGE and Transfer: 20-30 µg of protein per sample is separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF or nitrocellulose membrane.

    • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with a primary antibody specific for SMARCA2. A loading control like β-actin or GAPDH is also probed.

    • Detection: An HRP-conjugated secondary antibody is used, followed by an ECL substrate for chemiluminescent detection. Band intensity is quantified to determine the percentage of protein degradation relative to the vehicle control, from which DC₅₀ values are calculated.[13]

  • Cell Viability (MTT) Assay:

    • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

    • Compound Treatment: Cells are treated with a serial dilution of the SMARCA2 degrader for a period of 72 to 192 hours.

    • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 1-4 hours. Viable cells with active mitochondrial dehydrogenases convert the MTT into a purple formazan (B1609692) product.[14][15]

    • Solubilization and Measurement: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO). The absorbance is then measured using a microplate reader (typically at 570 nm).[14]

    • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control wells, and IC₅₀ values are determined.

  • In Vivo Xenograft Studies:

    • Model Establishment: Human cancer cells (e.g., NCI-H838, a SMARCA4-deficient line) are subcutaneously injected into immunocompromised mice. Tumors are allowed to grow to a specified volume.

    • Treatment: Mice are randomized into vehicle and treatment groups. The degrader is administered via the intended route (intravenously for this compound, oral gavage for oral compounds) at a specified dose and schedule.

    • Efficacy Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly). Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle group.

    • Pharmacodynamic Analysis: At the end of the study, tumors and plasma may be collected at various time points post-dosing to measure SMARCA2 protein levels (by Western blot) and drug concentration (by LC-MS/MS), respectively.[2]

Comparative Summary

The development of both intravenous and oral SMARCA2 degraders provides researchers with different tools to investigate this synthetic lethal target.

Intravenous this compound: As a clinical-stage candidate, this compound offers the advantage of established safety and preliminary efficacy data in humans.[1] The intravenous route ensures 100% bioavailability, providing direct and predictable exposure, which is critical for establishing proof-of-concept.[12] Preclinical data shows it is highly potent and selective, leading to efficacious tumor growth inhibition in animal models.[9] The main drawback is the requirement for clinical administration, which is less convenient than an oral therapy.

Oral SMARCA2 Degraders (PRT7732, ACBI2, YDR1): The primary advantage of these compounds is their oral bioavailability, which offers greater convenience and the potential for chronic, outpatient dosing regimens.[11][16] Preclinical studies have demonstrated that compounds like PRT7732 and ACBI2 can achieve potent and selective SMARCA2 degradation in vivo after oral administration, leading to significant anti-tumor activity.[2][5] The main challenge for oral degraders is achieving favorable pharmacokinetic properties, including sufficient absorption and metabolic stability, to maintain effective drug concentrations. For instance, ACBI2 showed an oral bioavailability of 22% in mice, highlighting the formulation and optimization challenges that must be overcome for this class of drugs.[5]

Conclusion

Both intravenous and oral SMARCA2 degraders have demonstrated compelling preclinical activity, validating the therapeutic potential of targeting this synthetic lethal vulnerability in SMARCA4-deficient cancers. The intravenous agent this compound has paved the way by establishing clinical proof-of-concept. The parallel development of potent, orally bioavailable degraders like PRT7732 represents the next step toward a more convenient and potentially chronic therapeutic option. The choice between these modalities in a research or clinical setting will depend on the specific therapeutic context, balancing the need for assured exposure (IV) against the convenience of administration (oral). Continued research will be essential to fully delineate the therapeutic window and resistance mechanisms for both classes of SMARCA2 degraders.

References

Safety Operating Guide

Essential Safety and Logistical Information for PRT3789: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance on the proper disposal procedures for PRT3789, a first-in-class potent and selective SMARCA2 (BRM) degrader.[1] Adherence to these protocols is critical for ensuring laboratory safety, protecting personnel, and preventing environmental contamination. The following procedures are based on best practices for handling potent pharmaceutical compounds and specific guidelines for the disposal of similar research chemicals, such as PROTAC degraders.[2][3][4]

Summary of Key Safety and Handling Data

The following table summarizes essential safety information for handling this compound, based on data for a comparable PROTAC degrader.[2] Researchers should always consult the specific Safety Data Sheet (SDS) for this compound when it becomes available.

ParameterInformation
Chemical Name This compound
Description A first-in-class potent and selective SMARCA2 (BRM) degrader.[1]
Hazards Assumed to be a potent compound with potential acute toxicity if ingested and hazardous to aquatic life.[2]
Storage Store in a cool, dry, and well-ventilated area, away from incompatible materials.
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[2]
Personal Protective Equipment (PPE) Safety glasses, lab coat, and chemical-resistant gloves.[2]

Step-by-Step Disposal Procedures

The proper disposal of this compound, whether in solid form or in solution, must be handled with care to mitigate risks.[2]

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling this compound in any form.[2]

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or waste this compound powder in a clearly labeled, sealed container designated for chemical waste.[2]

    • Do not mix with other laboratory trash.

  • Liquid Waste:

    • Collect all solutions containing this compound in a separate, labeled, and sealed waste container.[2]

    • Do not pour any liquid waste containing this compound down the drain.[2]

    • Ensure the waste container is compatible with the solvent used to dissolve this compound.

  • Contaminated Materials:

    • Any materials that have come into contact with this compound, such as pipette tips, tubes, gloves, and bench paper, should be considered contaminated.[2]

    • Dispose of these materials as chemical waste in a designated and clearly labeled container.[2]

3. Final Disposal:

  • All waste containing this compound must be disposed of through an approved hazardous waste disposal service.[2][5]

  • Ensure compliance with all local, state, and federal regulations for hazardous waste disposal.[2]

Experimental Protocols: Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Cleanup Procedure:

  • Evacuate and Secure the Area:

    • Alert others in the vicinity of the spill.

    • If the spill is large or involves a highly concentrated solution, evacuate the immediate area.

  • Don Appropriate PPE:

    • Before cleaning the spill, ensure you are wearing the correct PPE: safety glasses, a lab coat, and chemical-resistant gloves.

  • Contain the Spill:

    • For liquid spills: Use an absorbent material such as vermiculite, sand, or earth to soak up the product.[3]

    • For solid spills: Carefully sweep or scoop the material to avoid generating dust.[3]

  • Collect and Dispose of Cleanup Materials:

    • Place all contaminated absorbent materials and cleaning supplies into a labeled container for hazardous waste disposal.[3]

  • Decontaminate the Area:

    • Clean the spill area with soap and water or a suitable laboratory decontaminant.[3]

    • Prevent runoff from entering drains.[3]

    • Dispose of all cleaning materials as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Powder) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solution) waste_type->liquid_waste Liquid contaminated_materials Contaminated Materials (Gloves, Tips, etc.) waste_type->contaminated_materials Contaminated Labware collect_solid Collect in Labeled, Sealed Container for Chemical Waste solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Container for Chemical Waste liquid_waste->collect_liquid collect_contaminated Collect in Labeled, Sealed Container for Chemical Waste contaminated_materials->collect_contaminated final_disposal Dispose of all Waste through an Approved Hazardous Waste Contractor collect_solid->final_disposal collect_liquid->final_disposal collect_contaminated->final_disposal

Caption: Workflow for the proper segregation and disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.